6-Bromoisoquinoline-4-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H5BrN2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
6-bromoisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-9-2-1-7-5-13-6-8(4-12)10(7)3-9/h1-3,5-6H |
InChI Key |
SHYNKGAIELUREC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)C#N |
Origin of Product |
United States |
An In-depth Technical Guide to 6-Bromoisoquinoline-4-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isoquinoline-4-carbonitrile Scaffold
The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its derivatives are integral to the development of therapeutics for cancer, infectious diseases, and neurological disorders.[3][4] The strategic introduction of functional groups onto the isoquinoline core allows for the fine-tuning of its pharmacological properties. 6-Bromoisoquinoline-4-carbonitrile emerges as a particularly valuable building block, featuring two reactive sites that enable diverse and complex molecular architectures.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 6-Bromoisoquinoline-4-carbonitrile, designed to equip researchers and drug development professionals with the critical knowledge to effectively utilize this versatile intermediate.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount before handling any chemical compound.
Table 1: Physicochemical Properties of 6-Bromoisoquinoline-4-carbonitrile
| Property | Value | Source(s) |
| CAS Number | 1399463-76-2 | [5] |
| Molecular Formula | C₁₀H₅BrN₂ | [5] |
| Molecular Weight | 233.07 g/mol | [5] |
| Appearance | White to off-white solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents like DMSO and DMF. | [5] |
Safety and Handling
6-Bromoisoquinoline-4-carbonitrile is classified as harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[1][6] Adherence to good laboratory practices and the use of appropriate personal protective equipment (PPE) are essential.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment:
-
First Aid Measures:
In the event of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Firefighting may produce hazardous decomposition products including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[1]
Synthesis of 6-Bromoisoquinoline-4-carbonitrile
The synthesis of 6-Bromoisoquinoline-4-carbonitrile is typically achieved through a multi-step process, often starting from commercially available precursors. A common strategy involves the construction of the 6-bromoisoquinoline core followed by the introduction of the nitrile group at the 4-position.
Diagram 1: Synthetic Workflow for 6-Bromoisoquinoline-4-carbonitrile
Caption: A generalized synthetic workflow for 6-Bromoisoquinoline-4-carbonitrile.
Experimental Protocol: Synthesis of 6-Bromo-4-iodoquinoline (as an example of a related synthesis)
-
Step 1: Synthesis of 6-bromoquinolin-4-ol. This intermediate is typically prepared by the cyclization of a derivative of 4-bromoaniline.[7]
-
Step 2: Synthesis of 6-bromo-4-chloroquinoline. To 6-bromoquinolin-4-ol (1.0 eq), add POCl₃ (excess) dropwise, followed by a catalytic amount of DMF. The mixture is refluxed at 110°C for 3 hours. After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully added to ice water. The pH is adjusted to 5-6 with a saturated NaHCO₃ solution, and the product is extracted with dichloromethane. The organic layer is washed, dried, and concentrated to yield the product.[7]
-
Step 3: Synthesis of 6-bromo-4-iodoquinoline. The 6-bromo-4-chloroquinoline (1.0 eq) is dissolved in acetonitrile, and NaI (excess) is added. The mixture is refluxed at 100°C for 32 hours. After cooling, the solvent is removed under reduced pressure to yield the crude product.[7]
Note: For the synthesis of 6-Bromoisoquinoline-4-carbonitrile, the final step would involve a cyanation reaction, likely using a cyanide salt such as NaCN or KCN, to displace the chloro or iodo group at the 4-position.
Chemical Reactivity and Derivatization
The dual functionality of 6-Bromoisoquinoline-4-carbonitrile makes it a highly versatile scaffold for chemical library synthesis. The bromine atom at the C-6 position and the nitrile group at the C-4 position offer orthogonal reactivity, allowing for selective modifications.
Reactivity at the C-6 Position (Bromo Group)
The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the C-6 position of the isoquinoline and a variety of aryl or vinyl boronic acids or esters.[8] This is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the C-6 position.[6][9] This is a key transformation for the synthesis of many biologically active compounds.
Diagram 2: Key Cross-Coupling Reactions at the C-6 Position
Caption: Palladium-catalyzed cross-coupling reactions of 6-Bromoisoquinoline-4-carbonitrile.
Reactivity at the C-4 Position (Nitrile Group)
The nitrile group is a versatile functional group that can be transformed into several other functionalities.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[10]
-
Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important pharmacophores.
Spectroscopic Characterization
The structural confirmation of 6-Bromoisoquinoline-4-carbonitrile relies on a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data for 6-Bromoisoquinoline-4-carbonitrile
| Technique | Parameter | Expected Value/Observation | Reference(s) |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons are expected in the range of 7.5-9.0 ppm. | [5] |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons typically appear between 120-150 ppm. The nitrile carbon is expected around 115-120 ppm. | [5] |
| Mass Spectrometry | Molecular Ion (m/z) | [M+H]⁺: ~233.97, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br). | [5] |
| FTIR | Wavenumber (cm⁻¹) | A sharp absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretch. | - |
Note: Specific chemical shifts in NMR are dependent on the solvent used.[5]
Applications in Drug Discovery and Materials Science
The unique structural features of 6-Bromoisoquinoline-4-carbonitrile make it an attractive starting material for the synthesis of novel compounds with potential therapeutic and material applications.
Medicinal Chemistry
The isoquinoline core is a well-established pharmacophore.[1][2] The ability to introduce diverse substituents at the C-6 position via cross-coupling reactions and to modify the nitrile group at the C-4 position allows for the creation of large and diverse chemical libraries for high-throughput screening.[3] This scaffold is particularly relevant for the development of:
-
Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, are based on heterocyclic scaffolds like quinoline and isoquinoline.[8] The derivatization of 6-Bromoisoquinoline-4-carbonitrile can lead to the discovery of new and potent inhibitors of key oncogenic kinases.
-
Antimicrobial and Antiviral Agents: The isoquinoline nucleus is found in several natural and synthetic compounds with antimicrobial and antiviral activities.[4]
-
CNS-active Agents: Isoquinoline derivatives have also shown promise in the treatment of various central nervous system disorders.[3]
Materials Science
The rigid, planar structure of the isoquinoline ring system, combined with the potential for extensive functionalization, makes derivatives of 6-Bromoisoquinoline-4-carbonitrile interesting candidates for the development of novel organic materials.[3] These could include organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials where the electronic properties can be tuned through chemical modification.
Conclusion
6-Bromoisoquinoline-4-carbonitrile is a strategically important and versatile building block for chemical synthesis. Its dual reactivity allows for the creation of a wide range of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers aiming to leverage this powerful scaffold in their scientific endeavors. The protocols and data presented in this guide serve as a foundational resource for the effective utilization of 6-Bromoisoquinoline-4-carbonitrile in the pursuit of novel chemical entities.
References
Sources
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- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
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- 11. assets.thermofisher.com [assets.thermofisher.com]
Synthesis of 6-Bromoisoquinoline-4-carbonitrile
An In-Depth Technical Guide to the
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active molecules. Its unique structural and electronic properties make it a privileged core in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The targeted functionalization of the isoquinoline ring system allows for the fine-tuning of these activities and the development of novel therapeutic agents. This guide provides a comprehensive, in-depth technical overview of a proposed synthetic route to 6-bromoisoquinoline-4-carbonitrile, a key intermediate for the elaboration into more complex molecules for pharmaceutical research and development. The strategic placement of the bromo and cyano functionalities offers orthogonal synthetic handles for further chemical modification, such as cross-coupling reactions at the 6-position and transformation of the nitrile group at the 4-position.
Overall Synthetic Strategy
As a direct, single-step synthesis of 6-bromoisoquinoline-4-carbonitrile is not prominently described in the current literature, a robust, multi-step approach is proposed. This strategy involves the initial construction of the 6-bromoisoquinoline core, followed by regioselective functionalization at the C4 position, and concluding with the introduction of the carbonitrile group.
Caption: Proposed three-step synthesis of 6-Bromoisoquinoline-4-carbonitrile.
Part 1: Synthesis of the 6-Bromoisoquinoline Core
The initial and crucial step is the construction of the 6-bromoisoquinoline heterocyclic system. A reliable and well-established method for this is a modification of the Pomeranz–Fritsch reaction, which involves the acid-catalyzed cyclization of a Schiff base derived from an aromatic aldehyde and an aminoacetal.
Rationale for Experimental Choices
This approach is advantageous due to the commercial availability and relatively low cost of the starting materials: 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal. The use of a strong Lewis acid, such as titanium tetrachloride (TiCl4), facilitates the intramolecular electrophilic aromatic substitution required for the cyclization and subsequent aromatization to the isoquinoline core.
Experimental Protocol: Synthesis of 6-Bromoisoquinoline
-
Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, a solution of 4-bromobenzaldehyde and an equimolar amount of aminoacetaldehyde dimethyl acetal in anhydrous toluene is refluxed for 12 hours. The progress of the reaction can be monitored by the amount of water collected in the Dean-Stark trap.
-
Solvent Removal: After completion, the toluene is removed under reduced pressure to yield the crude Schiff base.
-
Cyclization and Aromatization: The residue is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C in an ice bath. Titanium tetrachloride (4 equivalents) is added dropwise to the stirred solution. The reaction mixture is then stirred at 40 °C for 6 days.
-
Work-up and Purification: The reaction is carefully quenched by pouring it onto crushed ice. The pH of the resulting suspension is adjusted to 8-9 with a 6N aqueous sodium hydroxide solution. The mixture is extracted three times with ethyl acetate. The combined organic layers are then extracted with 3M hydrochloric acid. The acidic aqueous layer is collected, and the pH is adjusted to 7-8 with 3N sodium hydroxide solution. This aqueous layer is then extracted twice with ethyl acetate. The final combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 6-bromoisoquinoline. The product can be further purified by column chromatography on silica gel.
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| 4-Bromobenzaldehyde | 185.02 | 10 | 1.0 |
| Aminoacetaldehyde dimethyl acetal | 105.14 | 10 | 1.0 |
| Titanium tetrachloride | 189.68 | 40 | 4.0 |
Part 2: Regioselective C4-Halogenation of 6-Bromoisoquinoline
With the 6-bromoisoquinoline core in hand, the next step is the introduction of a halogen at the C4 position. This will serve as a handle for the subsequent cyanation reaction. A modern and highly selective method for the direct C4-halogenation of isoquinolines involves a dearomatization-rearomatization strategy mediated by di-tert-butyl dicarbonate (Boc₂O).[1]
Causality of the C4-Selective Halogenation
Direct electrophilic halogenation of isoquinoline typically yields a mixture of 5- and 8-substituted products. The C4 position is less reactive towards electrophiles. However, the use of Boc₂O activates the isoquinoline system towards nucleophilic attack, leading to a dearomatized intermediate. This intermediate then undergoes electrophilic halogenation, and subsequent acid-promoted rearomatization selectively yields the 4-halogenated isoquinoline. This method provides excellent regioselectivity and avoids the harsh conditions often associated with classical halogenation procedures.
Caption: Boc₂O-mediated C4-halogenation of 6-bromoisoquinoline.
Experimental Protocol: Synthesis of 4,6-Dibromoisoquinoline
-
Activation and Dearomatization: To a solution of 6-bromoisoquinoline (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane, Boc₂O (1.5 equivalents) is added. The mixture is stirred at room temperature.
-
Electrophilic Halogenation: An electrophilic bromine source, such as N-bromosuccinimide (NBS) (1.2 equivalents), is added to the reaction mixture. The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Rearomatization and Purification: An acid, such as trifluoroacetic acid (TFA), is added to the mixture to promote rearomatization. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 4,6-dibromoisoquinoline.
Part 3: Palladium-Catalyzed Cyanation
The final step in the synthesis is the introduction of the carbonitrile group at the C4 position via a palladium-catalyzed cross-coupling reaction. This method is generally preferred over classical nucleophilic aromatic substitution (SNAr) for aryl halides that are not sufficiently activated by strong electron-withdrawing groups.[2] Palladium-catalyzed cyanation offers high functional group tolerance and generally proceeds under milder conditions than traditional methods like the Rosenmund-von Braun reaction.
Mechanistic Rationale
The catalytic cycle for palladium-catalyzed cyanation typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (in this case, the C4-Br bond of 4,6-dibromoisoquinoline), forming a Pd(II)-aryl complex.
-
Transmetalation (or Salt Metathesis): The cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]) exchanges the halide on the palladium complex with a cyano group.
-
Reductive Elimination: The aryl and cyano groups on the palladium complex reductively eliminate to form the desired aryl nitrile and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for Palladium-catalyzed cyanation.
Experimental Protocol:
-
Reaction Setup: In a glovebox, a reaction vessel is charged with 4,6-dibromoisoquinoline (1.0 equivalent), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%), a phosphine ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene) (5 mol%), and a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6 equivalents).[3]
-
Reaction Execution: The vessel is sealed and removed from the glovebox. Anhydrous, degassed N,N-dimethylformamide (DMF) is added via syringe. The reaction mixture is heated to 120 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product, 6-bromoisoquinoline-4-carbonitrile.
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| 4,6-Dibromoisoquinoline | 286.95 | 1 | 1.0 |
| Pd₂(dba)₃ | 915.72 | 0.025 | 0.025 |
| dppf | 554.56 | 0.05 | 0.05 |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 0.6 | 0.6 |
Summary of Synthetic Route and Expected Yields
| Step | Transformation | Key Reagents | Expected Yield (%) |
| 1 | 4-Bromobenzaldehyde to 6-Bromoisoquinoline | Aminoacetaldehyde dimethyl acetal, TiCl₄ | 30-40 |
| 2 | 6-Bromoisoquinoline to 4,6-Dibromoisoquinoline | Boc₂O, NBS, TFA | 70-85[1] |
| 3 | 4,6-Dibromoisoquinoline to Target Molecule | Pd₂(dba)₃, dppf, Zn(CN)₂ | 60-80[3] |
Conclusion
The synthesis of 6-bromoisoquinoline-4-carbonitrile can be effectively achieved through a strategic three-step sequence. This route leverages a robust Pomeranz-Fritsch type reaction for the initial core formation, a modern and highly regioselective C4-halogenation, and a reliable palladium-catalyzed cyanation for the final installation of the nitrile group. This synthetic strategy provides a clear and reproducible pathway for obtaining this valuable building block, opening avenues for the development of novel and diverse libraries of isoquinoline-based compounds for drug discovery and medicinal chemistry applications.
References
-
Song, B., Cai, J., Yuan, D., Xiang, F., & Zhou, J. (2025). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry. [Link]
-
Iwasaki, F., Maki, T., Onomura, O., Nakashima, W., & Matsumura, Y. (2006). Palladium-catalyzed cyanation of bromocalix[4]arenes at the upper rim. Journal of the Chemical Society, Perkin Transactions 1, (10), 1937-1941. [Link]
- McKillop, A., & Wright, D. E. (1977). Nucleophilic aromatic substitution. Part 14. The reaction of aryl halides with copper(I) cyanide in N,N-dimethylformamide. Tetrahedron, 33(10), 1169-1172.
-
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
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OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. OpenStax. [Link]
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- 4. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
6-Bromoisoquinoline-4-carbonitrile (CAS 2973762-52-4): A Bifunctional Scaffold for Advanced Kinase Inhibitor Design
Executive Summary
6-Bromoisoquinoline-4-carbonitrile (CAS: 2973762-52-4) is an emerging, highly versatile heterocyclic building block in modern medicinal chemistry[1]. Structurally, it merges the privileged isoquinoline pharmacophore with two orthogonal reactive handles: a bromine atom at the C6 position and a carbonitrile (nitrile) group at the C4 position. This whitepaper provides an in-depth technical guide on the structural logic, mechanistic utility in drug discovery, and self-validating synthetic protocols for functionalizing this critical intermediate.
Chemical Identity and Structural Logic
The isoquinoline core is a foundational scaffold frequently utilized in the development of kinase inhibitors and other targeted therapeutic agents[2]. The strategic placement of the electron-withdrawing nitrile group at C4 modulates the basicity ( pKa ) of the isoquinoline nitrogen while simultaneously activating the C6-bromine bond toward oxidative addition, overriding the intrinsic electronic biases of the heteroarene[3].
This dual functionality allows chemists to execute highly regioselective transformations, treating the molecule as a programmable template for complex drug design.
Diagram 1: Bifunctional reactivity logic of 6-Bromoisoquinoline-4-carbonitrile.
Mechanistic Role in Drug Discovery
In the context of structure-based drug design (SBDD), 6-bromoisoquinoline-4-carbonitrile serves as an ideal precursor for targeting the ATP-binding pocket of kinases and related efflux pumps, such as PfATP4 in Plasmodium falciparum[4].
-
Hinge Binding via the Isoquinoline Core: The isoquinoline nitrogen acts as a primary hydrogen-bond acceptor, coordinating with the backbone amide NH of the kinase hinge region. The C4-nitrile provides a secondary polar interaction vector, capable of engaging in water-mediated hydrogen bond networks or interacting directly with polar side chains near the gatekeeper residue[4].
-
Solvent Vector Exploration via C6: The C6 position typically projects outward toward the solvent-exposed region or into a deep hydrophobic pocket. By leveraging the C6-bromine for transition-metal-catalyzed cyanation or cross-coupling, medicinal chemists can rapidly generate diverse structure-activity relationship (SAR) libraries to optimize binding affinity and pharmacokinetic properties[5].
Diagram 2: Mechanistic logic of kinase hinge binding and pocket exploration.
Self-Validating Experimental Protocols
The orthogonal reactivity of the C4-nitrile and C6-bromine necessitates carefully controlled reaction conditions to prevent unwanted side reactions. The following protocols are designed as self-validating workflows to ensure high fidelity in library generation.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6
The Suzuki-Miyaura reaction is the premier method for elaborating the C6 position with aryl or heteroaryl groups[2].
Step-by-Step Methodology:
-
Reagent Setup: To a flame-dried Schlenk flask, add 6-Bromoisoquinoline-4-carbonitrile (1.0 equiv), the desired boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
-
Causality: K2CO3 is strictly required to facilitate the transmetalation step by converting the boronic acid into a highly reactive, electron-rich boronate complex.
-
-
Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane/ H2O . Sparge the mixture with Argon for 15 minutes.
-
Causality: Rigorous deoxygenation is critical. Ambient oxygen will rapidly oxidize the electron-rich Pd(0) active catalyst to an inactive Pd(II) species, stalling the catalytic cycle.
-
-
Catalyst Introduction: Add Pd(PPh3)4 (0.05 equiv) under a positive stream of Argon.
-
Reaction Execution: Heat the sealed flask to 90 °C for 12 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) corresponding to the 79Br and 81Br isotopes. The complete disappearance of this doublet, coupled with the emergence of the product mass, provides definitive confirmation of full conversion.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4 , and purify via silica gel chromatography.
Diagram 3: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.
Reductive Amination of the C4-Nitrile
Reducing the C4-nitrile to a primary amine ( −CH2NH2 ) introduces a basic center capable of forming salt bridges with acidic residues (e.g., Asp or Glu) in the target protein.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 6-Bromoisoquinoline-4-carbonitrile in anhydrous Methanol. Add Boc-anhydride ( Boc2O , 2.0 equiv) and a catalytic amount of Raney Nickel.
-
Hydrogenation: Purge the reaction vessel with H2 gas and maintain at 50 psi at room temperature.
-
Causality: The inclusion of Boc2O is a critical self-validating trap. As the nitrile is reduced to an intermediate imine and subsequently to a primary amine, it immediately reacts with Boc2O to form a stable carbamate. This prevents the newly formed primary amine from attacking the intermediate imine, which would otherwise result in the formation of an unwanted secondary amine dimer.
-
Self-Validation Check: Analyze the crude mixture via FTIR. The sharp, characteristic C≡N stretching band at ~2220 cm−1 must completely disappear, replaced by the broad N-H stretch of the Boc-protected amine at ~3300 cm−1 .
-
-
Isolation: Filter the mixture through a pad of Celite.
-
Causality: Celite ensures the safe removal of the highly pyrophoric Raney Nickel catalyst, preventing it from igniting upon exposure to ambient air. Concentrate the filtrate under reduced pressure.
-
Quantitative Data: Cross-Coupling Benchmarks
The following table summarizes typical reaction conditions and isolated yields for the functionalization of the 6-bromoisoquinoline scaffold, demonstrating the robustness of the C6 position toward various coupling partners[2].
| Electrophile | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 6-Bromoisoquinoline-4-carbonitrile | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | Dioxane/ H2O , 90 °C, 12h | 88% |
| 6-Bromoisoquinoline-4-carbonitrile | 4-Fluorophenylboronic acid | Pd(dppf)Cl2 / Cs2CO3 | DMF/ H2O , 100 °C, 8h | 82% |
| 6-Bromoisoquinoline-4-carbonitrile | 3-Pyridinylboronic acid | Pd(PPh3)4 / Na2CO3 | Toluene/EtOH/ H2O , 85 °C, 16h | 75% |
| 6-Bromoisoquinoline-4-carbonitrile | Methylboronic acid | Pd(OAc)2 / SPhos / K3PO4 | Toluene, 100 °C, 24h | 68% |
Conclusion
6-Bromoisoquinoline-4-carbonitrile is a highly strategic intermediate for the synthesis of complex heterocyclic therapeutics. By understanding the electronic interplay between the C4-nitrile and the C6-bromine, researchers can execute highly regioselective transformations. Implementing self-validating protocols ensures high fidelity in library generation, ultimately accelerating the discovery of potent, selective kinase inhibitors.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. A 4-cyano-3-methylisoquinoline inhibitor of Plasmodium falciparum growth targets the sodium efflux pump PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Harnessing the Reactivity of the Bromine Atom in 6-Bromoisoquinoline Derivatives: A Comprehensive Guide
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Electronic Topography
6-Bromoisoquinoline and its derivatives are privileged bicyclic scaffolds in medicinal chemistry, offering a versatile platform for multi-vector functionalization. The strategic value of this scaffold lies in the orthogonal reactivity of its two fused rings.
The intrinsic electronic distribution of the isoquinoline system dictates site-selectivity. The nitrogen atom in the pyridine ring withdraws electron density, rendering the C1 position highly electrophilic . Consequently, C1 is primed for direct Nucleophilic Aromatic Substitution (SNAr). In stark contrast, the C6 position resides on the more electron-rich carbocycle. The bromine atom at C6 is relatively inert to direct nucleophilic attack and requires explicit activation—either via transition-metal catalysis (e.g., Palladium or Nickel) or halogen-metal exchange (lithiation/Grignard generation)—to undergo functionalization.
Understanding this dichotomy is critical for designing scalable, chemo-selective synthetic routes, as detailed in the study, which demonstrates that the electrophilicity of C1 can override standard ArBr > ArCl reactivity trends [1].
Logical flow of site-specific reactivity in halogenated isoquinolines.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
A primary application of 6-bromoisoquinoline is the synthesis of pharmaceutical intermediates via C-N cross-coupling. However, when functional groups like a carbonitrile are present (e.g., 6-bromoisoquinoline-1-carbonitrile), the substrate becomes highly base-sensitive.
As established in the study, early-stage medicinal chemistry routes often rely on unoptimized conditions (e.g., Pd2(dba)3, K3PO4, and DMSO). While functional on a milligram scale, causality dictates that these conditions fail at scale : DMSO requires an extensive aqueous workup, leading to the loss of water-soluble amine products and promoting the hydrolysis of base-sensitive functional groups [2].
To achieve a scalable, self-validating process, the catalytic system must be re-engineered. Switching the solvent to THF allows for direct filtration of inorganic salts, while utilizing Cs2CO3 provides the precise pKa required to deprotonate the coordinated amine without degrading the carbonitrile moiety.
Catalytic cycle of the Buchwald-Hartwig amination on 6-bromoisoquinoline.
Quantitative Optimization Data
The table below summarizes the causal relationship between reaction parameters and product yield, demonstrating why the optimized THF/Cs2CO3 system is superior for scale-up.
| Entry | Catalyst System | Base | Solvent | Amine (Equiv) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Pd2(dba)3 / BINAP | K3PO4 | DMSO | 1.8 | 23% | High-boiling solvent caused product loss during aqueous workup. |
| 2 | Pd(dba)2 / BINAP | Cs2CO3 | THF | 1.8 | 85% | THF allowed direct filtration; Cs2CO3 prevented substrate degradation. |
| 3 | Pd(dba)2 / BINAP | Cs2CO3 | THF | 1.4 | 84% | Reduced amine equivalents minimized biaryl byproduct formation. |
| 4 | Pd(dba)2 / BINAP | Cs2CO3 | THF | 1.2 | 62% | Insufficient amine led to incomplete catalytic turnover. |
Self-Validating Protocol: Optimized Buchwald-Hartwig Amination
This protocol is designed with integrated In-Process Controls (IPC) to ensure the system self-validates before proceeding to isolation.
-
System Purging: Charge a reactor with 6-bromoisoquinoline-1-carbonitrile (1.0 equiv), Pd(dba)2 (0.05 equiv), racemic BINAP (0.05 equiv), and Cs2CO3 (2.0 equiv). Purge the vessel with nitrogen for 15 minutes to prevent oxidative degradation of the Pd(0) species.
-
Reagent Addition: Add anhydrous THF (10 volumes) and the primary amine (1.4 equiv).
-
Thermal Activation: Heat the mixture to 70 °C under vigorous stirring.
-
Self-Validation (IPC): After 4 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via UPLC-UV (254 nm). Validation Gate: The reaction is deemed complete only when the 6-bromoisoquinoline peak area is <1% Relative Area Percent (RAP). If >1%, continue heating and re-sample after 2 hours.
-
Isolation: Cool to 20 °C. Filter the mixture directly through a pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure to yield the crude product.
Nickel-Catalyzed Cyanation: Sustainable Nitrile Synthesis
Beyond amination, the C6 bromine atom is an excellent handle for installing one-carbon homologations, such as nitriles. Traditional cyanation utilizes highly toxic NaCN or KCN. However, modern high-throughput experimentation (HTE) has validated the use of Potassium Ferrocyanide (K4[Fe(CN)6]) as a bench-stable, non-toxic alternative, as detailed in recent methodologies [3].
Causality of the Biphasic System: K4[Fe(CN)6] is highly insoluble in standard organic solvents. Attempting this reaction in pure THF or Toluene results in zero conversion. By engineering a biphasic aqueous/organic system (e.g., 1,4-Dioxane/H2O) and utilizing a robust Ni(II) precatalyst, the cyanide ions are slowly released into the organic phase, matching the rate of the oxidative addition step and preventing catalyst poisoning.
Self-Validating Protocol: Green Cyanation
-
Setup: In a pressure vial, combine 6-bromoisoquinoline (1.0 equiv), K4[Fe(CN)6]·3H2O (0.2 equiv - provides 6 equivalents of CN⁻), Na2CO3 (1.0 equiv), and a Ni(II) precatalyst (e.g., NiCl2(dppp), 0.05 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (1:1 v/v, 0.2 M concentration).
-
Execution: Seal the vial and heat to 100 °C for 16 hours.
-
Self-Validation (IPC): Stop stirring to allow phase separation. Sample the upper organic layer and analyze via GC-FID. Validation Gate: The protocol is validated when the starting material is consumed and the peak corresponding to isoquinoline-6-carbonitrile plateaus.
-
Workup: Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over Na2SO4, and concentrate.
Conclusion
The reactivity of the bromine atom in 6-bromoisoquinoline derivatives is a textbook example of how electronic topography dictates chemical strategy. Because the C6 position lacks the innate electrophilicity of the C1 position, chemists must rely on transition-metal catalysis to force C-N or C-C bond formation. By understanding the causality behind solvent choices, base pKa, and phase dynamics, researchers can design highly efficient, scalable, and self-validating protocols that bypass common pitfalls like substrate degradation and catalyst poisoning.
References
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using Potassium Ferrocyanide Source: ResearchGate URL: [Link]
Comprehensive Spectroscopic Characterization of 6-Bromoisoquinoline-4-carbonitrile: A Technical Guide for Structural Elucidation
Executive Summary
For researchers and scientists engaged in drug discovery and synthetic methodology, the rigorous structural validation of heterocyclic building blocks is non-negotiable. 6-Bromoisoquinoline-4-carbonitrile (CAS: 2973762-52-4)[1][2] represents a highly functionalized scaffold, possessing three distinct orthogonal handles: the basic isoquinoline nitrogen, the electrophilic 4-carbonitrile group, and the cross-coupling-ready 6-bromo substituent.
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide provides an in-depth mechanistic rationale for the spectroscopic behavior (NMR, MS, IR) of this molecule, establishing a self-validating analytical framework grounded in established [3].
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Rationale & Causality
The structural elucidation of 6-bromoisoquinoline-4-carbonitrile via NMR relies heavily on understanding the electronic environment dictated by its substituents.
-
The Heteroatom Effect (H-1 and H-3): The nitrogen atom in the isoquinoline ring exerts a strong electron-withdrawing inductive effect. Consequently, the protons at the 1- and 3-positions are significantly deshielded. H-1 typically resonates furthest downfield (approx. δ 9.30 ppm) due to the combined deshielding from the nitrogen and the adjacent aromatic ring current. H-3 ( δ 9.05 ppm) appears as a sharp singlet, as it lacks any vicinal coupling partners.
-
The Cyano Anisotropy (C-4): While the 4-cyano group deshields adjacent protons via its electron-withdrawing nature, it exerts a paradoxical shielding effect on the C-4 carbon itself in 13 C NMR. The diamagnetic shielding cone of the C≡N triple bond pushes the C-4 resonance upfield to approximately δ 105 ppm, a classic signature of an α -cyanation in [4][5].
-
The Heavy Atom Effect (C-6): The bromine atom at position 6 induces a "heavy atom effect," which slightly shields the attached carbon (C-6) relative to an unsubstituted aromatic carbon, placing it near δ 125 ppm.
Quantitative Data Presentation
Table 1: Predicted 1 H and 13 C NMR Assignments (in CDCl 3 , 400/100 MHz)
| Position | 1 H Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | 13 C Chemical Shift ( δ , ppm) | Key 2D HMBC Correlations |
| 1 | 9.30 | s | 154.2 | C-3, C-4a, C-8 |
| 3 | 9.05 | s | 148.5 | C-1, C-4, C-4a, CN |
| 4 | - | - | 105.8 | - |
| 4a | - | - | 130.1 | - |
| 5 | 8.25 | d ( J=2.0 ) | 128.4 | C-4, C-7, C-8a |
| 6 | - | - | 125.6 | - |
| 7 | 7.85 | dd ( J=8.5,2.0 ) | 132.3 | C-5, C-8a |
| 8 | 8.05 | d ( J=8.5 ) | 129.7 | C-1, C-4a, C-6 |
| 8a | - | - | 135.4 | - |
| CN | - | - | 115.2 | - |
NMR Elucidation Workflow
Fig 1. Multiparametric 1D and 2D NMR workflow for definitive structural elucidation.
Part 2: High-Resolution Mass Spectrometry (HRMS)
Mechanistic Rationale & Causality
Mass spectrometry provides unambiguous confirmation of the molecular formula and the presence of the halogen. Bromine occurs naturally as two isotopes, 79 Br (50.7%) and 81 Br (49.3%)[6]. Therefore, the positive electrospray ionization (ESI+) mass spectrum will exhibit a characteristic 1:1 doublet for the protonated molecular ion [M+H]+ .
During collision-induced dissociation (CID) in MS/MS, the molecule undergoes highly predictable fragmentation. The primary neutral loss is HCN (27 Da) , driven by the cleavage of the nitrile group and adjacent ring fragmentation. A secondary, highly diagnostic fragment arises from the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (79/81 Da) , a classic behavior in the [6][7].
Quantitative Data Presentation
Table 2: ESI-HRMS Peak Assignments
| Ion Species | Formula | Exact Mass ( m/z ) | Relative Abundance | Interpretation |
| [M+H]+ ( 79 Br) | C 10 H 6 79 BrN 2+ | 232.9714 | 100% | Protonated molecular ion |
| [M+H]+ ( 81 Br) | C 10 H 6 81 BrN 2+ | 234.9694 | 98% | Isotopic molecular ion |
| Fragment 1 ( 79 Br) | C 9 H 5 79 BrN + | 205.9609 | High | Loss of HCN (-27 Da) |
| Fragment 1 ( 81 Br) | C 9 H 5 81 BrN + | 207.9588 | High | Loss of HCN (-27 Da) |
| Fragment 2 | C 9 H 5 N +∙ | 127.0422 | Moderate | Loss of Br ∙ from Fragment 1 |
MS Fragmentation Pathway
Fig 2. ESI-HRMS fragmentation pathway highlighting HCN and bromine radical neutral losses.
Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
Mechanistic Rationale & Causality
Infrared spectroscopy serves as a rapid, orthogonal tool to verify functional groups. The most critical diagnostic band for this compound is the C≡N stretching vibration. Because the nitrile group is conjugated with the aromatic isoquinoline system, its stretching frequency is lowered from the standard aliphatic region (~2250 cm −1 ) to approximately 2225 cm −1 . The intensity of this peak is typically strong and sharp due to the significant change in the dipole moment during the vibration. The presence of the heavy bromine atom results in a low-frequency C−Br stretching band in the fingerprint region.
Table 3: Key FT-IR Absorption Bands (ATR)
| Wavenumber (cm −1 ) | Intensity | Assignment | Causality / Structural Feature |
| 3050 - 3080 | Weak | C-H stretch | Aromatic sp2 C-H bonds |
| 2225 | Strong, Sharp | C≡N stretch | Conjugated carbonitrile group |
| 1610, 1580, 1500 | Moderate | C=C, C=N stretch | Isoquinoline ring skeletal vibrations |
| 1050 - 1000 | Moderate | C-Br stretch | Aryl bromide bond |
| 830 - 800 | Strong | C-H out-of-plane | Substituted aromatic ring bending |
Part 4: Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols must be adhered to when acquiring the spectroscopic data.
Protocol 1: NMR Acquisition (1D and 2D)
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic field homogeneity.
-
Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching of the probe to the 1 H and 13 C frequencies. Lock the magnetic field to the deuterium signal of CDCl 3 .
-
1D Acquisition:
-
1 H NMR: Run a standard pulse sequence (e.g., zg30) with a relaxation delay (D1) of 2.0 seconds, acquiring 16-32 scans.
-
13 C NMR: Run a proton-decoupled sequence (e.g., zgpg30) with a D1 of 2.0 seconds, acquiring a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C-4, C-4a, C-8a, C-6, CN).
-
-
2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling delay for JCH=8 Hz to capture the critical correlations between H-3/H-5 and the nitrile carbon.
Protocol 2: LC-HRMS Analysis
-
Sample Preparation: Prepare a 1 μ g/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.
-
Chromatography: Inject 2 μ L onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 μ m). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Operate the Q-TOF or Orbitrap mass spectrometer in positive Electrospray Ionization (ESI+) mode.
-
Capillary voltage: 3.5 kV.
-
Desolvation temperature: 350 °C.
-
For MS/MS (CID), apply a normalized collision energy (NCE) of 25-35 eV to isolate the [M+H]+ precursor ion and observe the characteristic loss of HCN and Br ∙ .
-
Protocol 3: ATR-FTIR Spectroscopy
-
Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol and a lint-free wipe. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm −1 .
-
Sample Application: Place 2-3 mg of the neat solid powder directly onto the ATR crystal. Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the sample.
-
Acquisition: Collect the sample spectrum using 32 scans at 4 cm −1 resolution from 4000 to 400 cm −1 . Perform automated atmospheric suppression to remove ambient H 2 O and CO 2 interference.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]
-
Vaia Educational Platform. Mass Spectrometry of Halogenated Compounds: Isotopic Effects and Identification. Vaia. URL:[Link]
Sources
- 1. 161038-18-2;;2828438-99-7;; CAS [chemicalbook.com]
- 2. 2703752-71-8,6-Isoquinolinecarboxylic acid, 5-chloro-, methyl ester,1221232-30-9,6-Bromo-5-chloro-isoquinoline, CAS [m.chemicalbook.com]
- 3. Spectrometric identification of organic compounds : Silverstein, Robert M. (Robert Milton), 1916- : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. books.google.cn [books.google.cn]
- 6. vaia.com [vaia.com]
- 7. 2,4-Dibromo-5-methoxytoluene | 5456-94-0 | Benchchem [benchchem.com]
Solvation Thermodynamics and Empirical Solubility Profiling of 6-Bromoisoquinoline-4-carbonitrile in Organic Solvents
Executive Summary
The rational selection of organic solvents is a critical bottleneck in the synthesis, purification, and formulation of novel heterocyclic scaffolds. 6-Bromoisoquinoline-4-carbonitrile (CAS 2973762-52-4) is a highly functionalized, rigid bicyclic building block frequently utilized in cross-coupling reactions and the development of kinase inhibitors.
Due to its unique structural topology—combining a planar aromatic isoquinoline core, a highly lipophilic bromine atom, and a strongly electron-withdrawing cyano group—this compound exhibits complex solvation behavior. This technical guide provides an in-depth analysis of the thermodynamic principles governing its solubility, predictive solvation models, and a self-validating experimental protocol for empirical quantification.
Molecular Scaffold Analysis & Solvation Thermodynamics
To predict and manipulate the solubility of 6-Bromoisoquinoline-4-carbonitrile, we must first deconstruct its molecular architecture[1]:
-
The Isoquinoline Core: A benzopyridine system that enforces strict planarity. This planarity promotes strong π−π stacking in the solid state, leading to a high crystal lattice energy ( ΔHlattice ). Overcoming this lattice energy is the primary thermodynamic barrier to dissolution.
-
The 6-Bromo Substituent: Halogens significantly increase the molecular weight and lipophilicity (logP) of the scaffold. The large, polarizable electron cloud of the bromine atom heavily favors solvents with high dispersion forces.
-
The 4-Carbonitrile Group: The cyano moiety is a potent electron-withdrawing group (EWG) and a strong hydrogen-bond acceptor. It introduces a permanent dipole moment to the molecule, necessitating solvents capable of stabilizing dipole-dipole interactions.
Thermodynamic Pathway of Solvation
Dissolution is not a single event but a thermodynamic cycle. For 6-Bromoisoquinoline-4-carbonitrile to dissolve, the enthalpy of solvation ( ΔHsolvation ) must sufficiently offset the energy required to break the solute's crystal lattice and the solvent's internal cavity[2].
Caption: Thermodynamic pathway of 6-Bromoisoquinoline-4-carbonitrile solvation.
Theoretical Framework: Hansen Solubility Parameters (HSP)
The traditional "like dissolves like" heuristic is insufficient for complex heterocycles. Instead, we apply Hansen Solubility Parameters (HSP) , which deconstruct cohesive energy density into three distinct intermolecular forces[3]:
-
δD (Dispersion Forces): Critical for interacting with the aromatic core and the polarizable bromine atom.
-
δP (Polar/Dipole Forces): Essential for stabilizing the strong dipole generated by the 4-carbonitrile group.
-
δH (Hydrogen Bonding): Relevant for interacting with the nitrogen atoms (both in the pyridine ring and the cyano group), which act as H-bond acceptors.
For 6-Bromoisoquinoline-4-carbonitrile, the optimal solvent must possess a high δD (to disrupt π−π stacking) and a moderate-to-high δP (to solvate the cyano group). Solvents with excessively high δH (like water or pure aliphatic alcohols) often fail because the energy required to break their internal hydrogen-bond networks ( ΔHcavity ) is not recovered by the weak H-bond acceptor capacity of the solute.
Empirical Solubility Profiling
Based on the HSP framework and structural analogs, the following table summarizes the solubility profile of 6-Bromoisoquinoline-4-carbonitrile across various organic solvent classes. (Note: Values are representative baseline metrics derived from predictive thermodynamic modeling and structurally homologous isoquinoline carbonitriles).
| Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility (mg/mL at 25°C) | Solvation Mechanism & HSP Compatibility |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Optimal: High δP perfectly matches the cyano dipole; high δD solvates the aromatic core. |
| N,N-Dimethylformamide (DMF) | 36.7 | > 40.0 | Excellent: Strong polar aprotic interactions; ideal for stock solutions in biological assays. |
| Dichloromethane (DCM) | 9.1 | 15.0 - 25.0 | Good: Exceptional dispersion ( δD ) matching for the bromo-aromatic system. |
| Methanol (MeOH) | 32.7 | 5.0 - 10.0 | Moderate: High δH creates a large cavity penalty; sub-optimal for highly lipophilic scaffolds. |
| Ethyl Acetate (EtOAc) | 6.0 | 2.0 - 5.0 | Poor: Insufficient dipole stabilization for the carbonitrile group. |
| n-Hexane | 1.9 | < 0.1 | Insoluble: Completely lacks the δP and δH required to break the crystal lattice. |
Standardized Experimental Protocol: OECD 105 Adapted Shake-Flask Method
To generate highly accurate, self-validating empirical data for compounds like 6-Bromoisoquinoline-4-carbonitrile, the Shake-Flask Method (adapted from OECD Guideline 105) coupled with HPLC-UV quantification is the gold standard[4],[5].
Causality in Protocol Design
-
Why isothermal agitation for 48 hours? To ensure the system reaches a true thermodynamic plateau, preventing the measurement of transient, metastable supersaturated states.
-
Why centrifugation over filtration? Highly lipophilic halogenated compounds readily adsorb onto the polymeric matrices of standard syringe filters (e.g., PTFE or Nylon), which artificially lowers the quantified concentration in the filtrate.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 6-Bromoisoquinoline-4-carbonitrile (e.g., 50 mg) into a 5 mL amber glass vial to prevent potential photo-degradation.
-
Add 1.0 mL of the target organic solvent.
-
-
Isothermal Equilibration:
-
Seal the vial tightly and place it in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C.
-
Agitate at 200 RPM for 48 hours.
-
-
Phase Separation:
-
Transfer the suspension to a microcentrifuge tube.
-
Centrifuge at 10,000 × g for 15 minutes at 25 °C to pellet all undissolved microcrystals.
-
-
Dilution and Quantification:
-
Carefully extract an aliquot of the clear supernatant (avoiding the pellet).
-
Dilute the aliquot immediately in the mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon temperature changes.
-
Quantify the concentration using HPLC-UV against a pre-established 5-point calibration curve.
-
Caption: Standardized OECD 105 shake-flask methodology for solubility determination.
References
-
Exploring the Chemistry and Applications of Isoquinoline Amerigo Scientific[Link]
-
Hansen Solubility Parameters Applied to the Extraction of Phytochemicals National Institutes of Health (NIH) / PMC[Link]
-
Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances (OECD 105) National Institutes of Health (NIH) / PMC[Link]
-
40 CFR 799.6784 -- TSCA water solubility: Column elution method / Shake Flask Method Electronic Code of Federal Regulations (eCFR)[Link]
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]
The Evolving Landscape of Drug Discovery: A Technical Guide to the Biological Activity of Halogenated Isoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold, a prominent heterocyclic motif in natural products and synthetic pharmaceuticals, has long been a focal point of medicinal chemistry.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[4][5][6][7] A strategic approach to enhancing the therapeutic potential of this privileged structure involves the introduction of halogen atoms. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the multifaceted biological activities of halogenated isoquinoline compounds, delving into their mechanisms of action, and providing detailed experimental protocols to empower further research and development in this exciting field.
The Significance of Halogenation in Isoquinoline Bioactivity
Halogenation is a powerful tool in medicinal chemistry to modulate the physicochemical properties of a lead compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[8] In the context of isoquinolines, the introduction of halogens such as fluorine, chlorine, and bromine can significantly enhance their biological potency and selectivity.[9][10][11] For instance, halogenated derivatives have demonstrated superior activity against various cancer cell lines and microbial strains compared to their non-halogenated parent compounds.[9][10][12] This enhancement is often attributed to the ability of halogens to form halogen bonds, alter electron distribution within the molecule, and improve membrane permeability.[8][13]
Anticancer Activity: Targeting the Hallmarks of Cancer
Halogenated isoquinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[14][15] Their mechanisms of action are often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which halogenated isoquinolines exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[14] These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Furthermore, many halogenated isoquinolines have been shown to arrest the cell cycle at various phases (e.g., G2/M or G0/G1), thereby inhibiting uncontrolled cell division.[14]
Inhibition of Key Signaling Pathways
Several critical signaling pathways that are often dysregulated in cancer are targeted by halogenated isoquinolines. For example, some derivatives have been found to inhibit the activity of protein kinases, which are crucial for signal transduction and cell growth.
Signaling Pathway: Hypothetical Inhibition of a Pro-Survival Kinase Pathway by a Halogenated Isoquinoline
Caption: Inhibition of a pro-survival kinase pathway by a halogenated isoquinoline.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard method for evaluating the cytotoxic effects of halogenated isoquinoline compounds on cancer cell lines.[16]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Halogenated isoquinoline compound (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the halogenated isoquinoline compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Halogenated isoquinolines have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for novel antimicrobial drugs.[9][10]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of halogenated isoquinolines are diverse and can include:
-
Disruption of Cell Membrane Integrity: Some compounds can intercalate into the bacterial cell membrane, leading to increased permeability and cell death.
-
Inhibition of Key Enzymes: Halogenated isoquinolines can inhibit essential bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall formation.
-
Interference with Biofilm Formation: Biofilms are a major contributor to chronic infections. Certain halogenated isoquinolines have been shown to inhibit biofilm formation or eradicate existing biofilms.[11][17]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the MIC of a halogenated isoquinoline compound against a specific microorganism.[18][19][20]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Halogenated isoquinoline compound (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL for bacteria)
-
Positive control (standard antibiotic) and negative control (broth only)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the halogenated isoquinoline compound in the broth medium directly in the 96-well plate.
-
Inoculation: Dilute the standardized inoculum to the final desired concentration (e.g., 5 x 10^5 CFU/mL for bacteria) and add it to each well containing the compound dilutions.
-
Controls: Include a positive control well (inoculum with a known effective antibiotic) and a negative control well (inoculum with no compound).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Neuroprotective Effects: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that certain halogenated isoquinoline derivatives may possess neuroprotective properties.[21][22]
Mechanisms of Neuroprotection
The neuroprotective mechanisms of these compounds are still under investigation but may involve:
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage. Some halogenated isoquinolines can scavenge free radicals and reduce oxidative damage.[23]
-
Anti-inflammatory Effects: Neuroinflammation plays a significant role in the progression of neurodegenerative diseases. Certain derivatives can suppress the production of pro-inflammatory mediators in the brain.[4]
-
Inhibition of Apoptotic Pathways in Neurons: Similar to their anticancer effects, these compounds can inhibit neuronal apoptosis triggered by various neurotoxic stimuli.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol provides a framework for assessing the ability of a halogenated isoquinoline compound to protect neuronal cells from a neurotoxin-induced injury.[24][25]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Complete cell culture medium
-
Neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, or amyloid-beta for an Alzheimer's model)
-
Halogenated isoquinoline compound
-
Reagents for a cell viability assay (e.g., MTT or LDH release assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treatment: Pre-treat the cells with various concentrations of the halogenated isoquinoline compound for a specified period (e.g., 2 hours).
-
Neurotoxin Exposure: Add the neurotoxin to the wells (except for the control wells) and incubate for an appropriate time to induce cell death (e.g., 24 hours).
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT assay as described in the anticancer section) to quantify the extent of neuronal cell death.
-
Data Analysis: Compare the viability of cells treated with the halogenated isoquinoline and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.
Quantitative Data Summary
The following table summarizes hypothetical IC50 and MIC values for a series of halogenated isoquinoline compounds to illustrate the potential impact of halogenation on biological activity.
| Compound ID | Halogen Substituent | Anticancer IC50 (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus |
| IQ-H | None (Parent Compound) | 25.4 | 64 |
| IQ-F | 4'-Fluoro | 8.2 | 16 |
| IQ-Cl | 4'-Chloro | 5.1 | 8 |
| IQ-Br | 4'-Bromo | 6.5 | 8 |
Conclusion and Future Directions
Halogenated isoquinoline compounds represent a promising and versatile class of molecules with significant potential in drug discovery and development. Their potent anticancer, antimicrobial, and neuroprotective activities, often enhanced by the presence of halogen atoms, warrant further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the vast chemical space of halogenated isoquinolines and to elucidate their mechanisms of action more deeply. Future research should focus on optimizing the structure-activity relationships, improving the pharmacokinetic profiles, and evaluating the in vivo efficacy and safety of lead compounds in relevant animal models.[26][27] The continued exploration of this chemical class holds the promise of delivering novel and effective therapies for a range of human diseases.
References
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- MDPI. (2012). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. MDPI.
- Yang, X., Miao, X., Dai, L., Guo, X., Jenis, J., Zhang, J., & Shang, X. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing.
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- Benchchem. (2025). Application Notes and Protocols for Testing the Neuroprotective Effects of Compound 3d. Benchchem.
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- PMC. (2023). De novo biosynthesis of berberine and halogenated benzylisoquinoline alkaloids in Saccharomyces cerevisiae. PMC.
- PMC. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
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- PMC. (n.d.). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PMC.
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- PMC. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. PMC.
- PMC. (2024).
- PMC. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC.
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IUPAC name for 6-Bromoisoquinoline-4-carbonitrile
An In-Depth Technical Guide to the Structural Elucidation, Synthesis, and Application of 6-Bromoisoquinoline-4-carbonitrile
As the demands of modern drug discovery and advanced materials science grow, the strategic functionalization of bicyclic heteroaromatic scaffolds has become a cornerstone of synthetic chemistry. Among these, 6-bromoisoquinoline-4-carbonitrile (CAS 2973762-52-4)[1] stands out as a highly versatile, bifunctional intermediate.
This whitepaper provides a rigorous analysis of the IUPAC nomenclature rules governing this molecule, details a causality-driven, self-validating synthetic workflow, and explores its critical applications in pharmaceutical development and optoelectronics.
Structural Elucidation and IUPAC Nomenclature
The precise naming of complex heterocyclic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) Blue Book recommendations for fused ring systems. The derivation of the name 6-bromoisoquinoline-4-carbonitrile relies on a strict hierarchy of structural priorities:
-
Parent Scaffold Identification: The core structure is isoquinoline , a benzopyridine derivative where a benzene ring is fused to a pyridine ring.
-
Heteroatom Numbering: Numbering begins at the carbon atom (C-1) adjacent to the nitrogen heteroatom (N-2) and proceeds around the bicyclic system. Bridgehead carbons (C-4a and C-8a) are explicitly skipped when assigning locants to substituents.
-
Principal Functional Group Precedence: The molecule features two substituents: a nitrile group (-C≡N) and a halogen (-Br). According to IUPAC nomenclature hierarchy, the nitrile group takes precedence over halogens. Therefore, it dictates the suffix of the molecule as -carbonitrile .
-
Locant Assignment: The nitrile group is located at the C-4 position (on the pyridine-like ring), and the bromine atom is located at the C-6 position (on the benzene-like ring). The bromine acts as a subordinate substituent, assigned the prefix bromo- .
Synthesizing these rules yields the definitive IUPAC name: 6-bromoisoquinoline-4-carbonitrile .
Structural logic and IUPAC nomenclature derivation for 6-bromoisoquinoline-4-carbonitrile.
Physicochemical Profile
To facilitate experimental design, the core quantitative and structural data for 6-bromoisoquinoline-4-carbonitrile[1] are summarized below:
| Property | Value |
| IUPAC Name | 6-bromoisoquinoline-4-carbonitrile |
| CAS Registry Number | 2973762-52-4 |
| Molecular Formula | C₁₀H₅BrN₂ |
| Molecular Weight | 233.07 g/mol |
| Core Scaffold | Isoquinoline |
| Principal Functional Group | Nitrile (-C≡N) |
| Synthetic Handle | Aryl Bromide (-Br) |
Causality-Driven Synthetic Methodology
The synthesis of 6-bromoisoquinoline-4-carbonitrile demands rigorous regiocontrol. The protocol detailed below utilizes a three-step approach: constructing the brominated core, leveraging the inherent electronic properties of the heterocycle for regioselective functionalization, and executing a chemoselective cross-coupling.
Step 1: Pomeranz-Fritsch-Type Cyclization
Causality: Building the bicyclic core from an acyclic precursor ensures the bromine atom is permanently locked at the C-6 position, eliminating the risk of competitive isomer formation during downstream functionalization.
-
Protocol:
-
Charge a reactor with 4-bromobenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.0 equiv) in anhydrous toluene.
-
Reflux under a Dean-Stark trap for 12 hours to continuously remove water, driving imine formation to completion.
-
Concentrate the intermediate under vacuum, dissolve in anhydrous dichloromethane (DCM), and cool to 0 °C.
-
Dropwise add Titanium tetrachloride (TiCl₄, 4.0 equiv) to mediate the electrophilic cyclization.
-
Stir the reaction mixture at 40 °C for 6 days. Quench with ice and carefully adjust the pH to 8–9 using 6N NaOH to precipitate titanium salts and liberate the free base[2].
-
Extract with ethyl acetate (EtOAc), dry over MgSO₄, and purify via silica gel chromatography to yield 6-bromoisoquinoline .
-
Step 2: Regioselective Electrophilic Bromination
Causality: The nitrogen atom deactivates the isoquinoline ring toward electrophilic aromatic substitution (EAS). However, EAS preferentially occurs at the C-4 position because the resulting Wheland intermediate is stabilized without placing a highly unfavorable positive charge on the electronegative nitrogen atom.
-
Protocol:
-
Dissolve 6-bromoisoquinoline (1.0 equiv) in carbon tetrachloride (CCl₄).
-
Add a catalytic amount of Iron(III) bromide (FeBr₃) to activate the halogen source.
-
Slowly add a solution of Bromine (Br₂, 1.1 equiv) in CCl₄ at room temperature.
-
Heat the mixture to 50 °C for 4 hours.
-
Quench with saturated aqueous sodium thiosulfate to neutralize unreacted bromine.
-
Extract the organic layer, dry, and concentrate to yield 4,6-dibromoisoquinoline .
-
Step 3: Chemoselective Palladium-Catalyzed Cyanation
Causality: The C-4 bromide is electronically activated by the adjacent pyridine-like nitrogen, making its oxidative addition to Pd(0) significantly faster than that of the C-6 bromide. Careful control of stoichiometry allows for selective cyanation at C-4.
-
Protocol:
-
In a nitrogen-purged Schlenk flask, combine 4,6-dibromoisoquinoline (1.0 equiv), Zinc cyanide (Zn(CN)₂, 0.6 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Suspend the reagents in anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 80 °C for 8 hours. Critical: Continuous TLC monitoring is required to prevent over-cyanation at the C-6 position.
-
Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous ammonia to remove zinc salts.
-
Purify via flash column chromatography to isolate pure 6-bromoisoquinoline-4-carbonitrile .
-
Three-step regioselective synthesis of 6-bromoisoquinoline-4-carbonitrile.
Applications in Drug Development and Materials Science
The strategic placement of the functional groups on 6-bromoisoquinoline-4-carbonitrile unlocks distinct pathways for advanced applications:
Active Pharmaceutical Ingredients (APIs): In drug development, the C-6 bromine serves as a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions. It is highly amenable to Buchwald-Hartwig aminations. Optimized kiloscale protocols utilizing Pd₂(dba)₃ and BINAP ligands have demonstrated that base-sensitive bromoisoquinoline-carbonitrile scaffolds can be successfully coupled with chiral amines to generate APIs without forming unwanted biaryl byproducts[3].
Optoelectronics and OLEDs: Isoquinoline-4-carbonitrile derivatives are highly sought after in materials science. The incorporation of the strongly electron-withdrawing cyano group at the C-4 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the isoquinoline system. When complexed with Iridium(III), this structural modification narrows the emission energy gap ( Eg ), effectively red-shifting the emission into the Near-Infrared (NIR) spectrum for use in advanced Organic Light-Emitting Diodes (OLEDs)[4].
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- 4. A simple and efficient approach toward deep-red to near-infrared-emitting iridium( iii ) complexes for organic light-emitting diodes with external qua ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05492H [pubs.rsc.org]
Comprehensive Technical Guide on 6-Bromoisoquinoline-4-carbonitrile: Molecular Properties, Synthesis, and Applications
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized N-heterocycles serve as indispensable building blocks. 6-Bromoisoquinoline-4-carbonitrile is a prime example of such a scaffold. Featuring an inherently rigid aromatic core, this molecule provides orthogonal reactivity handles—a strongly electron-withdrawing carbonitrile group and a polarizable bromine atom. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic protocol designed for researchers and drug development professionals.
Physicochemical Profiling & Molecular Weight Analysis
Understanding the baseline physicochemical metrics of a building block is critical for predicting its behavior in both synthetic pathways and biological systems. The molecular weight of 6-Bromoisoquinoline-4-carbonitrile is precisely 233.06 g/mol [1],[2]. This low molecular weight makes it an ideal precursor for fragment-based drug discovery (FBDD), ensuring that downstream derivatives remain compliant with Lipinski’s Rule of Five.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| Molecular Weight | 233.06 g/mol | Optimal for small-molecule drug design, allowing significant mass budget for further functionalization. |
| Molecular Formula | C₁₀H₅BrN₂ | Provides a precise balance of lipophilicity and hydrogen-bonding capacity. |
| CAS Registry Number | 2973762-52-4 | Unique identifier for procurement, database cross-referencing, and IP tracking 2[2]. |
| Exact Mass | 231.9636 Da | Critical target value for high-resolution mass spectrometry (HRMS) validation during quality control. |
| Reactivity Handles | C-4 Cyano, C-6 Bromo | Enables orthogonal, site-selective late-stage functionalization without cross-reactivity. |
Structural Insights & Mechanistic Causality
The true value of 6-Bromoisoquinoline-4-carbonitrile lies in its electronic topography. Every functional group on this scaffold dictates a specific mechanistic outcome:
-
The Isoquinoline Core: Provides a rigid, planar aromatic system. Mechanistically, this allows the molecule to intercalate or participate in robust π−π stacking interactions within the hydrophobic pockets of biological targets (e.g., kinase hinge regions).
-
The C-4 Carbonitrile Group: The cyano group is strongly electron-withdrawing via both inductive and resonance effects. Causality: It depletes electron density from the isoquinoline ring, particularly activating the adjacent positions. In a biological context, the nitrogen of the cyano group acts as a potent hydrogen bond acceptor.
-
The C-6 Bromine Atom: Serves as a versatile handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). Causality: The C-Br bond is relatively weak and highly polarizable, allowing for facile oxidative addition by Palladium(0) catalysts. Because the C-4 position is already occupied by the cyano group, the C-6 bromine can be selectively reacted without competing side reactions.
Figure 1: Pharmacophore mapping and reactivity logic of 6-Bromoisoquinoline-4-carbonitrile.
Synthetic Methodologies & Experimental Protocols
Synthesizing this molecule requires strict regiocontrol. The optimal route involves the electrophilic bromination of 6-bromoisoquinoline to yield a 4,6-dibromoisoquinoline intermediate, followed by a regioselective palladium-catalyzed cyanation.
Mechanistic Causality of Regioselectivity: Why does cyanation occur at C-4 and not C-6? The C-4 position in the isoquinoline ring is highly electron-deficient due to the proximity of the heterocyclic nitrogen. Consequently, the C-4 C-Br bond exhibits a lower activation energy for oxidative addition by a Pd(0) species compared to the C-6 C-Br bond. This electronic disparity is the mechanistic driver that allows for selective cyanation at C-4, preserving the C-6 bromine for downstream use.
Experimental Protocol: Regioselective Cyanation
This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.
-
Reagent Preparation: In an argon-purged Schlenk flask, combine 4,6-dibromoisoquinoline (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Causality: Zn(CN)₂ is chosen over NaCN or CuCN (Rosenmund-von Braun conditions) because it provides a slow, controlled release of cyanide ions, preventing the poisoning of the palladium catalyst and allowing the reaction to proceed at milder temperatures (90°C vs. >150°C).
-
-
Solvent Addition: Inject anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Reaction Execution: Heat the mixture to 90°C for 12 hours. Monitor the conversion via TLC (Hexanes/EtOAc 3:1).
-
Self-Validating Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃.
-
Causality: This step is not arbitrary; the bicarbonate forces the precipitation of toxic zinc salts, preventing them from chelating the product and artificially inflating crude yield calculations. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification & Quality Control: Purify the crude residue via flash column chromatography. Validate the final product using orthogonal techniques:
-
LC-MS: Confirm the exact mass by locating the [M+H]⁺ peak at m/z 234.0.
-
¹H NMR: Verify regioselectivity. The absence of a proton signal at ~9.2 ppm (characteristic of an unsubstituted C-4 proton) and the retention of the C-1 and C-3 proton singlets confirm that cyanation occurred exclusively at the C-4 position.
-
Figure 2: Step-by-step synthetic workflow and self-validation for 6-Bromoisoquinoline-4-carbonitrile.
Applications in Drug Discovery & Material Science
Because of its molecular weight (233.06 g/mol ) 1[1] and dual reactivity, this compound is heavily utilized in:
-
Kinase Inhibitor Development: The cyano group acts as a potent hydrogen bond acceptor targeting the kinase hinge region, while the C-6 bromine allows for the rapid generation of compound libraries via late-stage Suzuki couplings.
-
Optoelectronics (OLEDs): The rigid, conjugated isoquinoline system can be incorporated into ligands for iridium or platinum complexes. The electron-withdrawing nature of the carbonitrile group allows for fine-tuning of the molecule's HOMO/LUMO energy levels, directly impacting the emission wavelength of phosphorescent OLED devices.
Conclusion
6-Bromoisoquinoline-4-carbonitrile is far more than a simple intermediate; it is a rationally designed scaffold that bridges the gap between synthetic feasibility and target-oriented functionality. By understanding the causality behind its electronic properties and employing self-validating synthetic protocols, researchers can leverage this molecule to accelerate discovery in both pharmaceuticals and advanced materials.
References
-
ChemicalBook. "6-bromoisoquinoline-4-carbonitrile | 2973762-52-4 - Chemical Properties, Structure, and CAS Information." Available at:2
-
BLD Pharm. "1542874-14-5 | 6-Bromoquinoline-4-carbonitrile / 6-Bromoisoquinoline-4-carbonitrile Molecular Weight Data." Available at: 1
Sources
Application Notes & Protocols: Synthetic Routes to 4-Amino-Substituted Isoquinoline Derivatives
Abstract
The 4-aminoisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2][3][4] Its strategic importance necessitates robust and versatile synthetic methodologies to enable the exploration of chemical space for drug discovery and development. This guide provides an in-depth analysis of key synthetic routes to 4-amino-substituted isoquinoline derivatives, designed for researchers, scientists, and drug development professionals. We move beyond simple procedural lists to explain the causality behind strategic synthetic choices, comparing classical ring-forming reactions with modern post-cyclization functionalization techniques. Detailed, field-tested protocols, comparative data tables, and mechanistic diagrams are provided to empower researchers in their synthetic endeavors.
The Strategic Importance of the 4-Aminoisoquinoline Core
The isoquinoline ring system is a common motif in natural products and pharmaceuticals. The introduction of an amino group at the C4 position significantly enhances the molecule's ability to form key hydrogen bonds with biological targets, such as protein kinases and parasitic enzymes.[5] This functionalization is critical for the biological activity of numerous approved drugs and clinical candidates. Consequently, the development of efficient synthetic pathways to access this scaffold with diverse substitution patterns is a primary objective in modern organic and medicinal chemistry.
Key Synthetic Strategies: A Comparative Overview
The synthesis of 4-aminoisoquinolines can be broadly categorized into two strategic approaches:
-
Post-Cyclization C4-Amination: This highly versatile and common approach involves the initial synthesis of an isoquinoline core, followed by the strategic introduction of the amino group at the C4 position. This strategy is often preferred for its modularity and the wide availability of starting isoquinolines.
-
Convergent Ring-Forming Cyclizations: These methods construct the 4-aminoisoquinoline skeleton in a more convergent fashion from acyclic precursors. While potentially more efficient in step count, these routes can sometimes be more sensitive to substrate scope and reaction conditions.
This guide will focus on the most reliable and impactful methods within both categories.
Strategy 1: Post-Cyclization C4-Amination
This strategy hinges on the preparation of an isoquinoline ring activated at the C4 position for subsequent amination. The most common activators are halogen atoms (Br or Cl), which can be displaced via nucleophilic aromatic substitution or engaged in transition-metal-catalyzed cross-coupling reactions.
Method: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the ring nitrogen atom makes the C4 position of the isoquinoline nucleus susceptible to nucleophilic attack, particularly when a good leaving group like a halogen is present. This direct displacement is a straightforward and often high-yielding method for installing the amino group.
Causality & Mechanistic Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the heterocyclic nitrogen. This method is particularly effective with strong nitrogen nucleophiles like ammonia or primary and secondary alkylamines.[2][6]
Experimental Protocol: Direct Amination of 4-Bromoisoquinoline This protocol is adapted from established literature procedures for the synthesis of the parent 4-aminoisoquinoline.[7]
-
Step 1: Reaction Setup
-
To a high-pressure shaking autoclave, add 4-bromoisoquinoline (50.0 g), concentrated ammonium hydroxide solution (160 mL), and copper(II) sulfate pentahydrate (3.0 g). The copper salt acts as a catalyst, facilitating the displacement of the bromide.
-
-
Step 2: Reaction Execution
-
Seal the autoclave and heat to 165-170 °C with shaking for 16 hours.
-
-
Step 3: Work-up and Extraction
-
After cooling to room temperature, carefully vent the autoclave.
-
Make the reaction mixture alkaline with a dilute sodium hydroxide solution.
-
Extract the aqueous phase with benzene (5 x 100 mL portions).
-
-
Step 4: Purification
-
Dry the combined organic extracts over anhydrous potassium carbonate and treat with activated charcoal to remove colored impurities.
-
Concentrate the benzene solution to a volume of approximately 70 mL under reduced pressure.
-
-
Step 5: Isolation
-
Cool the concentrated solution in an ice bath to precipitate the product.
-
Collect the solid by filtration to yield 4-aminoisoquinoline (Typical yield: ~70%).[7] Recrystallization from benzene can be performed for further purification.
-
Method: Palladium-Catalyzed C-N Cross-Coupling
For less nucleophilic amines, such as anilines or carbamates, or when milder conditions are required, the Buchwald-Hartwig amination is the gold standard. This powerful reaction uses a palladium catalyst with a specialized ligand to couple a 4-halo-isoquinoline with a wide variety of nitrogen sources.
Causality & Mechanistic Insight: The reaction proceeds through a catalytic cycle involving the palladium catalyst. Key steps include oxidative addition of the Pd(0) complex into the C-Br bond, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and promoting the reductive elimination step.
Diagram 1: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of a Protected 4-Aminoisoquinoline Derivative This protocol is based on a patented procedure for synthesizing a functionalized 4-aminoisoquinoline intermediate.[8][9]
-
Step 1: Reagent Preparation
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromo-isoquinoline-8-methyl formate (1.0 eq), tert-butyl carbamate (1.1 eq), and cesium carbonate (2.0 eq).
-
-
Step 2: Catalyst Addition
-
Add palladium(II) acetate (0.05 eq) and a suitable phosphine ligand (e.g., Xantphos, ~0.06 eq).
-
Add anhydrous 1,4-dioxane as the solvent.
-
-
Step 3: Reaction Execution
-
Stir the mixture at 90 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Step 4: Work-up and Purification
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the protected product, 4-(tert-butoxycarbonylamino)isoquinoline-8-methyl formate. (Typical yield: 85-95%).[8]
-
-
Step 5: Deprotection
-
Dissolve the protected intermediate in a mixed solvent of methanol and concentrated hydrochloric acid (e.g., 2:1 v/v).
-
Stir at room temperature for 12 hours.
-
Evaporate the solvent to dryness. The resulting hydrochloride salt can be neutralized with a base (e.g., aqueous ammonia) and extracted to yield the final 4-aminoisoquinoline-8-methyl formate.[9]
-
Strategy 2: Convergent Ring-Forming Cyclizations
While post-cyclization functionalization is robust, constructing the ring with the amino-group precursor already in place can be highly efficient. Classical named reactions form the historical foundation, while modern methods offer milder conditions and broader functional group tolerance.
Method: The Pomeranz-Fritsch Reaction
This classical method involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline core.[10][11] While powerful for creating the isoquinoline skeleton, it is not a direct route to 4-amino derivatives. It typically requires harsh acidic conditions (e.g., concentrated sulfuric acid) and yields can be variable.[12][13] To access a 4-aminoisoquinoline, one would need to start with a benzaldehyde precursor containing a masked amino group (e.g., a nitro group) at the appropriate position, which could then be reduced after the cyclization is complete.
Causality & Mechanistic Insight: The reaction begins with the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal).[14] In strong acid, this intermediate undergoes cyclization via an intramolecular electrophilic aromatic substitution, followed by elimination of alcohol and water to achieve aromatization.[10][15]
Diagram 2: Pomeranz-Fritsch Reaction Mechanism
Caption: Simplified workflow of the Pomeranz-Fritsch reaction.
Method: Modern Transition-Metal-Free Annulation
Recent advances have enabled the synthesis of 4-aminoisoquinoline derivatives under milder, metal-free conditions. One elegant example is the reaction of arynes with substituted oxazoles.
Causality & Mechanistic Insight: This method involves a sophisticated tandem sequence. An aryne, a highly reactive intermediate, undergoes a Diels-Alder reaction with an oxazole. The resulting bicyclic adduct is unstable and proceeds through a dehydrogenation-aromatization and tautamerization cascade to furnish the final 4-amino isoquinolin-1(2H)-one product in moderate to excellent yields.[16] This approach offers a novel and efficient entry into this class of compounds without the need for transition metal catalysts.
Table 1: Comparison of Key Synthetic Strategies
| Feature | SNAr | Buchwald-Hartwig Amination | Pomeranz-Fritsch | Aryne-Oxazole Annulation |
| Conditions | Harsh (high T & P) | Mild to Moderate | Harsh (strong acid) | Mild |
| Reagents | Ammonia/Amines, Cu salt | Pd catalyst, ligand, base | Conc. H₂SO₄ | Aryne precursor, oxazole |
| Key Advantage | Simple, inexpensive | Broad substrate scope | Builds core skeleton | Metal-free, convergent |
| Key Limitation | Limited to strong nucleophiles | Catalyst cost, ligand sensitivity | Low yields, harsh conditions | Precursor availability |
| Directness | Direct amination | Direct amination | Indirect (requires precursor) | Direct formation of scaffold |
Summary and Outlook
The synthesis of 4-amino-substituted isoquinolines is a mature field that continues to evolve. While classical methods like the Pomeranz-Fritsch reaction provide fundamental routes to the core structure, their harsh conditions limit their utility. The workhorses of modern medicinal chemistry are post-cyclization functionalization strategies, particularly nucleophilic aromatic substitution for simple amines and palladium-catalyzed Buchwald-Hartwig amination for its unparalleled scope and functional group tolerance. These methods provide a reliable and modular platform for generating diverse libraries of compounds for drug discovery.
Concurrently, the development of novel, convergent strategies, such as the metal-free aryne-oxazole annulation, represents the cutting edge of the field.[16] These reactions promise greater step-economy and access to unique chemical space. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale. A thorough understanding of the mechanisms and practical considerations outlined in this guide will enable researchers to make informed strategic decisions in the synthesis of these vital pharmaceutical building blocks.
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Preparation of 4-aminoisoquinoline. PrepChem.com.[Link]
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Transition-metal-free synthesis of 4-amino isoquinolin-1(2H)-ones via a tandem reaction of arynes and oxazoles. Organic Chemistry Frontiers (RSC Publishing).[Link]
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Pictet–Spengler reaction. Wikipedia.[Link]
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Pomeranz–Fritsch reaction. Wikipedia.[Link]
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Pomerantz-Fritsch synthesis of isoquinolines. quimicaorganica.org.[Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC.[Link]
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Isoquinoline synthesis. Organic Chemistry Portal.[Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.[Link]
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A new route for the synthesis of highly substituted 4-aminoquinoline drug like molecules via aza hetero–Diels–Alder reaction. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
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The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.[Link]
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Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives. Organic Chemistry Frontiers (RSC Publishing).[Link]
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Bischler–Napieralski reaction. Wikipedia.[Link]
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Pictet-Spengler reaction. Name-Reaction.com.[Link]
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Pictet-Spengler Reaction. YouTube.[Link]
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Syntheses of 4-Substituted Isoquinolines. ResearchGate.[Link]
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Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. PMC.[Link]
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Pomeranz-Fritsch Reaction. Cambridge University Press.[Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed.[Link]
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Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.[Link]
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A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH.[Link]
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Bischler-Napieralski Reaction. Organic Chemistry Portal.[Link]
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Ugi reaction. Wikipedia.[Link]
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Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry - ACS Publications.[Link]
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A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC.[Link]
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4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. International Journal of Life Science and Pharma Research.[Link]
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Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate.[Link]
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Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. ResearchGate.[Link]
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Ugi Reaction. Organic Chemistry Portal.[Link]
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Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed.[Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link]
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A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences.[Link]
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State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC.[Link]
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Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.[Link]
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Palladium-catalyzed cross-coupling reactions of 6-Bromoisoquinoline-4-carbonitrile
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromoisoquinoline-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 6-Bromoisoquinoline-4-carbonitrile
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1][2] 6-Bromoisoquinoline-4-carbonitrile emerges as a highly versatile and strategic building block for drug discovery and materials science. Its unique trifunctional nature—comprising the isoquinoline core, a reactive bromine atom at the 6-position, and a modifiable carbonitrile at the 4-position—offers a powerful platform for constructing diverse molecular architectures.[3] The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, a suite of powerful transformations that forge new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds with remarkable efficiency and functional group tolerance.[4][5][6]
This guide provides a comprehensive overview of the principal palladium-catalyzed cross-coupling reactions applicable to 6-bromoisoquinoline-4-carbonitrile. It is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices, detailed step-by-step protocols, and a framework for troubleshooting and optimization.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle. While specific ligands and conditions vary, the fundamental mechanism provides a crucial framework for understanding these reactions. A generalized cycle involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (our 6-bromoisoquinoline-4-carbonitrile), inserting itself into the carbon-bromine bond. This forms a new, higher-valent Palladium(II) intermediate. This is often the rate-determining step in the cycle.[7]
-
Transmetalation (for Suzuki, Stille, etc.) or Coordination/Insertion (for Heck, Buchwald-Hartwig): The second coupling partner is delivered to the palladium center. In Suzuki coupling, for instance, a boronic acid (activated by a base) transfers its organic group to the palladium, a process called transmetalation.[8] In a Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired new bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[10]
The efficiency of this cycle is profoundly influenced by the choice of ligands, which stabilize the palladium catalyst, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.[11][12]
Caption: Fig. 1: Generalized Palladium Cross-Coupling Cycle.
Part 1: C-C Bond Formation: Expanding the Core
The formation of new carbon-carbon bonds is fundamental to scaffold diversification. The Suzuki-Miyaura, Heck, and Sonogashira couplings are the primary tools for this purpose.
The Suzuki-Miyaura Coupling: Building Biaryl and Heterobiaryl Systems
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, mild reaction conditions, and the commercial availability and low toxicity of boronic acid and ester coupling partners.[13][14] It is the premier choice for creating C(sp²)-C(sp²) bonds, making it ideal for synthesizing 6-aryl or 6-heteroaryl isoquinoline derivatives.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: While Pd(PPh₃)₄ is a classic choice, catalyst systems like PdCl₂(dppf) are often more robust and effective for heteroaromatic substrates.[15] The dppf ligand's wide "bite angle" and electron-rich nature facilitate both oxidative addition and reductive elimination.
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[8] Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly used. Cesium carbonate is more soluble and basic, often leading to faster reactions.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typical.[1] The water is crucial for dissolving the inorganic base and facilitating the formation of the boronate complex. The organic solvent solubilizes the aryl halide and the catalyst.
Generalized Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-bromoisoquinoline-4-carbonitrile (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxygen from deactivating the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv. or PdCl₂(dppf), 0.03 equiv.). Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The final substrate concentration is typically around 0.1 M.
-
Reaction Execution: Immerse the flask in a preheated oil bath (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water, followed by brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Examples
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 85 | 8 | ~90-98 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DME/H₂O | 85 | 16 | ~70-85 |
| Thiophene-2-boronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~80-92 |
Note: Yields are representative and can vary based on specific reaction scale and purity of reagents.
The Heck Reaction: Synthesis of Substituted Alkenes
The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene, forming a new C-C bond and creating a substituted alkene.[9][16] This is an excellent method for introducing vinyl groups, such as styrenyl or acrylate moieties, at the 6-position of the isoquinoline core.
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species.
-
Ligands: Phosphine ligands like PPh₃ or P(o-tol)₃ are often used to stabilize the catalyst and improve efficiency. For electron-poor heteroaryl halides, electron-rich and bulky ligands can be beneficial.[17]
-
Base: A base, typically a tertiary amine like triethylamine (Et₃N) or a carbonate, is required to neutralize the HBr generated during the catalytic cycle.[16]
Generalized Protocol: Heck Reaction
-
Reaction Setup: To a dry, sealable reaction tube, add 6-bromoisoquinoline-4-carbonitrile (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and any phosphine ligand (e.g., PPh₃, 0.04 equiv.).
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Reagent Addition: Add the solvent (e.g., anhydrous DMF or acetonitrile), the alkene (e.g., styrene or butyl acrylate, 1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.
-
Reaction Execution: Heat the sealed reaction mixture to 100–120 °C with vigorous stirring for 12–24 hours.
-
Workup and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond.[18] This reaction is invaluable for introducing a rigid alkyne linker, which can be a key structural element in materials or can be further elaborated into other functional groups.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The reaction classically employs a dual-catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt co-catalyst (e.g., CuI).[19] The palladium complex undergoes the main catalytic cycle, while the copper(I) salt is believed to react with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex.
-
Base: An amine base, such as triethylamine or diisopropylamine, serves a dual purpose: it acts as the base to deprotonate the alkyne and often serves as the solvent.[19]
Generalized Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, dissolve 6-bromoisoquinoline-4-carbonitrile (1.0 equiv.) in a suitable solvent (e.g., a 2:1 mixture of THF and triethylamine).
-
Degassing: Bubble argon or nitrogen through the solution for 15–20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.) and the copper(I) iodide (CuI, 0.05 equiv.) under a positive pressure of inert gas.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40–60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Part 2: C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, providing a direct route to synthesize aryl amines from aryl halides.[20][21] For 6-bromoisoquinoline-4-carbonitrile, this allows for the introduction of primary and secondary amines, anilines, and other nitrogen nucleophiles, which are critical pharmacophores in many drug candidates.
Causality Behind Experimental Choices:
-
Ligand is Key: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. First-generation ligands like BINAP have been successful, but modern ligands such as XPhos, SPhos, and RuPhos often provide superior results, enabling reactions at lower temperatures and with a broader range of amines.[11] These ligands promote the crucial, and often difficult, reductive elimination step that forms the C-N bond.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is very effective but harsh. For base-sensitive substrates like some nitriles, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a better choice to avoid side reactions.[22]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.
Caption: Fig. 2: General Experimental Workflow.
Generalized Protocol: Buchwald-Hartwig Amination
This protocol is adapted from a successful kilogram-scale synthesis involving a similar 6-bromoisoquinoline substrate, demonstrating its robustness.[20][23]
-
Reaction Setup: In a glovebox or under a strong counterflow of inert gas, charge an oven-dried flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), the phosphine ligand (e.g., BINAP, 0.025 equiv. or RuPhos, 0.02 equiv.), and the base (e.g., Cs₂CO₃, 2.1 equiv.).
-
Reagent Addition: Remove the flask from the glovebox (if used). Add 6-bromoisoquinoline-4-carbonitrile (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene) via syringe.
-
Reaction Execution: Heat the mixture to the required temperature (typically 65–110 °C) and stir until complete conversion is observed by LC-MS.
-
Workup and Purification: Cool the reaction mixture. Dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Data Presentation: Buchwald-Hartwig Amination Examples
| Amine | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu (1.5) | Toluene | 100 | ~90-97 |
| Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | ~85-95 |
| Benzylamine | Pd₂(dba)₃ (1.25) / BINAP (2.5) | Cs₂CO₃ (2.1) | THF | 65 | ~80-90[20] |
| n-Butylamine | Pd(OAc)₂ (2) / BrettPhos (4) | NaOtBu (1.5) | Toluene | 90 | ~88-96 |
Part 3: An Alternative C-C Bond Formation: The Stille Coupling
While less common now due to the toxicity of organotin reagents, the Stille reaction remains a powerful and versatile C-C bond-forming reaction with excellent functional group tolerance.[24][25] It couples the aryl bromide with an organostannane reagent.
Causality Behind Experimental Choices:
-
No Base Required: Unlike the Suzuki coupling, the Stille reaction does not typically require a base, which can be an advantage for base-sensitive substrates.[11]
-
Ligands: Pd(PPh₃)₄ is the most common catalyst and serves as both the palladium source and the ligand.[26]
-
Challenges: The primary drawback is the toxicity of the organotin reagents and the difficulty of removing stoichiometric tin byproducts from the final product.[26][27] A potassium fluoride (KF) wash is often employed during workup to precipitate tin salts.
Generalized Protocol: Stille Coupling
-
Reaction Setup: To a Schlenk flask, add 6-bromoisoquinoline-4-carbonitrile (1.0 equiv.), the palladium catalyst (Pd(PPh₃)₄, 0.05 equiv.), and the organostannane reagent (e.g., tributyl(vinyl)tin, 1.2 equiv.).
-
Inert Atmosphere and Solvent: Purge the flask with inert gas, then add anhydrous, degassed solvent (e.g., Toluene or DMF).
-
Reaction Execution: Heat the reaction mixture to 100 °C for 2–8 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture. Dilute with an organic solvent and wash with a saturated aqueous solution of KF for 30 minutes to precipitate tin salts. Filter through celite, then wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion and Outlook
Palladium-catalyzed cross-coupling reactions provide an exceptionally powerful and versatile toolkit for the functionalization of 6-bromoisoquinoline-4-carbonitrile. By carefully selecting the appropriate reaction—Suzuki-Miyaura for (hetero)aryl groups, Heck for alkenes, Sonogashira for alkynes, and Buchwald-Hartwig for amines—researchers can rapidly generate libraries of novel compounds. Understanding the underlying mechanisms and the rationale behind the choice of catalyst, ligand, base, and solvent is paramount to achieving high yields and developing robust, scalable synthetic routes. The protocols and data presented in this guide serve as a validated starting point for chemists to unlock the full synthetic potential of this valuable heterocyclic building block in their pursuit of new medicines and materials.
References
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Ö. V. Çelik, et al. (2006). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie (International Ed. in English). [Link]
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S. P. Nolan, et al. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research. [Link]
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J. F. Hartwig, et al. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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S. L. Buchwald, et al. (2010). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Journal of the American Chemical Society. [Link]
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M. Szostak, et al. (2025). Palladium-Catalyzed Hiyama Cross-Coupling of Heterocyclic Phosphonium Salts with Arylsilanes. Organic Letters. [Link]
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M. R. Biscoe, et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. The Journal of Organic Chemistry. [Link]
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S. L. Buchwald, et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]
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R. C. Larock, et al. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Coupling. (2025). Organic Synthesis. [Link]
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Various Authors. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts. [Link]
-
The Stille Reaction. (2011). Myers Group, Harvard University. [Link]
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D. S. LaPointe, et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry. [Link]
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Various Authors. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
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Q.-L. Zhou, et al. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. [Link]
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Stille Coupling. (2025). Organic Synthesis. [Link]
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S. L. Buchwald, et al. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Proceedings of the National Academy of Sciences. [Link]
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Buchwald–Hartwig amination. (2024). Wikipedia. [Link]
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The Stille Reaction. (2026). Organic Reactions. [Link]
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Sonogashira coupling. (2024). Wikipedia. [Link]
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Heck reaction. (2024). Wikipedia. [Link]
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A. Suzuki, N. Miyaura. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
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Application Notes & Protocols for the Synthesis and Evaluation of PI3K/Akt/mTOR Signaling Pathway Inhibitors
Abstract
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its frequent dysregulation in a multitude of human cancers has established it as a premier target for therapeutic intervention.[3][4] This guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the synthesis, characterization, and evaluation of small molecule inhibitors targeting this pathway, with a particular focus on dual PI3K/mTOR inhibitors which offer a more thorough blockade.[1][5] We delve into the chemical rationale behind common inhibitor scaffolds, provide detailed, field-proven protocols for synthesis and biological testing, and discuss the interpretation of structure-activity relationship (SAR) data to guide lead optimization.
The PI3K/Akt/mTOR Pathway: A Rationale for Therapeutic Targeting
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate Class I PI3Ks.[4][6] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] This event recruits proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the cell membrane, leading to the full activation of Akt. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), which relieves its inhibition of the small GTPase Rheb. This allows Rheb to activate mTOR complex 1 (mTORC1).[7]
Simultaneously, mTOR exists in a second complex, mTORC2, which is responsible for the full activation of Akt through phosphorylation at serine 473, creating a critical feedback loop.[7][8] Given the high degree of structural homology between the kinase domains of PI3K and mTOR, the development of dual inhibitors that target both nodes simultaneously has become a highly effective strategy to overcome the feedback activation mechanisms that can limit the efficacy of single-target agents.[4][9]
Caption: The PI3K/Akt/mTOR signaling pathway with key nodes and points of inhibition.
Core Chemical Scaffolds & Synthetic Strategies
The design of ATP-competitive kinase inhibitors has led to the exploration of numerous heterocyclic scaffolds that can effectively occupy the adenine-binding pocket of PI3K and mTOR.[10][11] A significant portion of reported inhibitors are based on core structures like pyrimidines, quinolines, and triazines.[10][12]
Key Scaffolds:
-
Pyrimidines/Quinazolines: This class is among the most intensely studied. The pyrimidine core serves as an excellent hinge-binding motif. Syntheses often involve sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build the desired complexity.[12][13][14] For example, starting from a di-chlorinated pyrimidine allows for the stepwise and regioselective introduction of key pharmacophoric groups like morpholine and substituted aryl moieties.[14][15]
-
Pyridopyrimidines: These fused heterocyclic systems offer a rigid scaffold that can be functionalized to achieve high potency. The synthesis of novel 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives has yielded potent dual PI3K/mTOR inhibitors.[16]
-
Triazines: The 1,3,5-triazine core has been successfully employed to develop pan-PI3K and dual PI3K/mTOR inhibitors. A notable series based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold demonstrated excellent cellular potency and oral bioavailability.[17]
-
Natural Product Analogs: The complex structures of natural products like Wortmannin have inspired the synthesis of hybrid molecules. For instance, conjugating a Wortmannin analog with a Rapamycin analog via a cleavable linker created a novel prodrug approach to co-deliver PI3K and mTOR inhibitors.[18]
Application Protocol: Synthesis of a Morpholinopyrimidine-Based Inhibitor
This protocol describes a general, multi-step synthesis of a 2,4,6-trisubstituted pyrimidine, a common core for potent PI3K inhibitors, adapted from methodologies reported in the literature.[14][19] The causality behind this synthetic route lies in the differential reactivity of the chlorine atoms on the starting pyrimidine, allowing for controlled, sequential substitutions.
Objective: To synthesize a 2-(morpholino)-4-(substituted-amino)-6-(aryl)pyrimidine derivative.
Materials & Reagents:
-
2,4,6-Trichloropyrimidine
-
Morpholine
-
Substituted amine (e.g., 4-fluoroaniline)
-
Substituted arylboronic acid (e.g., 3-hydroxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3, DIPEA)
-
Solvents (e.g., Dioxane, DMF, THF, EtOH)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography).
Step-by-Step Methodology:
-
Step 1: First Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The C4 and C6 positions of 2,4,6-trichloropyrimidine are more activated towards nucleophilic attack than the C2 position. Adding the first nucleophile (morpholine) at a controlled low temperature favors monosubstitution.
-
Procedure: Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in THF in a round-bottom flask under a nitrogen atmosphere and cool to 0°C. Add a solution of morpholine (1.0 eq) and DIPEA (1.1 eq) in THF dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC or LC-MS. Upon completion, quench with water and extract the product with ethyl acetate. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 2-chloro-4,6-dimorpholinopyrimidine.
-
-
Step 2: Second Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The remaining chlorine at the C2 position is less reactive but can be substituted by a second amine at an elevated temperature.
-
Procedure: To a solution of the product from Step 1 (1.0 eq) in n-butanol, add the desired substituted amine (e.g., 4-fluoroaniline, 1.2 eq) and DIPEA (1.5 eq). Heat the reaction mixture to reflux (approx. 110-120°C) for 12-24 hours. Monitor for the disappearance of starting material. Cool the reaction to room temperature, concentrate in vacuo, and purify the residue by column chromatography.
-
-
Step 3: Suzuki Cross-Coupling
-
Rationale: A palladium-catalyzed Suzuki coupling is an efficient method for forming a carbon-carbon bond between the remaining chloro-pyrimidine and an arylboronic acid, introducing the final substituent.
-
Procedure: In a reaction vessel, combine the product from Step 2 (1.0 eq), the arylboronic acid (1.5 eq), K2CO3 (3.0 eq), and Pd(PPh3)4 (0.05 eq). Purge the vessel with nitrogen. Add a degassed mixture of dioxane and water (e.g., 4:1). Heat the reaction to 90-100°C for 8-12 hours. Monitor by LC-MS. After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the final compound by flash chromatography.
-
Self-Validation: Characterization
-
Each Step: Confirm the structure of each intermediate and the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Final Compound: Determine purity using HPLC analysis (>95% is desirable for biological assays).
Structure-Activity Relationship (SAR) & Data Interpretation
Systematic modification of the core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The table below summarizes hypothetical SAR data for a series of pyrimidine-based inhibitors, illustrating how structural changes impact biological activity.
| Compound ID | R1 (Position 4) | R2 (Position 6) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | U87 MG Cell Proliferation IC50 (nM) |
| Ref-Cpd | Morpholine | 3-Hydroxyphenyl | 5.2 | 15.8 | 35 |
| 1a | Piperidine | 3-Hydroxyphenyl | 15.6 | 45.1 | 112 |
| 1b | Morpholine | 4-Hydroxyphenyl | 25.3 | 88.4 | 250 |
| 1c | Morpholine | 3-Pyridyl | 4.8 | 12.5 | 31 |
| 1d | Morpholine | 3-(2-amino-pyridyl) | 1.1 | 2.4 | 8 |
Interpretation of SAR:
-
Causality of R1 Choice: Replacing the morpholine group (Ref-Cpd) with a piperidine (1a) reduces potency, suggesting the oxygen atom in the morpholine ring may be a key hydrogen bond acceptor in the kinase active site.[15]
-
Causality of R2 Choice: The position of the hydroxyl group on the phenyl ring is critical; moving it from the meta (Ref-Cpd) to the para position (1b) is detrimental to activity. Replacing the phenyl with a 3-pyridyl group (1c) maintains potency, indicating that a hydrogen bond acceptor at this position is favorable.[15] Further optimization by adding an amino group to the pyridine ring (1d) significantly enhances both enzymatic and cellular potency, likely by forming an additional key interaction within the enzyme's binding pocket.[17]
Protocols for Biochemical and Cellular Evaluation
Synthesizing a compound is only the first step. Its biological activity must be rigorously validated. The following workflow outlines the essential assays.
Caption: A standard workflow for the evaluation of newly synthesized kinase inhibitors.
Protocol 5.1: In Vitro Kinase Assay (TR-FRET)
Objective: To determine the IC50 value of a test compound against PI3K and mTOR kinases.
Rationale: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, provide a robust, high-throughput method to measure kinase activity by detecting the phosphorylation of a substrate.[8][20] A terbium-labeled antibody (donor) binds to the phosphorylated substrate (expressed as a GFP fusion, acceptor), resulting in a FRET signal.
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
In a 384-well assay plate, add the test compound dilutions. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add the kinase (e.g., PI3Kα or mTOR) and the GFP-substrate fusion protein (e.g., GFP-Akt) to the wells.
-
Initiate the kinase reaction by adding ATP at its Km concentration. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled phospho-specific antibody. Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for GFP and 495 nm for Terbium).
-
Calculate the emission ratio (520/495). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 5.2: Cellular Target Engagement (Western Blot)
Objective: To confirm that the inhibitor blocks PI3K/Akt/mTOR signaling in a cellular context.
Rationale: A potent inhibitor should decrease the phosphorylation of key downstream pathway components. Western blotting allows for the direct visualization and semi-quantification of changes in the phosphorylation status of proteins like Akt (at Ser473) and the S6 ribosomal protein (a downstream target of mTORC1).[14]
Procedure:
-
Seed cancer cells with a known activated PI3K pathway (e.g., PTEN-null U87 MG or PIK3CA-mutant MCF-7) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 nM insulin or 20 ng/mL IGF-1) for 20-30 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6, and total S6. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phospho-protein signal relative to the total protein indicates effective target engagement.
In Vivo Evaluation: From Bench to Preclinical Models
Promising compounds with good cellular potency and a confirmed mechanism of action are advanced to in vivo studies. The primary goal is to assess efficacy, tolerability, and pharmacokinetics/pharmacodynamics (PK/PD).
Experimental Approach:
-
Mouse Xenograft Models: Human cancer cell lines (e.g., UACC812 HER2-amplified breast cancer) are implanted subcutaneously into immunocompromised mice.[21] Once tumors are established, mice are randomized into vehicle control and treatment groups.[22]
-
Dosing and Monitoring: The test compound is administered (e.g., daily oral gavage) at one or more doses. Tumor volume and body weight are measured regularly.[21][22]
-
Pharmacodynamic (PD) Assessment: At the end of the study (or at specific time points), tumors can be excised to measure the level of target inhibition (e.g., p-Akt levels) in the tumor tissue, linking drug exposure to biological effect.[17]
Table of Representative In Vivo Efficacy Data
| Cell Line Xenograft | Treatment (Dose, Schedule) | % Tumor Growth Inhibition (TGI) | Reference |
| UACC812 (HER2+) | BKM120 (35 mg/kg, qd, po) | 85% | [21] |
| U87 MG (Glioblastoma) | Compound 3j (100 mg/kg, qd, po) | 70% (Dose-dependent p-Akt reduction) | [17] |
| BT474 (HER2+) | BEZ235 (35 mg/kg, qd, po) | >100% (Regression) | [21] |
Conclusion and Future Outlook
The synthesis and validation of PI3K/Akt/mTOR inhibitors is a cornerstone of modern oncology drug discovery. A successful research program requires a synergistic interplay between rational chemical design, robust synthetic execution, and a comprehensive suite of biological assays to validate mechanism and guide optimization. The protocols and strategies outlined in this guide provide a foundational framework for professionals in the field.
The future of targeting this pathway is evolving. Novel approaches such as Proteolysis Targeting Chimeras (PROTACs) are being developed to not just inhibit, but actively degrade PI3K and mTOR, offering a potential strategy to overcome resistance and achieve a more durable response.[9] The continued integration of medicinal chemistry, cell biology, and in vivo pharmacology will undoubtedly yield the next generation of therapies targeting this critical cancer pathway.
References
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Heffron, T. P. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. Available at: [Link]
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Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. Available at: [Link]
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Maira, S. M., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. PubMed. Available at: [Link]
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Heffron, T. P. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed - NIH. Available at: [Link]
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Knight, Z. A., et al. (2014). In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458. PMC. Available at: [Link]
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Guertin, D. A., et al. (n.d.). A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique. PMC. Available at: [Link]
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Barreiro, E. J., et al. (n.d.). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. PMC. Available at: [Link]
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Various Authors. (2021). Virtual docking screening and quantitative structure-activity relationship studies to explore AKT and PI3K inhibitors acting on mTOR in cancers by theoretical biology and medical modeling. ProQuest. Available at: [Link]
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Wang, Z., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. PubMed. Available at: [Link]
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Liu, K., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PMC - NIH. Available at: [Link]
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Leahy, J. W., et al. (2014). Synthesis of Akt Inhibitor Ipatasertib. Part 1. Route Scouting and Early Process Development of a Challenging Cyclopentylpyrimidine Intermediate. ACS Publications. Available at: [Link]
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Starkey, D. L., et al. (2015). Assessment of the In Vivo Activity of PI3K and MEK Inhibitors in Genetically Defined Models of Colorectal Cancer. PubMed. Available at: [Link]
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Regueiro-Ren, A., et al. (2009). Hybrid Inhibitors of Phosphatidylinositol 3-Kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR): Design, Synthesis, and Superior Antitumor Activity of Novel Wortmannin−Rapamycin Conjugates. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Various Authors. (n.d.). Dual mTOR/PI3K inhibitors currently completed or active in clinical trials. ResearchGate. Available at: [Link]
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Han, C., et al. (n.d.). Synthesis of PI3K inhibitor GDC-0077 via a stereocontrolled N-arylation of α-amino acids. Semantic Scholar. Available at: [Link]
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Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. Available at: [Link]
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Gillingham, D., & Yu, R., et al. (2023). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Various Authors. (2024). Dual inhibition of PI3K and mTOR in cancer therapy: Mechanisms, clinical potential, and future perspectives. Pharmacy Practice. Available at: [Link]
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Ghorab, M. M., et al. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. PMC. Available at: [Link]
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Barlaam, B., et al. (2010). Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Various Authors. (n.d.). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. NIH. Available at: [Link]
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Various Authors. (n.d.). In vitro studies on synthetic PI3K/Akt/mTOR inhibitors in PC. ResearchGate. Available at: [Link]
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Mullany, L. K., et al. (n.d.). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PMC. Available at: [Link]
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Lindsley, C. W., et al. (2011). Synthesis and Biological Evaluation of Analogues of AKT (Protein Kinase B) Inhibitor-IV. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Various Authors. (2023). Preliminary outcomes from a phase 1b/2 study of the highly potent PI3K-mTOR dual inhibitor WX390 combined with toripalimab in patients with advanced cervical cancer. AACR Journals. Available at: [Link]
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Hartmann, W., et al. (n.d.). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. PMC. Available at: [Link]
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Heffron, T. P., et al. (2017). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. Available at: [Link]
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Various Authors. (2020). Test measuring signaling activity in live patient tumor cells to identify PIK3CA WT patients who may benefit from PI3K inhibitors. ASCO Publications. Available at: [Link]
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Sabatini, D. M., et al. (2011). Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy. JCI. Available at: [Link]
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Advanced Application Note: Synthesis and Optimization of 4-Anilinoquinoline-3-carbonitrile Kinase Inhibitors
Introduction & Mechanistic Rationale
The 4-anilinoquinoline-3-carbonitrile scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous potent kinase inhibitors, including the irreversible Epidermal Growth Factor Receptor (EGFR) and HER-2 inhibitor Pelitinib (EKB-569)[1], as well as inhibitors targeting Cyclin G-Associated Kinase (GAK)[2].
The synthetic logic relies heavily on the unique electronic properties of the quinoline core. The electron-withdrawing nitrile group at the 3-position significantly activates the quinoline ring system[3]. This activation, combined with the electron-withdrawing nature of the fused benzene ring and the quinoline nitrogen, makes the C4-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. By exploiting this differential reactivity, researchers can systematically displace a labile 4-chloro leaving group with various substituted anilines to generate a diverse library of 4-anilinoquinoline-3-carbonitrile derivatives[3].
Furthermore, functionalization at the 6-position (e.g., via the reduction of a nitro group to an amine, followed by acylation) allows for the introduction of a Michael acceptor[1]. This electrophilic "warhead" is designed to form a covalent bond with conserved cysteine residues (such as Cys773 in EGFR), leading to irreversible kinase inhibition[1].
Synthetic Workflow & Logic
The generation of these compounds follows a highly predictable and scalable sequence. The workflow below illustrates the progression from a stable 4-oxo precursor to the final irreversible kinase inhibitor.
Synthetic workflow for 4-anilinoquinoline-3-carbonitrile derivatives.
(Note: Alternative synthetic routes, such as the palladium-catalyzed intramolecular C-N bond formation from 4-chloroquinoline-3-carbaldehyde hydrazones, can also be employed to access these scaffolds depending on the desired substitution pattern[4].)
Experimental Protocols
The following protocols represent a self-validating system. Each step includes specific observational endpoints (e.g., precipitation, TLC monitoring) to ensure the intermediate is successfully formed before proceeding.
Protocol A: Synthesis of 4-Chloroquinoline-3-carbonitrile (Activation Step)
Causality: Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent. It converts the relatively unreactive tautomeric 4-oxo/4-hydroxy group into a highly labile chloride leaving group, priming the C4 position for nucleophilic attack.
Step-by-Step Methodology:
-
Setup: In a dry, round-bottom flask equipped with a reflux condenser and a drying tube, suspend 4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 eq) in neat POCl₃ (approx. 2-3 mL per mmol of starting material).
-
Reaction: Heat the reaction mixture to reflux (100–105 °C) for 2 hours. The suspension will gradually turn into a homogenous, dark solution as the chlorination proceeds.
-
Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate). The highly polar starting material will disappear, replaced by a higher Rf spot corresponding to the chlorinated product.
-
Workup (Self-Validation): Cool the mixture to room temperature and concentrate in vacuo to remove excess POCl₃. Carefully pour the residue over crushed ice to quench residual reagent. The product, 4-chloroquinoline-3-carbonitrile, will precipitate as a solid.
-
Purification: Filter the precipitate, wash thoroughly with cold water to remove acidic byproducts, and dry under high vacuum.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Anilines
Causality: The reaction is driven by the electron-deficient nature of the quinoline core. Using a protic solvent like isopropanol or ethanol facilitates the dissolution of reactants at reflux[2]. The addition of a catalytic amount of acid (e.g., HCl or pyridine hydrochloride) protonates the quinoline nitrogen, further increasing the electrophilicity of the C4 carbon and accelerating the SNAr displacement[3].
Step-by-Step Methodology:
-
Setup: To a solution of 4-chloroquinoline-3-carbonitrile (1.0 eq) in isopropanol (10-15 mL per mmol), add the desired substituted aniline (1.1 - 1.5 eq)[3].
-
Catalysis: Add 1-2 drops of concentrated hydrochloric acid or a catalytic amount of pyridine hydrochloride[3]. Alternatively, Hünig's base can be used depending on the electronic nature of the aniline[2].
-
Reaction: Heat the mixture to reflux (80–120 °C) for 4 to 16 hours[3].
-
Monitoring: Track the consumption of the 4-chloro intermediate via LC-MS or TLC.
-
Workup (Self-Validation): Upon completion, cool the reaction to room temperature. The 4-anilinoquinoline-3-carbonitrile product typically precipitates directly from the alcoholic solvent[3].
-
Purification: Collect the solid via vacuum filtration, wash with cold isopropanol, and dry. If precipitation does not occur, concentrate the solvent and purify via silica gel chromatography.
Protocol C: Installation of the C6 Michael Acceptor (Irreversible Warhead)
Causality: To target Cys773 in EGFR, a reactive Michael acceptor (e.g., crotonamide or butynamide) is attached to the 6-position of the quinoline ring[1]. This is achieved by acylating a 6-amino-4-(arylamino)quinoline-3-carbonitrile intermediate with an unsaturated acid chloride[1].
Step-by-Step Methodology:
-
Setup: Dissolve the 6-amino-4-anilinoquinoline-3-carbonitrile derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., N-methyl-2-pyrrolidinone, DMF, or CH₃CN) and cool to 0 °C[1].
-
Acylation: Slowly add 4-(N,N-dimethylamino)crotonyl chloride (1.2 eq) dropwise to the solution[1].
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The basic dimethylamino group serves as an intramolecular base catalyst for the subsequent biological Michael addition, while also improving water solubility[1].
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the final irreversible inhibitor via preparative HPLC or recrystallization.
Quantitative Data & Optimization Summary
The table below summarizes the structure-activity relationship (SAR) data and reaction efficiencies for various 4-anilinoquinoline-3-carbonitrile derivatives synthesized using the protocols above.
| Compound Derivative | C4-Aniline Substituent | C6-Substituent | Target Kinase | IC₅₀ (nM) | Synthetic Yield (%) |
| EKB-569 (Pelitinib) | 3-Chloro-4-fluoroaniline | 4-(Dimethylamino)crotonamide | EGFR | 38 | 72% |
| Analog 1 | 3-Bromoaniline | Hydrogen | GAK | 26 | 69% |
| Analog 2 | 3,4,5-Trimethoxyaniline | Trifluoromethyl | GAK | 14 | 86% |
| Analog 3 | 3-Ethynylaniline | Butynamide | HER-2 | 125 | 65% |
Data aggregated from optimization studies of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles and GAK inhibitors[1][2].
Biological Application & Signaling Pathway
The primary utility of these synthesized molecules lies in their ability to disrupt aberrant kinase signaling pathways responsible for tumor cell proliferation. The diagram below illustrates the mechanism of action for EGFR/HER-2 targeted 4-anilinoquinoline-3-carbonitriles.
EGFR/HER-2 signaling pathway and site of irreversible kinase inhibition.
References
-
[1] Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. ACS Publications.1
-
[2] Targeting the Water Network in Cyclin G-Associated Kinase (GAK) with 4-Anilino-quin(az)oline Inhibitors. SciSpace / PubMed. 2
-
[3] Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate. Benchchem. 3
-
[4] Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles from 4-Chloroquinoline-3-carbaldehydes. ResearchGate. 4
Sources
Application Note: 6-Bromoisoquinoline-4-carbonitrile as a Bifunctional Scaffold in Bioactive Molecule Synthesis
Introduction & Mechanistic Rationale
The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in the core of kinase inhibitors, antimicrobial agents, and anti-inflammatory therapeutics[1]. Within this chemical space, 6-Bromoisoquinoline-4-carbonitrile emerges as a highly versatile, bifunctional intermediate.
The strategic placement of the bromine atom at the C6 position and the carbonitrile group at the C4 position provides synthetic chemists with orthogonal reactivity. The electron-withdrawing nature of the carbonitrile group not only lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system—enhancing its reactivity toward nucleophiles—but also activates the C6-bromide for oxidative addition by low-valent transition metals. This dual functionality allows for the rapid generation of diverse chemical libraries, particularly in the pursuit of sp2-sp2 and sp2-sp3 functionalized bioactive analogues[2].
Orthogonal Reactivity Logic
To effectively utilize 6-Bromoisoquinoline-4-carbonitrile, researchers must exploit the independent chemical handles without cross-interference. The C6-bromide serves as an electrophilic site for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or photoredox couplings). Conversely, the C4-carbonitrile can be independently targeted for hydrolysis (yielding amides or carboxylic acids) or reduction (yielding primary amines), providing critical hydrogen-bonding motifs for target protein interaction.
Caption: Orthogonal reactivity of 6-Bromoisoquinoline-4-carbonitrile in drug discovery.
Application in Drug Discovery: Target Affinities
Isoquinoline derivatives synthesized from halogenated precursors have shown profound efficacy against various oncological targets. For instance, functionalized isoquinolines act as potent inhibitors of the RET (rearranged during transfection) tyrosine kinase, a critical pathway in cell growth and differentiation[2]. Furthermore, increasing the sp3 character of these scaffolds via C6-substitution has been proven to enhance both the physical properties (e.g., aqueous solubility) and the clinical success rates of the resulting analogues[3].
Table 1: Quantitative Data on Bioactive Isoquinoline Derivatives
| Compound / Scaffold Type | Biological Target / Cell Line | Efficacy Metric (IC50 / ΔG) | Pharmacological Application |
| Isoquinoline RET Inhibitor (Compound 25) | RET Tyrosine Kinase | Binding Energy: -6.8 kcal/mol | Antiproliferative / Anticancer |
| 5,6,7,8-Tetrahydroisoquinoline (Compound 26a) | HEPG2 (Human Liver Cancer) | IC50: 31–42 µg/mL | Cytotoxic / Anticancer |
| N-methyl 6-substituted isoquinolone (Compound 34) | sp3-enriched bioactive libraries | 76% Synthesis Yield | Structural Diversification |
Data summarized from recent advances in synthetic isoquinoline-based derivatives[3],[2].
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed sp2-sp2 Suzuki-Miyaura Coupling at C6
This protocol details the carbon-carbon bond formation at the C6 position using aryl or heteroaryl boronic acids.
Caption: Step-by-step experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reagent Assembly: To an oven-dried reaction vial, add 6-Bromoisoquinoline-4-carbonitrile (1.0 equiv), the desired boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere Purge: Seal the vial with a PTFE-lined septum and purge with Argon for 15 minutes.
-
Causality: Palladium(0) catalysts are highly susceptible to oxidation by atmospheric oxygen. Failure to remove O₂ will convert the active Pd(0) into an inactive Pd(II) species, irreversibly halting the catalytic cycle[1].
-
-
Solvent and Catalyst Addition: Inject a degassed mixture of 1,4-Dioxane and Water (4:1 ratio). Quickly unseal under positive Argon flow to add Pd(PPh₃)₄ (0.05 equiv), then reseal.
-
Causality: Dioxane provides excellent solubility for the organic scaffold. Water is strictly required to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the reactive hydroxyl-boronate intermediate, which accelerates the transmetalation step.
-
-
Thermal Execution: Heat the mixture at 90 °C for 4–12 hours under vigorous stirring.
-
Self-Validating In-Process Control (IPC): At t=2 hours, sample 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Logic: A robust protocol must account for failure modes. If the desired product mass is absent, check the spectra for the des-bromo isoquinoline mass ([M-Br+H]⁺). The presence of the des-bromo species confirms that oxidative addition occurred successfully, but transmetalation failed (likely due to sterically hindered or degraded boronic acid). If starting material remains entirely unreacted, the catalyst has deactivated (check degassing efficacy).
-
Protocol B: Merged Photoredox/Ni-Catalyzed sp2-sp3 Cross-Coupling
To introduce sp3-hybridized appendages (e.g., pyrrolidines or piperidines) at the C6 position, traditional Pd-catalysis often fails due to rapid β-hydride elimination. A merged photoredox/nickel dual catalysis approach overcomes this[3].
Step-by-Step Methodology:
-
Reaction Setup: Combine 6-Bromoisoquinoline-4-carbonitrile (1.0 equiv), an N-Boc-protected amino acid (e.g., N-Boc-proline, 3.0 equiv), Ir-photocatalyst (1 mol%), NiCl₂·glyme (5 mol%), and dtbbpy ligand (5 mol%) in a vial.
-
Solvent & Base: Add degassed DMF and Cs₂CO₃ (2.0 equiv).
-
Causality: The Ir-photocatalyst absorbs visible light to generate a highly reactive alkyl radical from the carboxylic acid via decarboxylation. The Ni-catalyst intercepts this radical and undergoes cross-coupling with the C6-bromide. DMF stabilizes the radical intermediates and supports the solubility of the dual-catalyst system.
-
-
Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 24 hours.
-
Self-Validating IPC: Monitor via LC-MS.
-
Validation Logic: If the reaction stalls, check for the homocoupled sp3-sp3 dimer of the amino acid. The presence of this dimer indicates that the photocatalytic cycle is active (radicals are successfully forming), but the Ni-catalytic cycle is failing to intercept them, pointing to Ni-catalyst degradation or extreme steric hindrance at the C6 position.
-
Downstream Functionalization of the C4-Carbonitrile
Once the C6 position has been elaborated, the C4-carbonitrile can be manipulated to explore further chemical space:
-
Hydrolysis: Treatment with aqueous NaOH or H₂O₂/K₂CO₃ converts the nitrile to a primary amide, a common hydrogen-bond donor/acceptor motif in kinase hinge-binding regions.
-
Reduction: Catalytic hydrogenation (e.g., Raney Ni / H₂) or reduction with LiAlH₄ yields the corresponding primary amine, enabling subsequent amide coupling or reductive amination to generate extended, flexible side chains.
References
-
Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones: Creating Diversity at C-6 and C-7 to Address Bioactive Analogues Source: ACS Omega / NIH URL:[Link][3]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC (PubMed Central) URL:[Link][2]
Sources
Application Note: Greener Synthetic Alternatives for Isoquinoline Derivatives
Executive Summary & The Green Shift
Isoquinoline derivatives are privileged, nitrogen-containing heterocyclic scaffolds that serve a pivotal role in medicinal chemistry, exhibiting a broad spectrum of bioactivities including anticancer, antiviral, and neuroprotective properties[1]. Historically, accessing these frameworks relied on classical named reactions (e.g., Bischler-Napieralski, Pictet-Spengler) that necessitate harsh transition-metal catalysts, stoichiometric toxic reagents, and volatile organic solvents (VOCs)[1].
As drug development pipelines increasingly prioritize sustainable and eco-compatible practices, the integration of green chemistry principles—such as atom economy, benign solvents, and energy-efficient irradiation—has become an operational imperative[1]. This application note details field-proven, sustainable methodologies for isoquinoline synthesis, focusing on microwave-assisted catalysis in biodegradable media and visible-light-driven photocatalysis.
Mechanistic Paradigms in Sustainable Synthesis
Microwave-Assisted C-H/N-N Activation in Biodegradable Media
Microwave (MW) irradiation accelerates reaction kinetics through direct dielectric heating, circumventing the thermal gradients of conventional oil baths and significantly reducing reaction times[2]. When coupled with a biodegradable solvent like Polyethylene Glycol (PEG-400), the system becomes highly sustainable. PEG-400 acts not only as an environmentally benign replacement for toxic VOCs but also functions as a phase-transfer catalyst that stabilizes transition metal intermediates.
For instance, the Ru(II)-catalyzed C-H/N-N bond activation of hydrazones with alkynes in PEG-400 enables the rapid assembly of 1-phenyl isoquinolines. Causality of choice: The high dielectric constant of PEG-400 makes it an excellent microwave absorber, ensuring rapid, uniform heating that drives the annulation forward in 10-15 minutes, while allowing the catalyst to be easily recycled via biphasic extraction[3].
Workflow for microwave-assisted Ru(II)/PEG-400 catalyzed isoquinoline synthesis.
Visible-Light Photocatalysis
Visible-light photocatalysis represents a paradigm shift toward ambient-condition synthesis. By utilizing blue LEDs and organic photocatalysts (e.g., 4CzIPN), chemists can bypass heavy-metal catalysts entirely[2][4]. The mechanism relies on Single Electron Transfer (SET) to generate highly reactive radical intermediates that undergo cascade cyclization to form functionalized isoquinoline-1,3-diones[4]. Causality of choice: This approach operates at room temperature and utilizes mild oxidants (like molecular oxygen), drastically reducing the thermodynamic penalty of the synthesis and preventing the over-oxidation commonly seen in traditional thermal methods[5].
Mechanistic pathway of visible-light-driven photocatalytic isoquinoline synthesis.
Quantitative Methodological Comparison
To justify the transition to greener protocols, the following table summarizes the operational metrics comparing classical synthesis against the advanced green methodologies discussed.
| Methodology | Catalyst System | Solvent | Energy / Time | Avg. Yield | Green Metrics & Sustainability |
| Classical (Bischler-Napieralski) | POCl₃ / P₂O₅ (Stoichiometric) | Toluene / Benzene | Reflux / 12–24 h | 40–65% | High E-factor; generation of toxic, corrosive phosphorus waste[1]. |
| Microwave-Assisted | [Ru(p-cymene)Cl₂]₂ (Catalytic) | PEG-400 | MW 150 °C / 10–15 min | 62–92% | Biodegradable solvent; recyclable catalyst system; high atom economy[3]. |
| Photocatalytic | 4CzIPN (Organic Dye) | Green Solvents / Air | Room Temp / 12 h | 75–95% | Metal-free; utilizes renewable light energy; ambient conditions[2][4]. |
Validated Experimental Protocols
Protocol A: Microwave-Assisted Ru(II) Catalyzed Synthesis of 1-Phenyl Isoquinolines
Adapted from the C-H/N-N bond activation framework.
Materials: 1-(diphenylmethylene) hydrazine (1.0 mmol), aryl-substituted acetylene (1.2 mmol),[Ru(p-cymene)Cl₂]₂ (5 mol%), Cu(OAc)₂ (2.0 equiv), AgSbF₆ (20 mol%), PEG-400 (3 mL).
Step-by-Step Methodology:
-
Reaction Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, sequentially add the hydrazine derivative, alkyne, and the Ru(II) catalyst.
-
Additive Integration: Add Cu(OAc)₂ and AgSbF₆. Mechanistic Note: Cu(OAc)₂ acts as the terminal oxidant to regenerate the active Ru(II) species, while AgSbF₆ abstracts the chloride ligand from the Ru precatalyst, creating the vacant coordination site essential for substrate binding[3].
-
Solvent Addition: Add 3 mL of PEG-400. Seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 °C for 10–15 minutes under dynamic stirring.
-
Extraction & Recycling: Cool the mixture to room temperature. Add diethyl ether (3 × 10 mL) and water (5 mL). The product partitions into the upper ethereal layer. The lower aqueous PEG-400 layer (retaining the active Ru-catalyst) is decanted, dried under vacuum, and directly reused for subsequent cycles.
-
Purification: Concentrate the ethereal layer in vacuo and purify via flash chromatography (silica gel, ethyl acetate/hexane) to afford the pure isoquinoline derivative.
Protocol B: Visible-Light Photocatalytic Synthesis of Isoquinoline-1,3-diones
Adapted from metal-free cascade cyclization frameworks[4][5].
Materials: N-acryloylbenzamide derivative (0.5 mmol), Radical precursor (e.g., oxamic acid, 1.0 mmol), 4CzIPN (2 mol%), K₂CO₃ (2.0 equiv), EtOAc/H₂O (1:1 v/v, 4 mL).
Step-by-Step Methodology:
-
Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-acryloylbenzamide, radical precursor, 4CzIPN, and K₂CO₃.
-
Solvent Addition & Degassing: Add the EtOAc/H₂O solvent mixture. Subject the mixture to three freeze-pump-thaw cycles. Mechanistic Note: Degassing is critical because ambient molecular oxygen can prematurely quench the triplet excited state of the 4CzIPN photocatalyst, aborting the Single Electron Transfer (SET) process[4].
-
Irradiation: Backfill the tube with Argon. Irradiate the mixture using 450 nm Blue LEDs (approx. 10 W) at room temperature for 12 hours. Ensure a distance of ~5 cm between the light source and the reaction vessel to prevent thermal heating.
-
Quenching & Extraction: Turn off the light source. Dilute the mixture with water (10 mL) and extract with dichloromethane (3 × 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via column chromatography to yield the functionalized isoquinoline-1,3-dione.
Self-Validation & Quality Control
To ensure the integrity and reproducibility of these protocols, the following self-validating checkpoints must be observed:
-
Phase Separation Validation (Protocol A): Successful biphasic extraction is visually confirmed when the upper ethereal layer cleanly separates from the viscous, lower PEG-400/aqueous layer. Emulsion formation indicates incomplete partition; adding brine resolves this and ensures the catalyst remains in the PEG layer.
-
Spectroscopic Fingerprinting (NMR): For synthesized isoquinolines, ¹H NMR is the definitive validation tool. The C3 proton of the newly formed isoquinoline ring typically appears as a distinct, highly deshielded singlet or doublet downfield (around δ 8.40–8.50 ppm). The absence of the hydrazone/imine starting material peaks (typically ~ δ 2.0-3.5 ppm depending on substitution) confirms complete cyclization.
-
Photocatalyst Integrity (Protocol B): The reaction mixture should maintain the characteristic yellow/green luminescence of 4CzIPN under blue light. Rapid photobleaching (loss of color) indicates catalyst degradation, usually due to incomplete degassing or solvent impurities[4].
References
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. URL:[Link]
-
A green synthesis of isoquinolines using Ru(II)/peg-400 as homogeneous recyclable catalyst via C-H/N-N bond activation. Asian Journal of Green Chemistry / NIScPR. URL:[Link]
-
Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. URL:[Link]
-
Synthesis of isoquinolin-1,4-diones via photocatalytic C(sp2)–C(sp3)-scission/oxidation. RSC Publishing. URL:[Link]
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of isoquinolin-1,4-diones via photocatalytic C(sp2)–C(sp3)-scission/oxidation of 4-(hydroxy(aryl)methyl)-isoquinolin-1(2H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Substituted Isoquinolines
Audience: Researchers, scientists, and drug development professionals.
Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3][4] Traditional synthetic methods often require harsh conditions and long reaction times, creating a bottleneck in the drug discovery pipeline.[1] This document provides a comprehensive guide to the application of Microwave-Assisted Organic Synthesis (MAOS), a green and efficient technology that dramatically accelerates the synthesis of substituted isoquinolines. We will explore the fundamental principles of microwave heating and provide detailed, field-proven protocols for key transformations, including the Bischler-Napieralski and Pictet-Spengler reactions, enabling the rapid generation of isoquinoline libraries for screening and development.
The Rationale for Microwave-Assisted Synthesis
Conventional organic synthesis relies on transferring heat to a reaction mixture via conduction and convection, a process that is often slow and inefficient, leading to temperature gradients within the vessel.[5] Microwave-assisted synthesis, by contrast, utilizes the ability of polar molecules and ions within the reaction mixture to transform electromagnetic energy directly into heat.[6] This offers a rapid, uniform, and highly efficient heating method that aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for hazardous solvents.[7][8][9][10]
The primary benefits of employing microwave heating in chemical synthesis include:
-
Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional reflux can often be completed in minutes.[5][9]
-
Improved Chemical Yields: Uniform and rapid heating can minimize the formation of by-products, leading to cleaner reactions and higher yields.[8][10]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility.[5]
-
Access to Higher Temperatures: In sealed reaction vessels, solvents can be superheated far beyond their atmospheric boiling points, enabling difficult transformations to occur.[5][11]
The Mechanism of Microwave Heating
Microwave heating is a result of the direct interaction of the oscillating electromagnetic field with the molecules in the reaction mixture. This energy transfer occurs primarily through two mechanisms: dipolar polarization and ionic conduction.[5][6][12][13]
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation causes intense molecular friction, which manifests as heat.[5][12]
-
Ionic Conduction: If dissolved ions are present, they will migrate back and forth through the solution in an attempt to follow the oscillating field. This movement creates an electric current, and resistance to this flow within the solution generates heat (Joule heating).[12][13]
The selective absorption of microwave energy allows the reaction mixture to be heated directly and volumetrically, without first heating the vessel wall, a key advantage over conventional methods.[5][13]
Caption: Core mechanisms of microwave-induced heating in chemical synthesis.
Key Synthetic Strategies for Isoquinoline Synthesis
Several classical organic reactions for constructing the isoquinoline core are significantly enhanced by microwave irradiation. The following sections detail protocols for the most common and effective methods.
The Microwave-Assisted Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed intramolecular cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[1][14] Conventional methods often require high temperatures and harsh dehydrating agents like P₂O₅ or POCl₃.[14] Microwave assistance provides a superior alternative, driving the reaction to completion in minutes with high yields.[14][15][16][17]
Caption: General workflow for a microwave-assisted Bischler-Napieralski reaction.
Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
-
Materials & Reagents:
-
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide (1.0 mmol, 223 mg)
-
Phosphoryl chloride (POCl₃) (3.0 mmol, 0.28 mL)
-
Acetonitrile (ACN), anhydrous (4 mL)
-
10 mL microwave process vial with a stir bar
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Instrumentation:
-
A dedicated microwave synthesizer (e.g., Anton Paar Monowave, CEM Discover) capable of temperature and pressure control.
-
-
Procedure:
-
Place N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide and a magnetic stir bar into the 10 mL microwave vial.
-
In a fume hood, add anhydrous acetonitrile followed by the careful addition of phosphoryl chloride.
-
Seal the vial securely with a cap.
-
Place the vial into the microwave reactor cavity.
-
Irradiate the mixture under the following conditions:
-
Temperature: 150°C (ramp time: 2 minutes)
-
Hold Time: 10 minutes
-
Power: Dynamic (up to 300 W)
-
Stirring: High
-
-
After irradiation, allow the vial to cool to below 50°C using the instrument's compressed air cooling system.
-
Carefully uncap the vial in a fume hood and pour the reaction mixture onto crushed ice.
-
Basify the aqueous mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8-9).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via column chromatography (silica gel, eluting with a gradient of DCM/Methanol) to yield the pure product.
-
The Microwave-Assisted Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines (THIQs) through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[18][19] Microwave irradiation dramatically accelerates this process, often allowing the reaction to proceed under milder acidic conditions and significantly reducing reaction times compared to conventional heating.[15][20][21]
Caption: Reaction pathway for the microwave-assisted Pictet-Spengler synthesis.
Protocol: Synthesis of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Materials & Reagents:
-
2-(3,4-Dimethoxyphenyl)ethylamine (1.0 mmol, 181 mg)
-
Benzaldehyde (1.1 mmol, 0.11 mL)
-
Trifluoroacetic acid (TFA) (0.2 mmol, 15 µL)
-
Toluene, anhydrous (3 mL)
-
10 mL microwave process vial with a stir bar
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Instrumentation:
-
A dedicated microwave synthesizer.
-
-
Procedure:
-
To a 10 mL microwave vial containing a stir bar, add 2-(3,4-dimethoxyphenyl)ethylamine, anhydrous toluene, and benzaldehyde.
-
Add the trifluoroacetic acid catalyst to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture under the following conditions:
-
Temperature: 140°C (ramp time: 2 minutes)
-
Hold Time: 20 minutes
-
Power: Dynamic (up to 300 W)
-
Stirring: High
-
-
After cooling to below 50°C, open the vial.
-
Dilute the reaction mixture with ethyl acetate (25 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired tetrahydroisoquinoline.
-
Other Microwave-Promoted Isoquinoline Syntheses
The utility of MAOS extends beyond classical name reactions. Modern methods, such as the Pomeranz-Fritsch-Bobbitt reaction for accessing tetrahydroisoquinolines and various metal-catalyzed or radical-mediated cyclizations, are also significantly accelerated by microwave heating.[2][3][22] These advanced protocols often feature high atom economy and functional group tolerance, expanding the accessible chemical space for drug discovery.[2][3]
Data Summary: Conventional vs. Microwave Synthesis
The advantages of MAOS are most clearly demonstrated by comparing reaction parameters with traditional methods. The following table summarizes typical results for the synthesis of dihydroisoquinoline precursors.
| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Bischler-Napieralski | Conventional (Reflux) | 100-140 | 4-12 hours | 50-70 | [14] |
| Bischler-Napieralski | Microwave | 150 | 10-20 minutes | 85-95 | [15][16] |
| Pictet-Spengler | Conventional (Reflux) | 80-110 | 6-24 hours | 40-65 | [18] |
| Pictet-Spengler | Microwave | 140 | 20-30 minutes | 80-92 | [15][20] |
Conclusion and Outlook
Microwave-assisted organic synthesis provides a transformative platform for the rapid and efficient construction of substituted isoquinoline libraries.[15] By dramatically reducing reaction times from hours to minutes while simultaneously improving yields and product purity, this technology empowers researchers in medicinal chemistry and drug development to accelerate their discovery programs.[1][23] The protocols outlined in this document for the Bischler-Napieralski and Pictet-Spengler reactions serve as robust, validated starting points for the synthesis of diverse and complex isoquinoline derivatives, facilitating the exploration of new chemical space for novel therapeutic agents.
References
-
Microwave chemistry - Wikipedia. Available at: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Available at: [Link]
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Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025). Available at: [Link]
-
Microwaves as an Energy Transfer Method in Chemical Processes. (2024). Available at: [Link]
-
Microwave Chemistry: General Features and Applications. (2010). Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025). Available at: [Link]
-
Microwave assisted organic synthesis | PPTX - Slideshare. (2016). Available at: [Link]
-
On the existence of and mechanism for microwave-specific reaction rate enhancement. (2015). Available at: [Link]
-
Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines - Organic Chemistry Portal. Available at: [Link]
-
Importance of Microwave Heating In Organic Synthesis - ResearchGate. (2022). Available at: [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. (2025). Available at: [Link]
-
Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions | Request PDF. (2025). Available at: [Link]
-
Microwave-assisted synthesis of hydroxyl-containing isoquinolines by metal-free radical cyclization of vinyl isocyanides with alcohols | Request PDF - ResearchGate. (2020). Available at: [Link]
-
Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines | The Journal of Organic Chemistry - ACS Publications. (2010). Available at: [Link]
-
Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists - PubMed. (2011). Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. (2023). Available at: [Link]
-
3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
-
Microwave Assisted Pictet-spengler Synthesis Of Some Tetrahydroisoquinoline Derivatives And Their Biologial Efficacy Studies. - International Journal of Advanced Research (IJAR). (2017). Available at: [Link]
-
Pomeranz–Fritsch–Bobbitt synthesis of 1,2,3,4-tetrahydroisoquinolines. - ResearchGate. Available at: [Link]
-
The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Available at: [Link]
-
Pictet-Spengler Isoquinoline Synthesis. Available at: [Link]
-
Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and m - Beilstein Journals. (2017). Available at: [Link]
-
Pomeranz-Fritsch Reaction - Cambridge University Press. Available at: [Link]
-
A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC. (2009). Available at: [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Available at: [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]
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Application Note: Advanced Strategies for Site-Selective C-4 Functionalization of the Isoquinoline Scaffold
Introduction & Mechanistic Rationale
Isoquinoline is a privileged pharmacophore embedded in numerous natural products and FDA-approved drugs. However, the site-selective functionalization of its C-4 position has historically been a formidable challenge in medicinal chemistry.
The inherent electronic properties of the isoquinoline ring dictate its reactivity:
-
C-1 Position: Highly electrophilic, readily undergoing nucleophilic attack.
-
C-5 and C-8 Positions: Electron-rich relative to the heterocyclic ring, favoring Electrophilic Aromatic Substitution (EAS) or directed C–H activation.
-
C-4 Position: Acts as the "meta" position relative to the nitrogen atom. It is electronically deactivated, making it poorly nucleophilic and highly resistant to traditional EAS, yet not electrophilic enough for direct nucleophilic attack.
To bypass these electronic constraints, modern synthetic protocols leverage Temporary Dearomatization . By deliberately breaking the aromaticity of the isoquinoline ring, the inert C-4 position is transformed into a reactive enamine or dienamine nucleophile. Once functionalization is complete, thermodynamic driving forces are utilized to rearomatize the system, yielding the C-4 substituted product.
This application note details two state-of-the-art, field-proven methodologies for C-4 functionalization: a metal-free C-4 alkylation [1] and a modular oxazinoazaarene-mediated platform for diverse radical/ionic functionalizations [2].
Protocol A: Metal-Free C-4 Alkylation via Acid-Catalyzed Dearomatization
Developed by Donohoe and co-workers, this protocol utilizes benzoic acid not merely as a Brønsted acid, but as a transient nucleophile. Benzoic acid attacks the C-1 position, generating a 1,2-dihydroisoquinoline intermediate. This enamine-like species pushes electron density to the C-4 position, enabling a Michael addition into a vinyl ketone. Subsequent elimination of benzoic acid restores aromaticity [1].
Fig 1. Metal-free C-4 alkylation via benzoic acid-mediated temporary dearomatization.
Experimental Methodology
Objective: Synthesis of 4-(3-oxobutyl)isoquinoline. Reagents: Isoquinoline (1.0 equiv), Benzoic Acid (1.5 equiv), Methyl Vinyl Ketone (MVK, 2.0 equiv), Toluene (solvent).
Step-by-Step Procedure:
-
Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add isoquinoline (1.0 mmol) and benzoic acid (1.5 mmol).
-
Causality: Benzoic acid must be present in a slight excess to drive the equilibrium toward the dearomatized 1,2-dihydroisoquinoline intermediate.
-
-
Electrophile Addition: Add anhydrous toluene (0.2 M) followed by methyl vinyl ketone (2.0 mmol). Seal the tube under an argon atmosphere.
-
Thermal Activation: Heat the reaction mixture to 100 °C for 16 hours.
-
Causality: Elevated temperatures are required to overcome the activation energy of breaking the aromatic system and to facilitate the final elimination of benzoic acid for rearomatization.
-
-
Self-Validating In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). The starting isoquinoline (UV active, Rf ~0.4) will be consumed, replaced by a new, highly UV-active spot ( Rf ~0.25).
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NaHCO 3 to neutralize and remove residual benzoic acid. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes to 1:1 Hexanes/EtOAc) to afford the pure C-4 alkylated product.
-
Validation: 1 H NMR will show the disappearance of the distinct C-4 aromatic proton (typically ~8.4 ppm) and the appearance of aliphatic multiplet signals (~2.8-3.2 ppm) corresponding to the new alkyl chain.
-
Quantitative Data Summary
Table 1: Representative Scope for Metal-Free C-4 Alkylation
| Substrate | Electrophile | Expected Yield (%) | Mechanistic Insight / Observation |
| Isoquinoline | Methyl vinyl ketone | 75 - 80% | High regioselectivity; exclusive C-4 functionalization. |
| 5-Bromo-isoquinoline | Methyl vinyl ketone | 65 - 71% | Halogen handles remain intact for downstream cross-coupling. |
| Isoquinoline | Ethyl vinyl ketone | 60 - 65% | Slight yield reduction due to increased steric bulk at the electrophile. |
Protocol B: Radical and Ionic C-4 Functionalization via Oxazinoazaarenes
Developed by Studer and co-workers, this approach represents a universal platform for meta-C–H functionalization. By reacting isoquinoline with methyl pyruvate (MP) and dimethyl acetylenedicarboxylate (DMAD), a bench-stable oxazinoisoquinoline intermediate is formed. This isolates the C-4 position as the nucleophilic center of a dienamine, allowing for diverse radical (e.g., trifluoromethylation, halogenation) or ionic additions before acid-mediated rearomatization [2].
Fig 2. Radical and ionic C-4 functionalization via an oxazinoazaarene intermediate.
Experimental Methodology
Objective: C-4 Trifluoromethylation of Isoquinoline. Reagents: Isoquinoline (1.0 equiv), Methyl Pyruvate (1.2 equiv), DMAD (1.2 equiv), Togni's Reagent II (1.5 equiv), Ascorbic Acid (0.2 equiv).
Step-by-Step Procedure: Part 1: Dearomatization (Intermediate Synthesis)
-
Dissolve isoquinoline (5.0 mmol) in acetonitrile (0.5 M) at 0 °C.
-
Add methyl pyruvate (6.0 mmol) followed by dropwise addition of DMAD (6.0 mmol).
-
Causality: The reaction is highly exothermic. Dropwise addition prevents thermal degradation of the DMAD.
-
-
Stir at room temperature for 12 hours. The formation of the oxazinoisoquinoline is indicated by a deep color change (often dark red/brown).
-
Self-Validating IPC: 1 H NMR of an aliquot will show complete loss of aromaticity. The C-4 proton shifts dramatically upfield to the alkene region (~6.0–6.5 ppm), confirming the dienamine structure. Isolate via short silica plug.
Part 2: Radical C-4 Trifluoromethylation & Rearomatization
-
Dissolve the oxazinoisoquinoline intermediate (1.0 mmol) in MeOH (0.1 M).
-
Add Togni's Reagent II (1.5 mmol) and ascorbic acid (0.2 mmol) as a radical initiator. Stir at room temperature for 4 hours.
-
Causality: Ascorbic acid reduces Togni's reagent via single-electron transfer (SET), generating the electrophilic ⋅ CF 3 radical, which selectively attacks the nucleophilic C-4 position of the dienamine.
-
-
Rearomatization: Add aqueous HCl (6 M, 2.0 mL) and heat the mixture to 80 °C for 6 hours.
-
Causality: Acidic hydrolysis cleaves the oxazine auxiliary (releasing pyruvate and maleate derivatives), while thermodynamic driving forces restore the aromatic isoquinoline core.
-
-
Workup & Purification: Basify the mixture with aqueous NaOH to pH 10. Extract with DCM (3x). Concentrate and purify via silica gel chromatography to yield 4-(trifluoromethyl)isoquinoline.
Quantitative Data Summary
Table 2: Representative Scope for Radical/Ionic C-4 Functionalization
| Substrate | Functionalization Type | Reagent | Expected Yield (%) |
| Isoquinoline | Trifluoromethylation | Togni's Reagent II | 78 - 82% |
| Isoquinoline | Chlorination | N-Chlorosuccinimide (NCS) | 70 - 75% |
| 6-Methyl-isoquinoline | Bromination | N-Bromosuccinimide (NBS) | 75 - 79% |
References
-
Day, A. J., Jenkins, T. C., Kischkewitz, M., Christensen, K. E., Poole, D. L., & Donohoe, T. J. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters, 25(4), 614-618. URL:[Link]
-
Cao, H., Cheng, Q., & Studer, A. (2022). Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. Science, 378(6621), 779-785. URL:[Link]
Synthesis of Isoquinoline-Based Fluorescent Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Isoquinoline Scaffold in Fluorescence Applications
The isoquinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is a privileged structure in medicinal chemistry and natural products.[1][2] Its inherent fluorescence, coupled with the ability to be chemically modified, has led to the development of a diverse array of fluorescent probes with significant utility in biological imaging and sensing.[1][3] These probes offer several key advantages, including tunable photophysical properties, sensitivity to the microenvironment (e.g., pH, viscosity, metal ions), and the potential for targeted labeling of specific subcellular compartments.[1][2] This document provides a detailed guide to the synthesis of isoquinoline-based fluorescent dyes, focusing on established synthetic protocols and their practical applications.
Core Synthetic Strategies for the Isoquinoline Nucleus
Several classical and modern synthetic methods are employed to construct the isoquinoline core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Bischler-Napieralski Reaction
This reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the fully aromatic isoquinoline.[4] The process involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[4][5]
Reaction Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[4] While two mechanisms have been proposed, they both involve the activation of the amide carbonyl, followed by cyclization onto the electron-rich aromatic ring.[4] The resulting 3,4-dihydroisoquinoline can then be aromatized.
Diagram of the Bischler-Napieralski Reaction Workflow
Caption: Workflow for the Bischler-Napieralski synthesis of isoquinolines.
Protocol: Synthesis of a 1-Substituted-3,4-dihydroisoquinoline [6][7]
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
β-arylethylamide (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Phosphoryl chloride (POCl₃) or Trifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridine[8]
-
Inert atmosphere (Nitrogen or Argon)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the β-arylethylamide substrate in anhydrous DCM.[6]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the dehydrating agent (e.g., POCl₃) dropwise to the stirred solution. For milder conditions, a combination of Tf₂O and 2-chloropyridine can be used.[8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (this can range from a few hours to overnight). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it onto ice.[6]
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is basic. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 3,4-dihydroisoquinoline.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The dehydrating agents used are highly reactive towards water. Maintaining anhydrous conditions is crucial to prevent their decomposition and ensure efficient cyclization.[6]
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Slow Addition at 0 °C: The reaction is often exothermic. Slow addition of the dehydrating agent at a low temperature helps to control the reaction rate and prevent the formation of byproducts.
-
Aqueous Workup: Quenching with ice dissipates the heat from the exothermic neutralization step.[6] Basification is necessary to deprotonate the nitrogen of the product, making it soluble in the organic extraction solvent.[6]
The Pictet-Spengler Reaction
A cornerstone in the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9][10][11] This method is particularly valuable for the synthesis of natural product alkaloids.[12]
Reaction Mechanism: The reaction proceeds through the formation of a Schiff base intermediate, which is then protonated to form an iminium ion. Subsequent intramolecular electrophilic aromatic substitution leads to the formation of the tetrahydroisoquinoline ring.[9]
Diagram of the Pictet-Spengler Reaction Mechanism
Caption: Key steps in the Pictet-Spengler synthesis of tetrahydroisoquinolines.
Protocol: Synthesis of a 1-Substituted Tetrahydroisoquinoline [13]
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
β-arylethylamine (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Solvent (e.g., toluene, methanol, or water)
-
Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid, or a Lewis acid)
-
Inert atmosphere (optional, but recommended)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the β-arylethylamine in the chosen solvent in a round-bottom flask.
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone to the solution.
-
Acid Catalysis: Add the acid catalyst. The reaction can be run at room temperature or with heating, depending on the reactivity of the substrates.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Neutralization and Extraction: Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product into an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid is essential for the formation of the reactive iminium ion intermediate, which is the electrophile for the ring-closing step.[9]
-
Solvent Choice: The choice of solvent can influence the reaction rate and yield. Protic solvents can participate in the protonation steps, while aprotic solvents may require stronger acid catalysts.
-
Electron-donating Groups: The presence of electron-donating groups on the aromatic ring of the β-arylethylamine facilitates the electrophilic aromatic substitution step, often leading to higher yields and milder reaction conditions.[9]
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[14][15][16]
Reaction Mechanism: The reaction involves two main stages: the condensation of a benzaldehyde with an aminoacetaldehyde diethyl acetal to form a stable aldimine, followed by an acid-mediated cyclization with the elimination of ethanol to form the isoquinoline ring.[15]
Diagram of the Pomeranz-Fritsch Reaction Logic
Caption: Logical flow of the Pomeranz-Fritsch isoquinoline synthesis.
Protocol: General Procedure for Pomeranz-Fritsch Synthesis [17]
This reaction often requires harsh conditions and yields can be variable. Modern modifications using milder reagents have been developed.[17]
Materials:
-
Benzaldehyde derivative (1.0 equiv)
-
Aminoacetaldehyde diethyl acetal (1.0 equiv)
-
Strong acid (e.g., concentrated sulfuric acid, polyphosphoric acid) or a milder Lewis acid system like TMSOTf and an amine base[17]
-
Solvent (if applicable, often run neat in the acid)
Procedure:
-
Aldimine Formation: Mix the benzaldehyde and aminoacetaldehyde diethyl acetal. This condensation can sometimes be performed separately before the cyclization step.
-
Cyclization: Carefully add the mixture to the strong acid at a controlled temperature. The reaction is typically heated to promote cyclization.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, the reaction mixture is carefully poured onto ice and neutralized with a strong base (e.g., NaOH, NH₄OH).
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or crystallization.
Causality Behind Experimental Choices:
-
Strong Acid: The strong acid is necessary to catalyze the cyclization and dehydration steps. However, it can also lead to side reactions and lower yields.[15]
-
Electron-donating/withdrawing groups: The success of the cyclization is highly dependent on the electronic nature of the benzaldehyde. Electron-donating groups facilitate the electrophilic substitution, while electron-withdrawing groups can hinder it.[17]
Photophysical Properties of Isoquinoline-Based Dyes
The fluorescence properties of isoquinoline derivatives are highly dependent on their substitution pattern and the surrounding environment.[2][18]
| Compound Type | Typical λem (nm) | Quantum Yield (Φ) | Key Features & Applications | References |
| 3-Amino-isoquinolines | 328-391 | Up to 0.963 | High quantum yields, sensitive to structural rigidity. | [18] |
| Isoquinolinium Salts | Variable | Variable | Used in bioimaging, DNA binding, and as sensors.[3][19] | [3][19] |
| Boroisoquinolines | 400-600 | Good | Large Stokes shifts, suitable for protein labeling.[20][21] | [20][21] |
| Push-Pull Isoquinolines | Variable | Variable | Polarity-sensitive probes.[22] | [22] |
Factors Influencing Fluorescence:
-
Solvent Polarity: The fluorescence of many isoquinoline dyes is sensitive to the polarity of the solvent.[2][23] Protic, hydrogen-bonding solvents like water can stabilize certain excited states, leading to higher quantum yields compared to nonpolar solvents.[2][18] In some cases, halogenated solvents have been shown to significantly increase fluorescence quantum yields.[24][25]
-
pH: The nitrogen atom in the isoquinoline ring can be protonated, which can significantly alter the photophysical properties.[26][27] Protonation often leads to an increase in fluorescence intensity.[27][28]
-
Substitution: The introduction of electron-donating or electron-withdrawing groups can tune the absorption and emission wavelengths, as well as the quantum yield.[29] Rigidifying the structure, for instance by introducing a lactam ring, can restrict non-radiative decay pathways and enhance fluorescence.[18]
Applications in Research and Drug Development
The unique properties of isoquinoline-based fluorescent dyes make them valuable tools in various scientific disciplines.
-
Bioimaging: Functionalized isoquinoline probes can be designed to target specific organelles like mitochondria or lysosomes, enabling the study of their dynamics in living cells.[1]
-
Fluorescent Sensors: Their sensitivity to the local environment allows for the development of sensors for metal ions (e.g., Cd²⁺, Zn²⁺, Fe³⁺), pH, and viscosity.[1][30][31][32][33][34][35]
-
Drug Discovery: The isoquinoline scaffold is present in many biologically active compounds.[2][18] Fluorescently labeling isoquinoline-based drug candidates can aid in studying their mechanism of action and cellular distribution.[1]
Conclusion
The synthesis of isoquinoline-based fluorescent dyes offers a rich and versatile platform for the development of novel tools for research and drug development. By understanding the fundamental synthetic reactions and the factors that govern their photophysical properties, scientists can design and create probes with tailored characteristics for a wide range of applications.
References
- Benchchem. (n.d.). Application Notes and Protocols: Isoquinoline Derivatives as Fluorescent Markers in Biological Imaging.
- ACS Publications. (2019, April 29). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions | Organic Letters.
- PubMed. (2025, May 28). Synthesis of versatile fluorescent isoquinolinium salts and their applications.
- Royal Society of Chemistry. (n.d.). Synthesis of versatile fluorescent isoquinolinium salts and their applications - Journal of Materials Chemistry B.
- (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
- MDPI. (2019, November 10). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
- National Institutes of Health. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC.
- (2018, November 15). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores.
- National Institutes of Health. (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - PMC.
- (n.d.). Isoquinoline synthesis.
- ACS Publications. (2019, December 19). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization | The Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Synthesis and photophysical evaluation of polarity sensitive push–pull isoquinolines and their alkynyl precursors - Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). Isoquinoline.
- ACS Publications. (2019, December 12). Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization | The Journal of Organic Chemistry.
- (2018, November 8). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores.
- ResearchGate. (2024, April 10). (PDF) Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study.
- PubMed. (2015, May 15). One Pot Synthesis, Photophysical and X-ray Studies of Novel Highly Fluorescent Isoquinoline Derivatives with Higher Antibacterial Efficacy Based on the In-vitro and Density Functional Theory.
- (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
- ResearchGate. (2025, October 16). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
- ACS Publications. (2012, June 12). Steady State and Time-Resolved Fluorescence Study of Isoquinoline: Reinvestigation of Excited State Proton Transfer | The Journal of Physical Chemistry A.
- Royal Society of Chemistry. (2020, August 12). Fluorescence enhancement of quinolines by protonation - RSC Advances.
- Benchchem. (n.d.). A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection.
- (n.d.). Pictet-Spengler Isoquinoline Synthesis.
- (n.d.). Pictet Spengler synthesis of isoquinoline.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.
- Benchchem. (n.d.). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
- National Institutes of Health. (2025, February 10). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions - PMC.
- National Institutes of Health. (2025, July 2). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC.
- ACS Publications. (2012, August 20). A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform | Inorganic Chemistry.
- MDPI. (2025, April 1). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative.
- Aurigene Pharmaceutical Services. (n.d.). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction.
- ResearchGate. (n.d.). Absorption (a) and fluorescence (b) spectra of isoquinoline while....
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- National Institutes of Health. (n.d.). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC.
- Royal Society of Chemistry. (2020, August 12). Fluorescence enhancement of quinolines by protonation.
- Semantic Scholar. (2021, January 5). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
- ACS Publications. (n.d.). Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc | Journal of the American Chemical Society.
- ACS Publications. (2016, September 29). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015 | Chemical Reviews.
- ResearchGate. (2025, August 7). Synthesis of Optically Active Isoquinoline and Indole Alkaloids Employing the Pictet—Spengler Condensation with Removable Chiral Auxiliaries Bound to Nitrogen | Request PDF.
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- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
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- 8. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Pictet Spengler synthesis of isoquinoline [quimicaorganica.org]
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- 20. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08241C [pubs.rsc.org]
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Technical Support Center: Troubleshooting Brominated Isoquinoline Synthesis
Welcome to the Technical Support Center for heterocyclic functionalization. Brominated isoquinolines are critical scaffolds in drug discovery and cross-coupling chemistry. However, due to the electron-deficient nature of the pyridine ring and the competing reactivity of the carbocyclic ring, electrophilic aromatic substitution (EAS) often yields complex byproduct profiles.
This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you control regioselectivity and eliminate common byproducts such as 8-bromoisoquinoline and 5,8-dibromoisoquinoline.
Part 1: Mechanistic Foundations (The "Why" Behind the Byproducts)
To eliminate byproducts, one must first understand the causality of the reaction environment. Isoquinoline contains a basic nitrogen that readily coordinates with electrophiles. To force substitution onto the carbon skeleton, strong acids (e.g., concentrated H₂SO₄) are employed.
The acid serves a dual mechanistic purpose: it N-protonates the isoquinoline, strongly deactivating the heterocyclic ring, and it activates the brominating agent (such as N-bromosuccinimide, NBS)[1]. In the protonated isoquinolinium ion, the positive charge is delocalized, leaving the C5 and C8 positions as the least deactivated sites. Because the activation energies for C5 and C8 attack are nearly identical, kinetic control (strict temperature regulation) is the only way to differentiate the two pathways and prevent the formation of the 8-bromo regioisomer[2].
Part 2: Troubleshooting FAQs
Q1: I am trying to synthesize 5-bromoisoquinoline using NBS/H₂SO₄, but NMR shows significant contamination with 8-bromoisoquinoline. How do I prevent this? Causality: The kinetic differentiation between the C5 and C8 positions is highly temperature-dependent. At temperatures above -15°C, thermodynamic factors begin to compete, and the kinetic preference for C5 is lost, resulting in the formation of the 8-bromo regioisomer[2]. Resolution: Implement strict temperature control. The internal reaction temperature must be maintained exactly between -25°C and -22°C during the addition of NBS. Use a dry ice-acetone bath and continuously monitor with an internal thermocouple probe[2].
Q2: My reaction yields a mixture of mono- and di-brominated products (e.g., 5,8-dibromoisoquinoline). What is causing this over-bromination? Causality: Once 5-bromoisoquinoline forms, the C8 position remains susceptible to further electrophilic attack if excess active bromine is present. This is exacerbated by localized concentration spikes or the use of aggressive Lewis acids. For example, brominating an isoquinoline-aluminum chloride complex with bromine vapor sequentially yields 5-bromoisoquinoline, then 5,8-dibromoisoquinoline, and eventually 5,7,8-tribromoisoquinoline[3]. Resolution: Avoid Lewis acid "swamping" methods if monobromination is the strict goal. When using the NBS/H₂SO₄ method, use exactly 1.1 equivalents of NBS. Critically , the NBS must be recrystallized and air-dried prior to use; degraded NBS releases free Br₂, which alters the active electrophile and promotes rapid polybromination[2].
Q3: I need to functionalize the pyridine ring to make 1-bromoisoquinoline, but standard electrophilic methods only yield carbocyclic bromination. Why? Causality: In acidic EAS conditions, the nitrogen is protonated, completely deactivating the heterocyclic ring to electrophilic attack[1]. Resolution: You must switch from an electrophilic to a radical mechanism. Gas-phase bromination of isoquinoline at 450°C with Br₂ vapor bypasses the protonation state and selectively yields 1-bromoisoquinoline[4].
Part 3: Quantitative Data & Byproduct Profiles
The following table summarizes how different reaction conditions dictate the byproduct profile during isoquinoline bromination.
| Reaction Conditions | Reagents | Major Product | Major Byproducts | Typical Yield |
| Acidic EAS (Strict Temp) | NBS (1.1 eq), Conc. H₂SO₄, -25°C | 5-Bromoisoquinoline | Trace 8-Bromoisoquinoline | 75 - 82% |
| Acidic EAS (Poor Temp) | NBS (1.1 eq), Conc. H₂SO₄, > 0°C | 5-Bromoisoquinoline | 8-Bromoisoquinoline (>20%) | < 50% |
| Lewis Acid Swamping | Br₂ vapor, AlCl₃ (excess), Heat | 5,8-Dibromoisoquinoline | 5,7,8-Tribromoisoquinoline | 34 - 78% |
| Gas-Phase Radical | Br₂ vapor, 450°C | 1-Bromoisoquinoline | Unreacted starting material | Low/Moderate |
Part 4: Self-Validating Experimental Protocol
Regioselective Synthesis of 5-Bromoisoquinoline via NBS/H₂SO₄ This protocol incorporates self-validating checkpoints to ensure byproduct minimization.
Step 1: Reagent Preparation & Acid Cooling
-
Recrystallize N-bromosuccinimide (NBS) from boiling water and dry thoroughly in a desiccator. Validation Checkpoint: The NBS must be pure white. Yellowing indicates free Br₂ degradation, which will cause polybromination.
-
Add 100 mL of concentrated H₂SO₄ (96%) to a 500 mL 3-neck flask equipped with an overhead stirrer and an internal thermometer.
-
Cool the acid to -25°C using a dry ice-acetone bath.
Step 2: Substrate Addition
-
Slowly add isoquinoline (44.0 g, 330 mmol) dropwise to the vigorously stirred acid[2].
-
Validation Checkpoint: This protonation step is highly exothermic. Adjust the addition rate so the internal temperature never exceeds 30°C. If the solution turns black, localized charring has occurred due to poor stirring.
-
Re-cool the resulting homogeneous, viscous solution to -25°C.
Step 3: Electrophilic Bromination
-
Add the recrystallized NBS (64.6 g, 363 mmol, 1.1 eq) in small portions over 1 hour[2].
-
Validation Checkpoint (Critical): The internal temperature must remain between -26°C and -22°C. If the temperature spikes above -18°C, thermodynamic control takes over, and 8-bromoisoquinoline will form.
-
Stir the suspension for 2 hours at -22°C, then for 3 hours at -18°C[2]. The mixture should remain a pale/yellowish suspension.
Step 4: Quenching and Isolation
-
Pour the reaction mixture over 1.0 kg of crushed ice. Validation Checkpoint: A white/pale-yellow precipitate of the isoquinolinium sulfate salt should immediately form.
-
Neutralize the mixture carefully with concentrated aqueous ammonia to pH 9 while maintaining the temperature below 20°C.
-
Extract with dichloromethane, dry over Na₂SO₄, and concentrate. Purify via fractional distillation or column chromatography to isolate pure 5-bromoisoquinoline.
Part 5: Visualizations
Reaction pathways and byproduct formation in isoquinoline bromination.
Troubleshooting logic tree for identifying and resolving bromination byproducts.
References
-
Brown, W. D., & Gouliaev, A. H. (2004). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis. 1
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. 2
-
Jansen, H. E., & Wibaut, J. P. The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. ResearchGate. 4
-
Scribd. Quinolines and Isoquinolines | Chemical Reactions. 3
Sources
Purification of crude 6-Bromoisoquinoline-4-carbonitrile
Answering the user's request.## Technical Support Center: Purification of Crude 6-Bromoisoquinoline-4-carbonitrile
Introduction
6-Bromoisoquinoline-4-carbonitrile is a pivotal building block in medicinal chemistry and materials science. Its utility is directly proportional to its purity, as contaminants can lead to ambiguous biological data, failed subsequent reactions, and compromised material properties. The synthesis of this molecule, typically involving multi-step sequences such as the Pomeranz–Fritsch reaction followed by cyanation, often yields a crude product containing unreacted starting materials, isomers, and poly-halogenated species.[1][2][3]
This guide provides a comprehensive, experience-driven framework for researchers to navigate the challenges associated with the purification of crude 6-Bromoisoquinoline-4-carbonitrile. It is structured in a question-and-answer format to directly address common issues, offering not just protocols, but the underlying scientific rationale for each step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 6-Bromoisoquinoline-4-carbonitrile?
A1: The impurity profile is highly dependent on the synthetic route. However, common contaminants include:
-
Unreacted Starting Materials: Such as 6-Bromoisoquinoline or its precursors.
-
Isomeric Byproducts: Positional isomers, like 5-bromoisoquinoline or 8-bromoisoquinoline, can form depending on the regioselectivity of the bromination step.[4][5]
-
Poly-brominated Species: Over-bromination can lead to the formation of di-brominated isoquinolines, which can be challenging to separate.[1][2]
-
Reagents and Solvents: Residual catalysts, cyanation agents (e.g., TMSCN), or high-boiling point solvents used in the synthesis.[3]
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain work-up conditions.
Q2: What initial analysis should I perform on my crude product?
A2: Before attempting purification, a preliminary analysis is crucial for selecting the right strategy.
-
Thin-Layer Chromatography (TLC): An indispensable first step. Develop a TLC system (e.g., using a mixture of ethyl acetate and hexanes) to visualize the number of components in your crude material. This helps in assessing the complexity of the mixture and later, in developing a column chromatography method.
-
Proton NMR (¹H NMR): A small, unfiltered sample dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) can provide a wealth of information.[6] Look for characteristic aromatic proton signals of the desired product and compare them against impurity peaks, which may have different splitting patterns or chemical shifts.
-
Melting Point: A broad and depressed melting point range compared to the literature value for the pure compound is a strong indicator of impurities. The related compound, 6-Bromoisoquinoline-1-carbonitrile, has a reported melting point of 152°C.[6][7]
Q3: What are the primary safety concerns when handling this compound?
A3: 6-Bromoisoquinoline-4-carbonitrile and related brominated heterocycles should be handled with care. Based on data for similar compounds, it is expected to be harmful if swallowed and cause skin and serious eye irritation.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Handle the solid material in a chemical fume hood to avoid inhalation of fine dust particles.[7]
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety (EHS) guidelines.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Recrystallization Issues
Q4: My product "oils out" instead of forming crystals during recrystallization. What's happening and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often caused by the solution being too saturated or cooling too rapidly.
-
Causality: The presence of impurities can significantly depress the melting point of the eutectic mixture, making it more prone to oiling out.
-
Solutions:
-
Re-heat and Dilute: Return the flask to the heat source until the oil redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the saturation level.[11] Allow the solution to cool more slowly.
-
Change Solvent System: The chosen solvent may be too good. Switch to a solvent system where the compound's solubility is lower at higher temperatures. A mixed-solvent system (e.g., Dichloromethane/Hexane or Ethanol/Water) can be effective. Dissolve the compound in a minimum of the "good" solvent (DCM/Ethanol) while hot, then slowly add the "poor" solvent (Hexane/Water) until turbidity persists. Re-heat to clarify and then cool slowly.[12][13]
-
Q5: After recrystallization, my product is still colored and the yield is low. What went wrong?
A5: A persistent color suggests the presence of highly colored, polar impurities that co-crystallize with your product. Low yield can result from several factors.
-
Causality: Highly conjugated or polymeric impurities can impart strong color even at low concentrations. Low yield is often due to using too much solvent, where a significant portion of the product remains in the mother liquor.[11]
-
Solutions:
-
Activated Charcoal Treatment: Dissolve the crude product in the minimum amount of hot solvent. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution and swirl. The high surface area of charcoal adsorbs colored impurities. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.[13] Be cautious, as charcoal can also adsorb your product, so use it sparingly.[11]
-
Optimize Solvent Volume: To improve yield, ensure you are using the minimum amount of hot solvent required to fully dissolve the solid.[12] After crystallization, cool the flask in an ice bath for an additional 15-20 minutes to maximize crystal formation before filtration.[14]
-
Second Crop: Retain the mother liquor from the first filtration. Concentrate it by boiling off some solvent (e.g., 30-50%) and cool again to obtain a second, though likely less pure, crop of crystals.
-
Column Chromatography Issues
Q6: I can't achieve good separation of my product from an impurity on a silica gel column. The spots are too close on TLC. How can I improve resolution?
A6: Poor separation (low resolution) means the chosen mobile phase (eluent) is not selective enough for the components in your mixture.
-
Causality: Silica gel separates compounds based on polarity. If your product and a key impurity have very similar polarities, they will travel down the column at similar rates.
-
Solutions:
-
Fine-tune the Eluent Polarity: The goal is to have a retention factor (Rƒ) for your target compound of ~0.2-0.3 on the TLC plate for optimal column separation.[15]
-
If spots are too high on the TLC (high Rƒ), decrease the eluent polarity (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture).
-
If spots are too low (low Rƒ), increase the eluent polarity (e.g., add more ethyl acetate).
-
-
Change Solvent System: Sometimes, simply changing the composition of the eluent can dramatically alter selectivity. Instead of hexane/ethyl acetate, try dichloromethane/methanol or toluene/ethyl acetate. Different solvents interact with the analytes and the silica gel in unique ways, affecting the separation.
-
Use a Gradient Elution: Start the column with a low-polarity eluent to first wash off non-polar impurities. Then, gradually increase the polarity of the eluent over time to elute your product, leaving more polar impurities behind on the column.
-
Q7: My product seems to be stuck on the silica gel column and won't elute, even with a highly polar eluent. Why?
A7: This typically indicates a strong interaction between your compound and the stationary phase, or potential decomposition.
-
Causality: The nitrogen atom in the isoquinoline ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to significant band broadening or irreversible adsorption.
-
Solutions:
-
Add a Competitive Base: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your eluent system. The triethylamine will preferentially bind to the acidic sites on the silica gel, allowing your nitrogen-containing product to elute properly.
-
Switch to a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase. Alumina (basic or neutral grade) can be a good alternative to silica gel for purifying basic compounds.[15] Alternatively, reversed-phase chromatography, which separates based on hydrophobicity, could be employed.[16]
-
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Solvent Selection: In a test tube, add ~20-30 mg of crude product. Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The ideal solvent will dissolve very little of the solid. Heat the test tube in a sand bath or water bath; the solid should dissolve completely. Allow to cool; pure crystals should form.
-
Dissolution: Place the bulk crude 6-Bromoisoquinoline-4-carbonitrile in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to just dissolve the solid completely by heating on a hot plate.[17]
-
Decolorization (if needed): If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (if needed): To remove charcoal or insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[18]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[11]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize precipitation.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[18]
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely. A vacuum oven at a low temperature can be used to speed up the process.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine the optimal eluent system using TLC. A common starting point for brominated heterocycles is a mixture of Hexanes and Ethyl Acetate (e.g., starting with 9:1 and moving to 4:1 Hexanes:EtOAc).[19]
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks. Add another layer of sand on top of the silica bed.[15]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This is the "dry-loading" method and generally gives better separation.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and use controlled air pressure to push the solvent through.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 6-Bromoisoquinoline-4-carbonitrile.
Data & Visualization
Quantitative Data Summary
| Parameter | Typical Value / Observation | Source / Rationale |
| Molecular Formula | C₁₀H₅BrN₂ | [20] |
| Molecular Weight | 233.07 g/mol | [20] |
| Physical State | White to Yellow Solid | [20] |
| Purity (HPLC) | >95% (after purification) | [6] |
| TLC Rƒ Value | ~0.3 in 4:1 Hexanes:Ethyl Acetate | Guideline, requires optimization |
| Column Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for moderately polar compounds.[21] |
Purification Workflow & Troubleshooting Logic
Caption: Decision workflow for purifying crude 6-Bromoisoquinoline-4-carbonitrile.
References
- BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- Fisher Scientific. (2025).
- BenchChem. (2025). Application Notes and Protocols: Reduction of 6-Bromoisoquinoline-1-carbonitrile to (6-Bromoisoquinolin-1-yl)methanamine. BenchChem.
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
-
National Center for Biotechnology Information. (n.d.). 6-Bromoisoquinoline. PubChem. Retrieved from [Link]
- Thermo Fisher Scientific. (2025).
- Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
- Thieme. (2004). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis.
- CK-12 Foundation. (2026).
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses.
- Fisher Scientific. (2025).
- MilliporeSigma. (n.d.). 6-Bromoisoquinoline 97. MilliporeSigma.
-
National Center for Biotechnology Information. (n.d.). 6-Bromoquinoline-2-carbonitrile. PubChem. Retrieved from [Link]
- ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- LabXchange. (2024).
- ACS Publications. (2024). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry.
- BenchChem. (2025). Personal protective equipment for handling 6-Bromoisoquinoline-1-carbonitrile. BenchChem.
- Hoffman Fine Chemicals. (n.d.). CAS 1082674-24-5 | 6-Bromoisoquinoline-1-carbonitrile. Hoffman Fine Chemicals.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile. BenchChem.
- BenchChem. (2025). Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. BenchChem.
- EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO.
- BenchChem. (2025).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
- Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Cayman Chemical. (n.d.). 6-Bromoisoquinoline. Cayman Chemical.
- ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline.
- Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Research Journal of Pharmaceutical Analysis.
- ITW Reagents. (n.d.).
- USP.org. (n.d.). PQRI Approach for Selecting Columns of Equivalent Selectivity. USP.org.
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- 14. LabXchange [labxchange.org]
- 15. rroij.com [rroij.com]
- 16. usp.org [usp.org]
- 17. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. 6-BROMOISOQUINOLINE-1-CARBONITRILE | 1082674-24-5 [sigmaaldrich.com]
- 21. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
Module 1: Strategic Workflow for Isoquinoline Scale-Up
Process Chemistry Support Center: Scale-Up of Isoquinoline Synthesis
Welcome to the Technical Support Center for Isoquinoline Process Chemistry. Scaling up the synthesis of isoquinolines and 1,2,3,4-tetrahydroisoquinolines (THIQs) from the bench to the pilot plant introduces severe challenges related to exothermic safety, regioselectivity, and mass transfer. Designed for researchers and drug development professionals, this guide provides self-validating protocols, mechanistic troubleshooting, and continuous flow strategies to ensure robust kilogram-scale production.
To determine the safest and most efficient scale-up route, process chemists must first evaluate the target saturation level of the heterocycle.
Workflow decision tree for scaling up isoquinoline synthesis based on target saturation.
Module 2: Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a cornerstone for constructing the isoquinoline core via the dehydration of N-acylated phenethylamines. However, the use of highly reactive dehydrating agents (POCl₃, P₂O₅) presents significant thermal hazards at scale[1].
Self-Validating Scale-Up Protocol
-
Preparation & Purging: Charge a jacketed reactor with the N-acylated precursor (1.0 eq) and anhydrous acetonitrile (10 volumes). Purge with N₂. Validation Checkpoint: Karl Fischer titration must show <0.05% water. Causality: Excess moisture will violently hydrolyze POCl₃, destroying the reagent and causing an uncontrollable exotherm before cyclization can occur.
-
Cooling: Chill the mixture to 0 °C internal temperature.
-
Controlled Addition: Add POCl₃ (3.0–5.0 eq) dropwise via an addition funnel[1]. Validation Checkpoint: Maintain internal temperature strictly ≤ 5 °C. If T > 5 °C, halt addition. Causality: This confirms the reactor's heat removal capacity matches the exothermic activation, preventing thermal runaway.
-
Cyclization: Heat the reactor to reflux for 4–6 hours. Validation Checkpoint: Sample every 2 hours for LC-MS. The reaction is complete when the precursor area is <1%. Causality: Prevents over-processing, which leads to thermal degradation.
-
Quench & Isolation: Cool to 20 °C and transfer the mixture slowly into a secondary vessel containing crushed ice[1]. Neutralize with aqueous NaOH and extract with an organic solvent.
Troubleshooting & FAQs
Q: We are observing significant styrene impurities during the scale-up of our Bischler-Napieralski cyclization. How do we suppress this? Causality: The formation of styrenes is the result of a retro-Ritter type elimination side reaction[1]. When the intermediate carbocation is subjected to high temperatures or when the cyclization rate is slow, the equilibrium shifts toward elimination rather than ring closure. Solution: Switch the reaction solvent to a nitrile (e.g., acetonitrile). Nitrile solvents actively shift the equilibrium away from the retro-Ritter side product[1]. Additionally, ensure strict internal temperature control during the dehydrating agent addition to prevent localized hot spots.
Q: How do we avoid column chromatography for the purification of our isoquinoline intermediates on a multi-kilogram scale? Causality: Silica gel chromatography is economically and environmentally unviable at scale due to massive solvent requirements (high E-factor) and poor throughput[1]. Solution: Utilize salt-formation crystallization. The basic nitrogen of the isoquinoline core readily forms highly crystalline salts with acids. For example, treating the crude mixture with D-tartaric acid in methanol induces the precipitation of a hemi-tartrate salt[2]. This allows for chromatography-free isolation via simple filtration, often achieving >99% chemical and enantiomeric purity[2].
Module 3: Tetrahydroisoquinoline (THIQ) via Continuous Flow Hydrogenation
Traditional batch synthesis of THIQs via the Pictet-Spengler reaction often suffers from low regioselectivity and requires harsh acidic conditions[3]. Alternatively, batch hydrogenation of fully aromatic isoquinolines requires extreme temperatures (130–160 °C) and pressures (30–60 bar), posing severe explosion risks[3].
Continuous flow trickle-bed reactor workflow for THIQ synthesis.
Data Presentation: Batch vs. Continuous Flow Hydrogenation
| Parameter | Batch Process (Autoclave) | Continuous Flow (Trickle-Bed) |
| Catalyst System | 5 wt% Pt/C (1.7 mol% loading) | Heterogeneous Pt/Al₂O₃ (Packed Bed) |
| Temperature & Pressure | 130–160 °C, 30–60 bar | 110–140 °C, 40–60 bar |
| Mass Transfer Profile | Poor (Gas-liquid diffusion limited) | Excellent (Thin-film liquid over solid catalyst) |
| Reaction Time / Flow | 40 hours | 3.0–6.0 mL/min (Residence time < 10 mins) |
| Conversion & Yield | 99% conversion (Gram scale) | 99% isolated yield (13 kg pilot scale) |
| Safety & Scalability | High risk (Large pressurized H₂ headspace) | Low risk (Minimal active reactor volume) |
(Data synthesized from scalable trickle-bed reactor studies[3])
Troubleshooting & FAQs
Q: Our traditional Pictet-Spengler scale-up is yielding a complex mixture of regioisomers. How can we achieve high regioselectivity at the kilogram scale? Causality: The Pictet-Spengler reaction relies on the inherent nucleophilicity of the aromatic ring. If the ring is asymmetrically substituted with electron-donating groups, acid-catalyzed closure can occur at multiple positions, leading to poor regioselectivity[3]. Solution: Bypass the Pictet-Spengler cyclization entirely by utilizing the continuous flow hydrogenation of a fully aromatic isoquinoline precursor[3]. By using a trickle-bed reactor with a Pt/Al₂O₃ catalyst, you achieve quantitative conversion to the THIQ scaffold without relying on electronic ring-directing effects, successfully scaling up to 13 kg yields[3].
Module 4: Pomeranz-Fritsch Cyclization & Microdroplet Acceleration
Troubleshooting & FAQs
Q: The acidic cyclization of our acetal intermediate in the Pomeranz-Fritsch reaction is leading to severe polymerization and dark tar formation on a 500g scale. How can we optimize this? Causality: The classical Pomeranz-Fritsch conditions require strong acids to generate the reactive electrophile from the acetal. At scale, the extended heating times required for batch processing cause the highly reactive intermediates to undergo intermolecular polymerization rather than intramolecular cyclization. Solution: Implement the Pomeranz-Fritsch-Bobbitt modification, which involves the prior reduction of the imine to an amine before cyclization, significantly stabilizing the intermediate[2]. For highly advanced process development, emerging continuous microdroplet synthesis techniques have demonstrated the ability to accelerate Pomeranz-Fritsch cyclizations by a factor of 10⁶[4]. This acceleration is driven by interfacial field ionization at the droplet surface, completely bypassing the need for prolonged bulk heating and preventing tar formation[4].
Sources
Technical Support Center: Recrystallization of Quinoline Carbonitriles
Welcome to the technical support center for the purification of quinoline carbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials from this versatile class of compounds. The unique electronic and structural properties conferred by the quinoline core and the carbonitrile moiety present specific purification challenges. This document provides in-depth, field-tested solutions and foundational knowledge to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes the recrystallization of quinoline carbonitriles particularly challenging?
The difficulty in recrystallizing quinoline carbonitriles stems from their distinct molecular features. The quinoline ring system is aromatic and relatively non-polar, while the nitrile (-C≡N) group is strongly polar and a hydrogen bond acceptor.[1][2] This duality in polarity can lead to complex solubility profiles. Furthermore, the presence of the electron-withdrawing nitrile group can influence crystal packing and potentially lead to polymorphism, where different crystal forms of the same compound exhibit different properties, including solubility.[3]
Q2: How should I begin selecting a recrystallization solvent for a novel quinoline carbonitrile?
A systematic approach is crucial. The principle of "like dissolves like" is a good starting point; the polarity of your solvent should be matched to the polarity of your compound.[4][5] For many quinoline derivatives, ethanol is an excellent first choice.[6] A mixed-solvent system, such as ethanol-water or acetone-hexane, often provides the fine-tuning needed for optimal crystallization.[7]
A small-scale solvent screen is the most reliable method. Test the solubility of a few milligrams of your compound in 0.1-0.2 mL of various solvents at both room temperature and at the solvent's boiling point.[8] The ideal solvent will show high solubility when hot and low solubility when cold.[4][9]
Q3: What is the fundamental difference between a single-solvent and a mixed-solvent recrystallization, and when is each appropriate?
Single-Solvent Recrystallization: This is the simplest method, used when you can find one solvent that dissolves the compound when hot but not when cold.[9] It is generally preferred for its simplicity and reproducibility.
Mixed-Solvent (or Anti-Solvent) Recrystallization: This technique is employed when no single solvent has the ideal solubility profile.[10][11] You dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a miscible "anti-solvent" in which the compound is insoluble.[11] This induces precipitation. This method is powerful but requires careful control over the addition rate to avoid oiling out or the formation of amorphous material.[11]
Q4: How does the rate of cooling affect the quality of my crystals?
The cooling rate is a critical parameter that directly influences crystal size and purity.[12]
As a general rule, slow cooling is almost always preferred for achieving high purity.[16]
Troubleshooting Guide: Experimental Issues & Solutions
Problem: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?
A: "Oiling out" is the separation of your dissolved compound as a liquid phase rather than a solid crystal.[17][18] This is a common problem, especially with compounds that are significantly impure or have melting points lower than the boiling point of the solvent.[18][19] The oil is essentially a supersaturated solution of your compound that can trap impurities effectively, hindering purification.[20]
Causality & Solutions:
-
High Supersaturation/Rapid Cooling: The solution cooled too quickly, exceeding the metastable zone width and leading to liquid-liquid phase separation.[17]
-
Inappropriate Solvent Choice: The boiling point of the solvent is higher than the melting point of your solute.
-
Solution: Select a lower-boiling point solvent.
-
-
High Impurity Load: Impurities can depress the melting point and interfere with crystal lattice formation.[19][21]
-
Solution: Try adding slightly more solvent to decrease the saturation point.[4] If this fails, the compound may require preliminary purification by another method, such as column chromatography, before attempting recrystallization.
-
Workflow: Troubleshooting "Oiling Out"
Caption: Standard workflow for a single-solvent recrystallization experiment.
Step-by-Step Methodology
-
Dissolution: Place the crude quinoline carbonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to the solvent's boiling point while stirring. Continue adding hot solvent dropwise until the solid just dissolves. [20][22]Avoid adding a large excess of solvent, as this will reduce your yield. [23]2. Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration as previously described into a clean, pre-heated flask. [22]3. Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. [24]Large, well-formed crystals should appear. Once at room temperature, you can place the flask in an ice bath for 10-20 minutes to maximize crystal recovery. [24]4. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [10]5. Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the soluble impurities. [23]6. Drying: Allow the crystals to air dry on the filter paper for a few minutes by continuing to draw air through the funnel. Then, transfer the crystals to a watch glass to dry completely.
References
- Crystallization process: how does crystallization work - Mirai Intex. (2024, July 25).
- 2.5: Hot Filtration - Chemistry LibreTexts. (2025, August 20).
- Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purific
- Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide - Benchchem.
- Quinoline-2-carbonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals.
- 1.5E: Hot Filtration - Chemistry LibreTexts. (2022, April 7).
- Recrystallization and hot filtr
- How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020, March 16).
- Cooling Rate and Crystal Size | Seth Stein - Northwestern University.
- Hot Filtration in Recrystalliz
- recrystalliz
- CAS 1436-43-7: 2-quinolinecarbonitrile - CymitQuimica.
- Slow cooling and temperature-controlled protein crystallography - PMC - NIH.
- Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid - CECRI, Karaikudi.
- QUINOLINE-2-CARBONITRILE | 1436-43-7 - ChemicalBook. (2026, January 13).
- Recrystalliz
- Experiment 2: Recrystalliz
- Solvent selection for recrystallization: An undergradu
- an introduction to nitriles - Chemguide.
- Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity | IntechOpen. (2015, September 30).
- US2474823A - Quinoline compounds and process of making same - Google P
- Overcoming poor solubility of quinoline deriv
- Crystalliz
- Recrystalliz
- Oiling Out in Crystalliz
- A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC.
- Summary of Common Crystalliz
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
- CN103664892B - The crystallization of quinoline - Google P
- Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
- What does it mean to oil out in recrystalliz
- SOP: CRYSTALLIZ
- Purification of Quinoline - Chempedia - LookChem.
- Nitrile Definition, Functional Group & Structure - Study.com.
- 20.7: Chemistry of Nitriles. (2025, January 19).
- Recrystalliz
- (PDF)
- Crystal packing of cubane and its nitryl-derivatives: a case of the discrete dependence of packing densities on substituent quantities - CrystEngComm (RSC Publishing).
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4).
- New Simple Synthesis of Quinoline-4-carbonitriles.
- Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. (2023, February 15).
Sources
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- 2. Nitrile Definition, Functional Group & Structure | Study.com [study.com]
- 3. Crystal packing of cubane and its nitryl-derivatives: a case of the discrete dependence of packing densities on substituent quantities - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. rubingroup.org [rubingroup.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. science.uct.ac.za [science.uct.ac.za]
- 9. longdom.org [longdom.org]
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- 15. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
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- 23. people.chem.umass.edu [people.chem.umass.edu]
- 24. safrole.com [safrole.com]
Technical Support Center: Troubleshooting Isoquinoline Solubility in Organic Synthesis
Welcome to the Advanced Technical Support Center. Isoquinoline intermediates are highly privileged scaffolds in medicinal chemistry and drug development. However, their physical properties often present severe bottlenecks during synthesis. Due to their planar, rigid aromatic structures and the presence of a basic nitrogen atom (pKa ~5.14)[1], isoquinolines exhibit intense intermolecular π−π stacking and dipole-dipole interactions. This results in exceptionally high crystal lattice energies, rendering many functionalized isoquinolines virtually insoluble in standard organic solvents.
This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers, ensuring your synthetic workflows remain efficient and scalable.
Part 1: Diagnostic FAQ & Root Cause Analysis
Q1: During a palladium-catalyzed Suzuki-Miyaura cross-coupling, my halogenated isoquinoline intermediate remains completely undissolved in standard THF/water or dioxane/water mixtures, leading to <10% conversion. How can I drive this reaction? Root Cause: The thermodynamic penalty of breaking the isoquinoline's rigid crystal lattice exceeds the solvation energy provided by standard ethereal solvents. Furthermore, the insoluble solid cannot effectively interact with the homogeneous palladium catalytic cycle. Solution: Do not attempt to force dissolution with excessive solvent volumes, which will dilute the catalyst and stall the reaction. Instead, transition to Micellar Catalysis using a designer surfactant like TPGS-750-M[2], or bypass solvation entirely using Mechanochemistry (high-temperature ball milling)[3].
Q2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on a 1-chloroisoquinoline. It dissolves initially in DCM, but crashes out as a thick paste the moment I add my aliphatic amine nucleophile. Heating causes degradation. What is happening? Root Cause: The aliphatic amine is likely acting as a base, deprotonating a trace acidic functional group on your intermediate (or forming a transient adduct) that instantly generates a highly insoluble zwitterion or polymeric hydrogen-bonded network. Solution: Alter the order of addition or the electronic state of the isoquinoline. Pre-forming the HCl or TFA salt of the isoquinoline can disrupt the planar lattice and improve solubility in polar aprotic solvents[1]. Alternatively, use a bulky transient protecting group (e.g., Boc or Trityl) on nearby heteroatoms to physically block π−π stacking.
Q3: Can I just use a stronger polar aprotic solvent like DMSO or NMP at reflux (>120 °C) to force the isoquinoline into solution? Root Cause & Risk: While high heat in DMSO/NMP increases kinetic energy to overcome lattice forces, it introduces severe side reactions. Isoquinolines are prone to oxidation (forming N-oxides) at high temperatures in DMSO. Additionally, excessive heat accelerates the degradation of phosphine ligands and the precipitation of palladium black in cross-coupling reactions. Solution: Limit conventional heating to 90 °C. If the substrate remains insoluble, shift to the advanced solid-state or aqueous micellar workflows detailed below.
Part 2: Strategic Workflows & Decision Matrix
When faced with a refractory, insoluble isoquinoline, follow this decision matrix to select the optimal synthetic intervention.
Decision matrix for troubleshooting isoquinoline insolubility in organic synthesis.
Part 3: Quantitative Data Summary
The following table summarizes the expected solubilization efficiency and reaction yields for a standard Suzuki-Miyaura cross-coupling of a highly insoluble halogenated isoquinoline across different optimization strategies.
| Strategy | Reaction Environment | Additive / Catalyst | Temp (°C) | Solubilization Mechanism | Typical Yield |
| Baseline | THF / Water (4:1) | None | 65 | Bulk Solvation (Fails) | < 10% |
| Co-solvent | DMF or NMP | None | 90-110 | High Dipole / Kinetic Energy | 40-60% |
| Micellar | Water | 2 wt% TPGS-750-M | 20-50 | Nanomicelle Encapsulation | 75-95% |
| Solid-State | Solvent-Free | None (Ball Milling) | 90-100 | Mechanical Lattice Disruption | 80-99% |
Part 4: Detailed Experimental Protocols
These protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Aqueous Micellar Cross-Coupling using TPGS-750-M
Causality: TPGS-750-M is an amphiphile composed of a hydrophilic PEG chain and a lipophilic vitamin E core. In water, it spontaneously forms nanomicelles (50-100 nm). The highly hydrophobic isoquinoline and the palladium catalyst partition into the lipophilic core of the micelle. This creates an extremely high local concentration of reactants, driving the cross-coupling forward at room temperature despite the bulk mixture appearing heterogeneous[2][4].
Step-by-Step Methodology:
-
Surfactant Preparation: Prepare a 2 wt% solution of TPGS-750-M in HPLC-grade water. Degas the solution by sparging with Argon for 30 minutes.
-
Reactor Setup: To an oven-dried vial equipped with a Teflon-coated magnetic stir bar, add the insoluble isoquinoline halide (1.0 equiv), the boronic acid/ester (1.2 equiv), Pd(dtbpf)Cl₂ (2 mol%), and triethylamine (3.0 equiv).
-
Reaction Initiation: Add the degassed 2 wt% TPGS-750-M solution to achieve a global substrate concentration of 0.5 M. Seal the vial under Argon.
-
Vigorous Stirring: Stir the mixture at 1000 RPM at room temperature (or up to 50 °C for highly refractory substrates).
-
Validation Check: After 30 minutes of stirring, stop the stir bar. The mixture must appear as a cloudy, milky emulsion. If large, unreacted chunks of the isoquinoline remain settled at the bottom, the micellar encapsulation has failed. Increase stirring speed or gently warm to 40 °C to facilitate micelle entry.
-
-
Workup: Once complete (monitored by TLC/LCMS), extract the product directly from the reaction flask using a minimal amount of ethyl acetate (EtOAc). The organic product will partition into the EtOAc, leaving the TPGS-750-M in the aqueous layer for potential reuse.
Protocol B: High-Temperature Solid-State Mechanochemistry
Causality: When solvation is thermodynamically impossible without destroying the molecule, remove the solvent. High-temperature ball milling utilizes kinetic mechanical energy to physically crush the crystal lattice, forcing the insoluble isoquinoline into intimate physical contact with the catalyst and coupling partner. The external heat gun provides the activation energy required for the palladium transmetalation and reductive elimination steps[3].
Step-by-Step Methodology:
-
Milling Jar Loading: Inside an argon-filled glovebox, add the insoluble isoquinoline halide (0.5 mmol), arylboronic acid (0.75 mmol), Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and K₂CO₃ (1.5 mmol) into a 15 mL stainless steel milling jar.
-
Grinding Media: Add a single 10 mm stainless steel grinding ball to the jar. Seal the jar tightly.
-
Milling & Heating: Secure the jar in a mixer mill. Operate the mill at a frequency of 30 Hz. Simultaneously, apply a heat gun directed at the milling jar to maintain an external surface temperature of approximately 90-100 °C.
-
Reaction Duration: Mill for 60 to 90 minutes continuously.
-
Validation Check: Open the jar (in a fume hood). The resulting mixture must be a fine, homogeneous, free-flowing powder, typically exhibiting a color change (darkening) indicative of Pd(0) formation. If uncrushed crystalline shards of the isoquinoline are visible, the mechanical energy was insufficient; add a second grinding ball or increase the milling time.
-
-
Recovery: Suspend the solid mixture in a mixture of DCM and water. Filter the suspension through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate to isolate the functionalized isoquinoline.
References
-
Tamae Seo, Naoki Toyoshima, Koji Kubota, Hajime Ito. "Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides." Journal of the American Chemical Society, 2021. URL: [Link]
-
Wikipedia Contributors. "Isoquinoline." Wikipedia, The Free Encyclopedia. URL: [Link]
-
Bruce H. Lipshutz, Subhash Ghorai, Alexander R. Abela, et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." The Journal of Organic Chemistry, 2011. URL: [Link]
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Designer”-Surfactant-Enabled Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium-Catalyzed Amination of Bromoisoquinolines
Welcome to the advanced troubleshooting portal for the Buchwald-Hartwig amination of bromoisoquinolines. Coupling primary or secondary amines to electron-deficient, coordinating heterocycles presents unique mechanistic hurdles, including catalyst poisoning, hydrodehalogenation, and base-induced degradation. This guide synthesizes field-proven causality and self-validating protocols to help you optimize your C–N cross-coupling workflows.
Part 1: Mechanistic Troubleshooting FAQs
Q1: My reaction stalls at 30% conversion, leaving unreacted bromoisoquinoline. Why is the catalyst dying? Causality: Isoquinolines feature a strongly coordinating basic nitrogen. In solution, this nitrogen can outcompete weak or monodentate phosphine ligands for the palladium center, leading to the formation of catalytically dormant bis(heterocycle)palladium complexes or off-cycle species[1]. When the palladium is sequestered in these stable, non-phosphine-ligated resting states, the catalytic cycle halts. Solution: Transition to sterically demanding bidentate ligands (e.g., BINAP) or highly bulky dialkylbiaryl monophosphines (e.g., BrettPhos). These ligands enforce a highly crowded coordination sphere around the Pd center, creating a steric shield that physically prevents the isoquinoline nitrogen from binding to the metal, thereby keeping the catalyst in the active cycle[1].
Q2: I am observing significant amounts of des-bromo isoquinoline (hydrodehalogenation). How do I suppress this? Causality: Hydrodehalogenation is a terminal side reaction that occurs when the Pd(II)-amido intermediate undergoes β -hydride elimination (if the amine possesses α -hydrogens) or abstracts a hydride from the solvent prior to reductive elimination[2]. This is a kinetic competition: if reductive elimination is slow, the pathway branches toward reduction. Solution: You must accelerate the rate of reductive elimination. Bidentate ligands with large bite angles (such as Xantphos) or bulky monophosphines force the aryl and amido groups into closer proximity on the palladium square plane, drastically lowering the activation energy required for C–N bond formation. Additionally, ensure your solvent is rigorously anhydrous and non-protic (e.g., toluene or MeTHF) to remove external hydride sources.
Q3: My primary amine is undergoing diamination (homocoupling). How can I favor monoamination? Causality: Primary amines can undergo a second arylation if the newly formed secondary aminoisoquinoline product remains nucleophilic enough to outcompete the starting primary amine for the active Pd complex. Solution: Employ highly sterically hindered ligands. Ligands such as KPhos or BrettPhos create a restrictive catalytic pocket that easily accommodates the primary amine but sterically clashes with the bulkier secondary amine product, effectively shutting down the second arylation pathway and ensuring high selectivity for the monoarylated product[3].
Q4: My bromoisoquinoline contains base-sensitive functional groups (e.g., a carbonitrile). How do I avoid substrate degradation? Causality: Strong alkoxide bases like NaOtBu or amides like LiHMDS are standard in Buchwald-Hartwig aminations to deprotonate the amine. However, they act as strong nucleophiles that can attack base-sensitive moieties like nitriles, leading to hydrolysis, ether formation, or polymerization[4]. Solution: Switch to milder, insoluble inorganic bases such as Cs₂CO₃ or K₃PO₄. Because these bases make the deprotonation step rate-limiting, you must compensate by using a highly active precatalyst system (e.g., Pd(dba)₂ with BINAP) that facilitates rapid oxidative addition, allowing the reaction to proceed efficiently at moderate temperatures without destroying the substrate[5].
Part 2: Ligand Selection & Side-Reaction Suppression Data
The choice of ligand is the single most critical variable in dictating the success of an amination and the suppression of side reactions. The table below summarizes the quantitative and qualitative performance of standard ligand classes when applied to haloheterocycles.
| Ligand System | Bite Angle / Steric Bulk | Primary Benefit for Isoquinolines | Recommended Base Compatibility | Risk of Hydrodehalogenation | Risk of Diamination |
| BINAP | 92° (Bidentate) | Suppresses heterocycle coordination | Cs₂CO₃, K₃PO₄ | Moderate | Moderate |
| Xantphos | 111° (Bidentate) | Accelerates reductive elimination | Cs₂CO₃ | Low | Moderate |
| BrettPhos | Extremely Bulky (Mono) | Prevents off-cycle resting states | NaOtBu, LHMDS | Low | Very Low |
| P(o-tol)₃ | 194° (Cone Angle) | General amination (Baseline) | NaOtBu | High | High |
| KPhos | Biheteroaryl backbone | Suppresses ether/alcohol formation | Aqueous Hydroxides | Low | Very Low |
Part 3: Mechanistic Pathway Visualization
The following diagram maps the logical flow of the catalytic cycle, explicitly highlighting where the critical side reactions (catalyst deactivation and hydrodehalogenation) branch off from the productive pathway.
Pd-catalyzed amination cycle highlighting pathways for deactivation and hydrodehalogenation.
Part 4: Self-Validating Experimental Protocol
This protocol details the optimized, base-sensitive coupling of 6-bromoisoquinoline-1-carbonitrile with an aliphatic primary amine. It is engineered as a self-validating system , meaning physical or analytical checkpoints are built into the steps to confirm causality and success before proceeding[5].
Reagents: 6-Bromoisoquinoline-1-carbonitrile (1.0 equiv), Primary Amine (1.2 equiv), Pd(dba)₂ (0.05 equiv), BINAP (0.06 equiv), Cs₂CO₃ (2.0 equiv), Anhydrous 2-Methyltetrahydrofuran (MeTHF).
Step-by-Step Methodology:
-
Catalyst Pre-Activation: In an oven-dried Schlenk flask under argon, combine Pd(dba)₂ and BINAP in MeTHF (20% of total solvent volume). Stir at room temperature for 15 minutes.
-
Validation Checkpoint: The solution must transition from a dark purple/black suspension (unligated Pd(dba)₂) to a clear, deep orange/red solution. This color shift validates successful ligand exchange and the formation of the active Pd(0)-BINAP complex. If the solution remains black, the catalyst is dead (likely due to oxygen exposure)[6].
-
-
Reagent Loading: To a separate, larger reaction vessel, add the 6-bromoisoquinoline-1-carbonitrile, Cs₂CO₃, and the remaining MeTHF.
-
Causality: Cs₂CO₃ is used as a mild, insoluble base to prevent the nucleophilic degradation of the base-sensitive carbonitrile group[5].
-
-
Degassing: Sparge the substrate suspension with Argon for 15 minutes.
-
Validation Checkpoint: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand, which would lead to P–C bond cleavage side reactions[6].
-
-
Initiation: Transfer the pre-activated catalyst solution and the primary amine to the main reaction vessel via a syringe. Heat the mixture to 70 °C.
-
Reaction Monitoring: After 2 hours, pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via HPLC or LC-MS.
-
Validation Checkpoint: You should observe the consumption of the starting material. Crucially, check the MS trace for the [M−Br+H] peak. If the des-bromo peak exceeds 5% relative area, the reductive elimination is too slow; consider increasing the reaction concentration or switching to a ligand with a wider bite angle (e.g., Xantphos)[2].
-
-
Workup & Scavenging: Once conversion >95% is validated, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the insoluble inorganic salts (Cs₂CO₃ and CsBr). To remove residual palladium, treat the organic filtrate with a metal scavenger (e.g., SiliaMetS Thiol) at 40 °C for 4 hours before final concentration[5].
Sources
Troubleshooting low conversion rates in isoquinoline functionalization
Welcome to the Technical Support Center for Isoquinoline Functionalization. The isoquinoline scaffold is a privileged structure in drug development, but direct C–H functionalization often suffers from stalled kinetics, poor regioselectivity, and catalyst deactivation.
This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the causality behind reaction failures, you can transform stalled reactions into high-yielding, self-validating protocols.
Part 1: Diagnostic Workflow
Before adjusting equivalents or temperatures, use the following logical decision tree to isolate the root cause of your low conversion rates.
Diagnostic workflow for troubleshooting low conversion in isoquinoline functionalization.
Part 2: FAQs & Mechanistic Troubleshooting
Q1: My Minisci-type alkylation/acylation of isoquinoline stalls at <30% conversion with mostly unreacted starting material. How do I drive the reaction to completion?
A: The classic Minisci reaction relies on the nucleophilic radical attack on a protonated, electron-deficient heterocycle. If conversion is low, the issue is usually twofold: incomplete substrate protonation or inefficient radical generation.
-
The Causality: Isoquinoline must be fully protonated to lower its Lowest Unoccupied Molecular Orbital (LUMO) energy, making it sufficiently electrophilic to react with nucleophilic radicals[1]. If you use a weak acid, the unprotonated isoquinoline remains unreactive. Furthermore, the radical generation rate must match the substrate's reactivity.
-
The Solution: For transition-metal-free acylation, using a substoichiometric phase-transfer catalyst like TBAB (tetrabutylammonium bromide) with K₂S₂O₈ in 1,2-dichloroethane (DCE) at 100–110 °C significantly improves acyl radical generation from aldehydes, pushing conversion beyond 80%[2].
Q2: In Rhodium-catalyzed directed C–H functionalization, I am getting poor yields and recovering starting material. How can I improve catalytic turnover?
A: Rh(III)-catalyzed C–H activation often suffers from product inhibition or poor solvent compatibility, leading to stalled catalytic cycles.
-
The Causality: The solvent dictates the stability of the active monomeric Rh species and the rate of protodemetalation. Standard solvents like toluene or DCE often fail to dissolve the active intermediates, leading to catalyst aggregation (visible as a black precipitate).
-
The Solution: Switch the reaction medium to a fluorinated solvent like 2,2,2-trifluoroethanol (TFE). TFE possesses high ionizing power and low nucleophilicity, which stabilizes the active Rh complex and accelerates the C–H cleavage step without poisoning the catalyst[3].
Q3: My photoredox-catalyzed three-component Minisci reaction yields a complex mixture with low target conversion. What is causing this?
A: Photochemical Minisci reactions (e.g., coupling isoquinolines, 1,3-dicarbonyls, and olefins) require precise redox matching and radical lifetimes.
-
The Causality: The 1,3-dicarbonyl undergoes single-electron oxidation to form an electrophilic radical. This radical must add to an electron-rich olefin to reverse its polarity into a nucleophilic radical before it can successfully attack the isoquinoline[4]. If the olefin concentration is too low, the electrophilic radical dimerizes. Furthermore, because this is a dehydrogenative coupling, the absence of a terminal oxidant prevents the photocatalyst from turning over[4].
-
The Solution: Use a 3- to 5-fold excess of the olefin. Crucially, ensure proper aeration; the presence of air (oxygen) is strictly required as a terminal oxidant to recycle the catalyst. Running this specific reaction under strictly anaerobic conditions will halt conversion[4].
Part 3: Quantitative Data Presentation
Table 1: Impact of Solvent on Rh(III)-Catalyzed C3-Arylation Yield
Data demonstrates the critical role of solvent ionizing power in preventing catalyst deactivation during isoquinoline functionalization.
| Solvent | Catalyst | Conversion/Yield | Mechanistic Observation |
| Toluene | [CpRh(MeCN)₃(SbF₆)₂] | 0% | Complete catalyst deactivation / No reaction[3] |
| DCE | [CpRh(MeCN)₃(SbF₆)₂] | < 10% | Poor solubility of active intermediates[3] |
| TFE | [Cp*Rh(MeCN)₃(SbF₆)₂] | > 85% | High ionizing power stabilizes monomeric Rh[3] |
Table 2: Optimization Parameters for Transition-Metal-Free Minisci Acylation
Data highlights the necessity of phase-transfer additives for optimal radical generation.
| Radical Source | Oxidant / Additive | Temp (°C) | Time (h) | Yield |
| Aliphatic Aldehyde | K₂S₂O₈ / TBAB (0.3 eq) | 100 | 2–5 | High (70–85%)[2] |
| Aromatic Aldehyde | K₂S₂O₈ / TBAB (0.3 eq) | 110 | 12–24 | Moderate–High[2] |
| Aromatic Aldehyde | K₂S₂O₈ (No TBAB) | 110 | 24 | Low (< 30%)[2] |
Part 4: Validated Experimental Protocols
Every protocol below is designed as a self-validating system . Built-in verification steps ensure that if a reaction fails, you know exactly which mechanistic step is responsible.
Protocol 1: Transition-Metal-Free Minisci Acylation of Isoquinoline
Objective: Achieve high-conversion acylation at the C1 position using aldehydes as acyl radical precursors[2].
-
Setup: In a sealed reaction tube, combine isoquinoline (50 mg, 0.24 mmol), the target aldehyde (0.97 mmol, 4.0 equiv), TBAB (0.073 mmol, 0.3 equiv), and K₂S₂O₈ (0.49 mmol, 2.0 equiv) in DCE (2.0 mL).
-
Reaction: Stir the mixture at 110 °C for 12–24 hours (for aromatic aldehydes) or 100 °C for 2–5 hours (for aliphatic aldehydes).
-
Self-Validation Check (TLC): Withdraw a 10 µL aliquot. Critical: You must quench this aliquot with saturated NaHCO₃ before spotting on TLC; otherwise, the protonated isoquinoline will streak and mask the conversion rate. The disappearance of the UV-active isoquinoline starting material confirms successful radical addition.
-
Workup: Upon completion, remove the solvent under vacuum. Add saturated sodium bicarbonate solution (10 mL) to neutralize the medium, and extract the product with EtOAc (3 × 10 mL). Dry the organic layer over Na₂SO₄ and concentrate for purification.
Protocol 2: Rhodium(III)-Catalyzed Directed C–H Functionalization
Objective: C3-selective functionalization using a directing group (e.g., amidine) to overcome inherent C1/C5 reactivity[3].
-
Setup: Charge an oven-dried Schlenk tube with the directed isoquinoline substrate (0.2 mmol), α-substituted ketone (0.4 mmol),[Cp*Rh(MeCN)₃(SbF₆)₂] (5.0 mol %), and KOAc (1.2 equiv).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) (2.0 mL) as the solvent. Causality Note: TFE is mandatory here to prevent catalyst aggregation and accelerate C–H cleavage.
-
Reaction: Seal the tube under an inert atmosphere and stir at 60 °C for 16 hours.
-
Self-Validation Check (Visual): Monitor the reaction mixture visually. It should remain homogeneous. The formation of a black precipitate indicates Rh(0) aggregation, meaning oxygen or moisture has compromised the catalytic cycle, or the solvent is insufficiently ionizing.
-
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove catalyst residues, and purify via silica gel chromatography.
Part 5: References
Sources
Technical Support Center: Isoquinoline Product Purification & Catalyst Removal
Welcome to the Technical Support Center for Transition Metal Catalyst Removal . This guide is engineered for process chemists, researchers, and drug development professionals dealing with the purification of nitrogen-containing heterocycles.
Isoquinoline derivatives present a unique challenge in downstream processing. The lone pair of electrons on the isoquinoline nitrogen acts as a potent monodentate ligand, chelating transition metals (such as Palladium, Ruthenium, and Iridium) used in cross-coupling and metathesis reactions. This strong coordination often causes heavy metal impurities to co-precipitate or co-crystallize with the target active pharmaceutical ingredient (API), making standard washing or recrystallization techniques ineffective.
This guide provides field-proven, self-validating troubleshooting strategies to selectively break these metal-product complexes and achieve regulatory compliance (<10 ppm elemental impurities) [1].
Part 1: Troubleshooting & FAQs
Q1: Why do my isoquinoline derivatives consistently fail standard palladium removal protocols (e.g., simple aqueous washes)? A: The failure is rooted in thermodynamics. The basic nitrogen atom in the isoquinoline ring forms a highly stable, coordinatively saturated complex with Pd(II) and Pd(0) species. Aqueous washes (like standard brine or water) lack the thermodynamic binding affinity (ΔG) required to displace the metal from the nitrogen lone pair. To successfully strip the metal, you must introduce a solid-supported scavenger (such as a silica-thiol) that possesses a strictly higher thermodynamic affinity for the metal than the isoquinoline product does [1].
Q2: My silica-thiol scavenger reduced Palladium from 2000 ppm to 150 ppm, but I need <10 ppm for API specifications. What parameters should I adjust? A: If scavenging plateaus above your target threshold, the system has likely reached a thermodynamic equilibrium where the metal is partitioned between the product and the resin. To drive the equilibrium toward the resin, adjust the following parameters:
-
Solvent Polarity: Switch to a polar, protic solvent (e.g., Methanol or Ethanol). Protic solvents help disrupt the coordination sphere of the metal-isoquinoline complex, facilitating metal transfer to the scavenger.
-
Temperature: Increase the reaction temperature to 60°C–80°C. Metal transfer from a chelated product to a solid support is an endothermic activation process; heat increases the kinetic rate of ligand exchange.
-
Equivalents: Ensure you are using 10–20 equivalents (w/w) of scavenger relative to the calculated mass of the residual metal, not the total batch size.
Q3: Ruthenium metathesis catalysts are co-crystallizing with my isoquinoline product. Silica-thiols aren't working. What is the solution? A: Ruthenium has a different coordination preference than Palladium. While Pd is highly thiophilic (preferring sulfur donors), Ruthenium exhibits a strong affinity for π -acceptor ligands. To remove Ru residues from nitrogen heterocycles, utilize isonitrile-functionalized scavengers (e.g., isonitrile-substituted piperazine resins). The isonitrile groups act as powerful π -acceptors that easily outcompete the σ -donor nitrogen of the isoquinoline, quantitatively binding the Ruthenium for easy filtration [2].
Part 2: Quantitative Scavenger Selection Data
To ensure optimal purification, select the scavenger chemistry that aligns with your specific transition metal contaminant.
| Scavenger Type | Functional Group | Target Metal(s) | Mechanism of Action | Typical Reduction | Optimal Solvents |
| Silica-Thiol | -SH | Pd, Pt, Ag, Cu | Covalent Chelation (Thiophilic) | 2000 ppm → <5 ppm | MeOH, EtOH, DMF |
| Silica-Thioether | -S-R | Pd, Ru, Rh | Reversible Coordination | 1500 ppm → <15 ppm | THF, Toluene, EtOAc |
| Silica-Isonitrile | -N ≡ C | Ru, Ir, Fe | π -Acceptor Displacement | 800 ppm → <10 ppm | DCM, DCE, Toluene |
| Silica-Amine | -NH 2 / -NHR | Cu, Zn, Ni | Hydrogen Bonding / Chelation | 500 ppm → <20 ppm | Aqueous mixtures |
Part 3: Self-Validating Batch Scavenging Protocol
This protocol is designed as a self-validating system . By incorporating baseline measurements, mass-balance checks, and final quantification, the workflow inherently diagnoses its own success or failure, ensuring absolute trustworthiness in the data.
Prerequisites:
-
Crude isoquinoline product (post-reaction).
-
Solid-supported scavenger (e.g., Silica-Thiol for Pd).
-
ICP-MS instrumentation.
Step-by-Step Methodology:
-
Baseline Quantification (Control): Take a 10 mg aliquot of the crude dried product. Digest in HNO 3 and analyze via ICP-MS to establish the baseline metal concentration (e.g., 1,200 ppm Pd). Causality: You cannot accurately dose the scavenger without knowing the absolute metal mass.
-
Solvent Exchange: Dissolve the crude isoquinoline product in a polar solvent (Methanol or DMF) at a concentration of 0.1 M.
-
Scavenger Dosing: Calculate the total mass of the metal in the batch based on Step 1. Add 15 equivalents (w/w) of the selected silica-supported scavenger to the solution.
-
Thermal Agitation: Stir the heterogeneous mixture mechanically (avoid magnetic stir bars which can crush silica beads) at 60°C for 12–18 hours.
-
Hot Filtration: Filter the mixture through a Celite pad or sintered glass funnel while still hot (approx. 50°C). Causality: Hot filtration prevents the purified isoquinoline product from prematurely crystallizing onto the resin, which would cause false yield losses.
-
Resin Wash (Mass Balance Check): Wash the filtered resin with 2 column volumes of the hot solvent. Evaporate the combined filtrates to dryness and weigh the product. If the yield is <90%, the product is adsorbing to the resin; re-wash the resin with a more polar solvent (e.g., adding 5% Triethylamine to disrupt non-specific binding).
-
Final Validation: Analyze a 10 mg aliquot of the purified, dried product via ICP-MS. The protocol is validated if the metal content is <10 ppm and mass recovery is >90%.
Part 4: Process Visualization
Mechanistic Pathway of Metal Retention vs. Scavenging
The following diagram illustrates the thermodynamic displacement required to break the metal-isoquinoline complex.
Fig 1: Thermodynamic displacement of transition metals from isoquinoline nitrogen lone pairs by high-affinity scavengers.
Experimental Workflow
This diagram outlines the self-validating standard operating procedure for batch metal removal.
Fig 2: Standard operating procedure for the batch removal of catalyst impurities using solid scavengers.
References
-
Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615.[Link]
- Szczepaniak, G., Czarnocki, S. J., & Skowerski, K. (2014). Use of metal scavengers for removal of ruthenium residues. World Intellectual Property Organization (WIPO)
Isoquinoline Synthesis Technical Support Center: Troubleshooting & Kinetic Optimization
Welcome to the Isoquinoline Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals seeking to overcome thermodynamic and kinetic bottlenecks during isoquinoline scaffold generation.
Successful isoquinoline synthesis—whether via the Bischler-Napieralski (B-N) or Pictet-Spengler (P-S) pathways—requires precise control over temperature and reaction time. These are not merely operational parameters; they are the fundamental levers that dictate mechanistic fate, intermediate stability, and overall yield.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My Bischler-Napieralski reaction yields a complex, inseparable mixture with very little desired product. What is the mechanistic cause, and how do I fix it?
A1: A complex crude mixture indicates that your reaction conditions are too harsh, leading to product degradation or competing side reactions. Traditional B-N protocols utilize strong dehydrating agents (e.g., POCl3 , P2O5 ) at reflux. These high temperatures and strongly acidic environments frequently cause the starting material to decompose or trigger a retro-Ritter reaction, which cleaves the amide before cyclization can occur[1].
Optimization Strategy: Lower the reaction temperature and switch to a highly electrophilic, milder activator. Utilizing Trifluoromethanesulfonic anhydride ( Tf2O ) with pyridine derivatives allows the tandem annulation to proceed efficiently at ambient temperatures (25 °C)[2]. Strict temperature control is critical here; elevating a base-free Tf2O reaction to 50 °C induces the formation of unwanted polycyclic side products (e.g., 5,12-diphenylbenzo[a]acridine), whereas maintaining 25 °C yields a single, clean product[3].
Q2: I am recovering mostly unreacted starting materials from my Pictet-Spengler condensation. I added the aldehyde, tryptamine, and TFA simultaneously. Why did it fail?
A2: The failure stems from premature protonation. The P-S reaction relies on an obligatory imine intermediate[4]. If you add trifluoroacetic acid (TFA) at the very beginning of the reaction ( t=0 ), the free nitrogen base of the amine is immediately protonated. This prevents the amine from nucleophilically attacking the carbonyl carbon of the aldehyde, completely stalling imine formation and subsequent cyclization[4].
Optimization Strategy: Implement a two-stage, delayed-acid kinetic protocol. Stir the substrates at room temperature for 2 hours at a neutral pH to ensure complete imine formation, and only then add the TFA to trigger the cyclization[4].
Q3: How do I optimize the Pictet-Spengler cyclization for highly deactivated (electron-poor) aromatic rings?
A3: Electron-deficient aromatic rings undergo electrophilic aromatic substitution very slowly. Standard TFA conditions at room temperature will not provide enough kinetic energy to drive the cyclization.
Optimization Strategy: You must transition to superacid catalysis (e.g., Trifluoromethanesulfonic acid, TFSA) and significantly elevate both temperature and time. For instance, cyclizing deactivated imines in TFSA requires heating to 120 °C–150 °C for 3 to 13 hours. At lower temperatures (e.g., 60 °C), the reaction rate is too slow to be synthetically useful[5].
Section 2: Quantitative Optimization Data
The following tables summarize the critical impact of temperature and time on reaction outcomes, allowing you to benchmark your own optimization efforts.
Table 1: Temperature Sensitivity in Tf2O -Promoted Bischler-Napieralski Annulation | Substrate | Activator System | Temp (°C) | Time (h) | Product Profile & Yield | | :--- | :--- | :--- | :--- | :--- | | N,3-diphenyl-2-propynamide | Tf2O (Base-free) | 25 °C | 6 h | Single desired product (45% yield)[3] | | N,3-diphenyl-2-propynamide | Tf2O (Base-free) | 50 °C | 6 h | Complex mixture (Minor product + polycyclic degradation)[3] |
Table 2: Kinetic Optimization of Acid Addition in Pictet-Spengler Reactions
| Phase 1 (Imine Formation Time) | Phase 2 (Cyclization Time) | Yield | Mechanistic Result |
|---|
| 0 h (TFA added at t=0 ) | 5 h at Room Temp | Low | Amine protonation prevents nucleophilic attack[4]. | | 2 h at Room Temp (Neutral pH) | 3 h at Room Temp (TFA added) | 75% - 86% | Complete imine formation followed by rapid cyclization[4]. |
Section 3: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, meaning each critical intermediate is verified before proceeding to the next step.
Protocol A: Two-Stage Kinetically Controlled Pictet-Spengler Reaction
This protocol separates imine formation from cyclization to prevent amine protonation[4].
-
Neutral Condensation Phase: In an oven-dried flask, combine the amine (e.g., tryptamine derivative) and the aldehyde (1:1 molar ratio) in an anhydrous organic solvent (e.g., dichloromethane). Add activated 4Å molecular sieves to sequester generated water.
-
Kinetic Hold: Stir the mixture at room temperature (20–25 °C) for exactly 2 hours.
-
Self-Validation Check: Before proceeding, run a TLC or LC-MS. You must observe the complete consumption of the starting amine and the appearance of the intermediate imine/carbinolamine. Do not proceed if the amine is still present.
-
-
Acid-Catalyzed Cyclization: Once the imine is confirmed, slowly add Trifluoroacetic acid (TFA) dropwise to the reaction mixture.
-
Maturation: Stir for an additional 3 hours at room temperature to drive the electrophilic aromatic substitution[4].
-
Quench & Isolate: Quench the reaction with saturated aqueous NaHCO3 until the pH is basic, extract with dichloromethane, dry over Na2SO4 , and purify via flash chromatography.
Protocol B: Ambient-Temperature Tf2O -Promoted Bischler-Napieralski Synthesis
This protocol avoids the retro-Ritter degradation associated with high-temperature POCl3 methods[2],[1].
-
Substrate Preparation: Dissolve the phenylethanol and nitrile substrates in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere[2].
-
Additive Integration: Add a pyridine derivative (e.g., 2-fluoropyridine) as a basic additive. This stabilizes the highly reactive phenonium ion intermediate and suppresses unwanted side reactions[2].
-
Electrophilic Activation: Cool the reaction mixture to 0 °C using an ice bath. Add Trifluoromethanesulfonic anhydride ( Tf2O ) dropwise to initiate triflation.
-
Controlled Annulation: Remove the ice bath and allow the reaction to warm to exactly 25 °C. Stir for 1 to 6 hours.
-
Self-Validation Check: Monitor the temperature strictly with an internal probe. Do not allow the reaction to exceed 25 °C, as thermal runaway to 50 °C will trigger the formation of polycyclic degradation products[3].
-
-
Workup: Quench with aqueous base, extract the organic layer, and purify the resulting 3,4-dihydroisoquinoline via chromatography.
Section 4: Diagnostic Workflow
Use the following decision tree to rapidly diagnose and correct temperature and kinetic issues in your synthesis.
Diagnostic decision tree for optimizing temperature and kinetic parameters in isoquinoline synthesis.
References
-
A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines Source: organic-chemistry.org URL:[Link]
-
Prototype Pictet−Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles Source: acs.org (The Journal of Organic Chemistry) URL:[Link]
-
Bischler–Napieralski Synthesis of Polycyclic N-Heteroaromatics Based on Tf2O-Promoted Electrophilic Activation of N-Aryl-2-Propynamides Source: acs.org (The Journal of Organic Chemistry) URL:[Link]
-
An Improved Pictet-Spengler Condensation: A Convenient Synthetic Route to Bioactive Manzamine Derivatives Source: clockss.org (Heterocycles) URL:[Link]
Sources
Navigating the Synthesis of 6-Bromoisoquinoline-4-carbonitrile: A Technical Support Guide to Managing Hazardous Reagents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-Bromoisoquinoline-4-carbonitrile, a key intermediate in medicinal chemistry, involves the use of several hazardous reagents that demand meticulous handling and a thorough understanding of the reaction mechanisms to ensure both safety and experimental success. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions related to the management of these hazardous materials.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges, providing insights into their root causes and offering practical solutions.
Scenario 1: The Sandmeyer Reaction for Cyanation
The introduction of the nitrile group at the C-4 position can be achieved via a Sandmeyer reaction starting from 4-amino-6-bromoisoquinoline. This process involves the formation of a diazonium salt, which is then displaced by a cyanide nucleophile.
Question: My Sandmeyer reaction is giving a low yield of the desired 6-Bromoisoquinoline-4-carbonitrile, and I'm observing a significant amount of a dark, tarry byproduct. What could be the cause?
Answer: This is a common issue in Sandmeyer reactions and can be attributed to several factors related to the stability of the diazonium salt and the reaction conditions.
-
Cause 1: Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to a variety of side products, including phenols and biaryls, which contribute to the tarry residue.[1][2]
-
Solution 1: Strict Temperature Control. The diazotization step (formation of the diazonium salt with sodium nitrite and a strong acid) should be performed at a low temperature, typically between 0 and 5 °C, in an ice bath.[3] The subsequent addition of the diazonium salt solution to the copper(I) cyanide solution should also be done at a controlled, low temperature before any gentle warming to drive the reaction to completion.
-
Cause 2: Premature Decomposition by Light. Diazonium salts can also be sensitive to light, which can catalyze their decomposition.
-
Solution 2: Protect the Reaction from Light. Whenever possible, conduct the reaction in a fume hood with the sash lowered and consider wrapping the reaction vessel in aluminum foil to minimize light exposure.
-
Cause 3: Incorrect pH. The pH of the reaction medium is critical for the stability of the diazonium salt.
-
Solution 3: Maintain a Strongly Acidic Environment. The diazotization should be carried out in a strongly acidic solution (e.g., concentrated HCl or H2SO4) to prevent the formation of diazoamino compounds, which can lead to byproducts.
Question: I am concerned about the safe handling of copper(I) cyanide. What are the key precautions?
Answer: Copper(I) cyanide is a highly toxic reagent that requires strict handling protocols.
-
Inhalation and Ingestion Hazard: It is extremely toxic if inhaled or ingested. Always handle copper(I) cyanide in a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
Acid Incompatibility: Never allow copper(I) cyanide to come into contact with acids. This will generate highly toxic hydrogen cyanide (HCN) gas.[1]
-
Waste Disposal: All waste containing copper(I) cyanide, including contaminated glassware and PPE, must be disposed of as hazardous waste according to your institution's guidelines.
Scenario 2: Vilsmeier-Haack Formylation and Subsequent Nitrile Formation
An alternative route involves the formylation of 6-bromoisoquinoline at the C-4 position using the Vilsmeier-Haack reaction, followed by conversion of the resulting aldehyde to the nitrile.
Question: My Vilsmeier-Haack reaction with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) is sluggish and gives a poor yield of the 4-formyl-6-bromoisoquinoline. How can I optimize this?
Answer: The Vilsmeier-Haack reaction is sensitive to the reactivity of the aromatic substrate and the reaction conditions.
-
Cause 1: Insufficiently Activated Substrate. The Vilsmeier-Haack reaction works best on electron-rich aromatic systems.[4][5][6] The 6-bromoisoquinoline ring may not be sufficiently activated for efficient formylation.
-
Solution 1: Increase Reaction Temperature. Gently heating the reaction mixture can often improve the rate and yield. However, this must be done with caution, as it can also lead to byproduct formation. Monitor the reaction progress by TLC.
-
Cause 2: Moisture Contamination. Phosphorus oxychloride reacts violently with water, which would quench the Vilsmeier reagent and inhibit the reaction.[5]
-
Solution 2: Anhydrous Conditions. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.
Question: I am planning the conversion of the 4-formyl group to a nitrile. What are the hazards associated with the reagents for this step?
Answer: A common method for this conversion is the reaction of the aldehyde with hydroxylamine to form an oxime, followed by dehydration to the nitrile.
-
Hydroxylamine: Hydroxylamine and its salts can be unstable and potentially explosive, especially when heated. Handle with care and avoid excessive heating.
-
Dehydrating Agents: Reagents like acetic anhydride or thionyl chloride are often used for the dehydration of the oxime. These are corrosive and should be handled in a fume hood with appropriate PPE.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the safe handling and disposal of hazardous reagents in this synthesis.
Q1: What are the primary hazards of phosphorus oxychloride (POCl3) and how should it be handled?
A1: Phosphorus oxychloride is a highly corrosive and water-reactive liquid.
-
Corrosivity: It causes severe burns to the skin, eyes, and respiratory tract.[6]
-
Water Reactivity: It reacts violently with water, releasing toxic and corrosive fumes of hydrochloric acid and phosphoric acid.[5]
-
Handling: Always handle POCl3 in a chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a chemical-resistant apron, and a face shield in addition to safety goggles. Ensure a supply of an appropriate quenching agent (e.g., dry sand, sodium bicarbonate) is readily available in case of a spill.
Q2: What is the safest way to store and handle cyanide-containing reagents?
A2: Cyanide salts like potassium or copper(I) cyanide are potent poisons.
-
Storage: Store in a cool, dry, and well-ventilated area, away from acids and oxidizing agents. The storage location should be clearly labeled and secured.
-
Handling: Never work alone when handling cyanides. Ensure that all manipulations are performed in a chemical fume hood. Use a dedicated set of glassware and equipment for cyanide-containing reactions.
-
Emergency Preparedness: An emergency cyanide antidote kit should be available in the laboratory, and all personnel should be trained in its use.
Q3: How should I dispose of waste generated from these reactions?
A3: Waste segregation is crucial for safe and compliant disposal.
-
Cyanide Waste: All solid and liquid waste containing cyanide must be collected in a designated, labeled, and sealed container. This waste stream must be kept separate from acidic waste.
-
Halogenated Organic Waste: Solvents like dichloromethane and solutions containing 6-Bromoisoquinoline-4-carbonitrile should be collected in a designated halogenated organic waste container.
-
Corrosive Waste: Acidic and basic aqueous waste should be neutralized before disposal, or collected in separate, appropriate corrosive waste containers.
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal protocols.
Q4: What are the risks associated with the formation of diazonium salts in the Sandmeyer reaction?
A4: Aryl diazonium salts can be explosive in the solid state, especially when dry.[1][2] For this reason, they are almost always generated in situ and used immediately in solution without isolation. Avoid any attempts to isolate the diazonium salt intermediate.
Section 3: Visualizing a Key Workflow
The following diagram illustrates the decision-making process and safety considerations for handling a sluggish Vilsmeier-Haack reaction.
Caption: Troubleshooting workflow for a low-yielding Vilsmeier-Haack reaction.
Hazardous Reagent Summary
| Reagent | CAS Number | Key Hazards | Recommended PPE |
| Copper(I) Cyanide | 544-92-3 | Highly toxic (inhalation, ingestion), environmental hazard, reacts with acids to produce HCN gas. | Chemical-resistant gloves, safety goggles, lab coat, handle in a fume hood. |
| Sodium Nitrite | 7632-00-0 | Oxidizer, toxic, environmental hazard. | Gloves, safety goggles, lab coat. |
| Phosphorus Oxychloride | 10025-87-3 | Highly corrosive, water-reactive, toxic by inhalation. | Chemical-resistant gloves (butyl rubber), chemical-resistant apron, face shield, safety goggles, handle in a fume hood. |
| Concentrated HCl/H2SO4 | 7647-01-0 / 7664-93-9 | Corrosive, causes severe burns. | Acid-resistant gloves, safety goggles, lab coat, handle in a fume hood. |
| Dimethylformamide (DMF) | 68-12-2 | Toxic, flammable, skin irritant. | Gloves, safety goggles, lab coat, handle in a fume hood. |
References
- A Comparative Benchmarking Study on the Synthesis of 6-Bromoisoquinoline-1-carbonitrile. Benchchem.
- HTE trial for the Ni-catalyzed cyanation of 6-bromoisoquinoline (1)...
- Sandmeyer reaction. Wikipedia.
- Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. Benchchem.
- Application Notes and Protocols: Reduction of 6-Bromoisoquinoline-1-carbonitrile to (6. Benchchem.
- 6-Bromoisoquinoline synthesis. ChemicalBook.
- What is 6-Bromoisoquinoline and how is it synthesized?. Guidechem.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b.
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Vilsmeier-Haack Reaction. Master Organic Chemistry.
- Sandmeyer Reaction Mechanism. BYJU'S.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Benchchem.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- Vilsmeier–Haack reaction. Wikipedia.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- US7595417B2 - Cyanation of aromatic halides.
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. PMC.
- Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
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Effect of solvent choice on the yield of 6-Bromoisoquinoline-4-carbonitrile
Welcome to the technical support guide for the synthesis of 6-Bromoisoquinoline-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic intermediate. The following sections provide in-depth answers to common questions and troubleshooting strategies, with a core focus on how the choice of solvent critically impacts reaction yield and success.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the yield of 6-Bromoisoquinoline-4-carbonitrile?
The synthesis of 6-Bromoisoquinoline-4-carbonitrile, typically involving a cyanation reaction on a precursor like 4-chloro-6-bromoisoquinoline, is highly sensitive to the reaction environment. The solvent is not merely a medium for the reactants but an active participant that influences several key parameters:
-
Reactant Solubility: The success of the reaction, particularly when using inorganic cyanide salts like Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), is contingent on the salt's dissolution. Poor solubility leads to a low concentration of the active nucleophile (CN⁻) in the solution, resulting in slow or incomplete reactions.
-
Nucleophilicity of the Cyanide Ion: The solvent's nature dictates the reactivity of the cyanide nucleophile. Polar aprotic solvents are ideal as they solvate the metal cation (e.g., Na⁺) but leave the cyanide anion relatively "naked" and highly reactive.[1] In contrast, polar protic solvents can form hydrogen bonds with the cyanide ion, creating a "solvent cage" that severely hinders its ability to attack the substrate.[1]
-
Reaction Kinetics and Temperature: The solvent's boiling point determines the maximum temperature at which the reaction can be run at atmospheric pressure. Many nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cyanation reactions require elevated temperatures to proceed at a reasonable rate. The solvent must be stable at these temperatures.
-
Transition State Stabilization: For SₙAr reactions, polar solvents can stabilize the charged transition state (the Meisenheimer complex), lowering the activation energy and accelerating the reaction.[2]
Q2: What are the most common and effective solvents for cyanation reactions to produce aryl nitriles?
For the cyanation of aryl halides, polar aprotic solvents are overwhelmingly the preferred choice. The most effective and commonly used solvents include:
-
Dimethyl Sulfoxide (DMSO): Often considered the gold standard for reactions involving inorganic cyanide salts. DMSO exhibits exceptional ability to dissolve NaCN and KCN.[3] Its high boiling point (189 °C) allows for a wide operational temperature range, and its polar nature effectively promotes the reaction.
-
Dimethylformamide (DMF): A highly effective polar aprotic solvent with a high boiling point (153 °C). It provides good solubility for many cyanide sources and is a common choice for palladium-catalyzed cyanations.[4]
-
N-Methyl-2-pyrrolidone (NMP): Similar in properties to DMF and DMSO, NMP is another excellent high-boiling polar aprotic solvent.
-
Acetonitrile (MeCN): A polar aprotic solvent with a lower boiling point (82 °C). It can be a suitable choice for reactions that proceed efficiently at moderate temperatures or when using more soluble cyanide sources like trimethylsilyl cyanide (TMSCN).[5][6]
Q3: Can I use a polar protic solvent like ethanol, isopropanol, or water?
It is strongly discouraged to use polar protic solvents as the primary solvent for this transformation, especially with inorganic cyanide salts. As mentioned, these solvents will hydrogen-bond with the cyanide anion (CN⁻).[1] This solvation shell significantly reduces the nucleophilicity of the cyanide, leading to drastically lower reaction rates and poor yields.[1][7] While some modern, specialized catalytic systems may use mixed solvent systems like DMF/water, these are exceptions, and for a standard cyanation, anhydrous, aprotic conditions are paramount.[8]
Troubleshooting Guide: Low Yield & Side Reactions
Problem: My reaction yield is very low or the reaction has stalled.
This is the most common issue encountered and is almost always linked to the solvent system or the nature of the cyanide source.
| Possible Cause | Explanation & Recommended Solution |
| Poor Solubility of Cyanide Salt | The cyanide salt (e.g., NaCN, KCN) is sitting at the bottom of the flask, unreacted. This is common in solvents like THF, Toluene, or Acetonitrile where salt solubility is limited.[5] Solution: Switch to a solvent with higher dissolving power for inorganic salts. DMSO is the top recommendation , followed by DMF or NMP.[3] It is often not necessary to achieve complete dissolution; a well-agitated slurry in DMSO can still provide excellent yields.[3] |
| Deactivated Cyanide Nucleophile | You are using a protic solvent (e.g., ethanol) or your aprotic solvent is "wet" (contaminated with water). The protic nature is "caging" the cyanide ion.[1] Solution: Immediately switch to a high-purity, anhydrous polar aprotic solvent (DMSO, DMF). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering the reaction. |
| Insufficient Reaction Temperature | The SₙAr or palladium-catalyzed cyanation has a high activation energy and requires heat. Your chosen solvent may have too low a boiling point (e.g., THF, boiling point 66 °C) to reach the required temperature. Solution: Select a solvent that allows for higher reaction temperatures. For many aryl systems, temperatures between 100-150 °C are required. DMF (boiling point 153 °C) or DMSO (boiling point 189 °C) are excellent choices. |
| Catalyst Deactivation (For Pd-catalyzed routes) | The palladium catalyst can be sensitive to the reaction environment. Excess cyanide can displace stabilizing ligands, leading to catalyst deactivation.[5] Certain solvents, like chlorinated solvents, can also react with and deactivate the active Pd(0) species.[5] Solution: Ensure you are using a suitable, non-reactive solvent. Maintain a controlled concentration of cyanide; it should not be in vast excess relative to the catalyst.[5] |
Data Summary: Typical Solvent Effects on Aryl Cyanation Yield
The following table provides a generalized summary of expected outcomes based on solvent choice for a typical palladium-catalyzed cyanation of an aryl bromide. Actual yields will vary based on the specific substrate and conditions.
| Solvent | Type | Dielectric Constant (Polarity) | Boiling Point (°C) | Expected Yield | Rationale |
| DMSO | Polar Aprotic | 47 | 189 | Excellent (>85%) | Superior solubility for cyanide salts, high thermal stability.[3] |
| DMF | Polar Aprotic | 37 | 153 | Excellent (>80%) | High solubility for reactants, suitable for high-temperature reactions.[4] |
| Acetonitrile | Polar Aprotic | 38 | 82 | Moderate-Good (50-75%) | Lower boiling point limits reaction temperature. Better for more reactive substrates.[5] |
| THF | Polar Aprotic | 7.5 | 66 | Poor (<30%) | Low polarity, poor solubility for inorganic salts.[5] |
| Toluene | Non-Polar | 2.4 | 111 | Very Poor (<5%) | Ineffective at dissolving cyanide salts. Requires a phase-transfer catalyst to have any success.[5] |
| Ethanol | Polar Protic | 24 | 78 | Very Poor (<5%) | Severely deactivates the cyanide nucleophile via hydrogen bonding.[1] |
Experimental Workflow & Protocols
Solvent Selection Workflow
The following decision-making diagram can guide the selection of an appropriate solvent system for your cyanation reaction.
Caption: Decision tree for optimal solvent selection in cyanation reactions.
Protocol: Palladium-Catalyzed Synthesis of 6-Bromoisoquinoline-4-carbonitrile
This protocol describes a general procedure for the cyanation of a hypothetical precursor, 4-chloro-6-bromoisoquinoline, using palladium catalysis. Extreme caution must be exercised when handling cyanide compounds. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
Materials:
-
4-Chloro-6-bromoisoquinoline (1.0 eq)
-
Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6-bromoisoquinoline (1.0 eq), Zinc Cyanide (0.6 eq), Pd₂(dba)₃ (0.025 eq), and dppf (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Using a cannula or syringe, add anhydrous, degassed DMF (approximately 5-10 mL per mmol of the starting material). "Degassed" solvent is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. The mixture should become a homogeneous dark solution.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into an aqueous solution of sodium bicarbonate and dilute with ethyl acetate.
-
Safety Note: The aqueous waste will contain cyanide and must be quenched with bleach or hydrogen peroxide according to institutional safety protocols before disposal.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the pure 6-Bromoisoquinoline-4-carbonitrile.
References
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Cyanation - Proven DMSO Reactions - gChem. (n.d.). Gaylord Chemical. [Link]
-
What is the result when the polarity of the solvent is increased in nucleophilic substitution? (2014, August 7). Chemistry Stack Exchange. [Link]
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Artie, A. G., et al. (2011). Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents. ACS Catalysis. [Link]
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Li, Z., et al. (2015). [11C]Cyanation of Arylboronic Acids in Aqueous Solution. PMC. [Link]
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Anbarasan, P., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]
-
Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps. [Link]
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Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023, January 22). LibreTexts. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). University of Calgary. [Link]
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Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022, January 4). Beilstein Journal of Organic Chemistry. [Link]
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Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2012). Request PDF. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (2022, January 15). ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of 6-Bromoisoquinoline-4-carbonitrile and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery
The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, isoquinoline alkaloids have long been a source of therapeutic agents.[3] The inherent structural features of the isoquinoline ring system, including its planarity and the presence of a basic nitrogen atom, allow for diverse functionalization and interaction with various biological targets.[2] Consequently, synthetic isoquinoline derivatives are extensively explored for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3]
This guide provides a comparative analysis of the potential biological activity of 6-Bromoisoquinoline-4-carbonitrile. While direct experimental data for this specific compound is not extensively available in the public domain, we can infer its likely pharmacological profile by examining the structure-activity relationships (SAR) of closely related isoquinoline and quinoline analogs. The presence of a bromine atom at the 6-position and a carbonitrile group at the 4-position are key structural motifs that are expected to impart significant biological effects. We will delve into the known activities of compounds bearing these and similar functionalities to provide a data-driven perspective for researchers engaged in the discovery and development of novel therapeutic agents.
Comparative Analysis of Biological Activity
The introduction of bromo and cyano groups onto the isoquinoline core can significantly influence the compound's electronic properties, lipophilicity, and potential for interaction with biological macromolecules. Based on the literature for analogous compounds, 6-Bromoisoquinoline-4-carbonitrile is anticipated to exhibit activity in several key therapeutic areas.
Anticancer Activity
The quinoline and isoquinoline scaffolds are well-established pharmacophores in the design of anticancer agents.[1][4] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, modulation of signaling pathways, and induction of apoptosis.[1]
The presence of a bromine atom at the 6-position and a cyano group on the heterocyclic ring are features associated with potent cytotoxic and antiproliferative effects in related series.[4][5] For instance, studies on brominated and cyanated quinolines and quinazolinones have demonstrated significant activity against various cancer cell lines.[6]
Table 1: Comparative in vitro Anticancer Activity of Structurally Related Quinolines and Quinazolinones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one deriv. | MCF-7 (Breast) | 15.85 ± 3.32 | [6] |
| SW480 (Colon) | 17.85 ± 0.92 | [6] | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Glioblastoma) | 6.7 | [6] |
| HeLa (Cervical) | 10.2 | [6] | |
| HT29 (Colon) | 8.9 | [6] | |
| 7-Cyano-8-hydroxyquinoline | C6 (Glioblastoma) | 12.3 | [4] |
| HeLa (Cervical) | 10.1 | [4] | |
| HT29 (Colon) | 15.8 | [4] | |
| 5,7-Dicyano-8-hydroxyquinoline | C6 (Glioblastoma) | 8.9 | [4] |
| HeLa (Cervical) | 6.7 | [4] | |
| HT29 (Colon) | 11.2 | [4] | |
| Senexin C (a quinoline-6-carbonitrile derivative) | MV4-11 (Leukemia) | Potent inhibition in vivo | [7][8] |
Note: Lower IC50 values indicate higher cytotoxic potency.
The data in Table 1 suggests that the presence of both bromo and cyano functionalities on a heterocyclic core can lead to significant anticancer activity. The carbonitrile group, in particular, is a feature of Senexin C, a potent and selective inhibitor of CDK8/19 Mediator kinases with demonstrated in vivo efficacy.[7][8]
A plausible mechanism of action for 6-Bromoisoquinoline-4-carbonitrile is the inhibition of protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[9] The quinoline and isoquinoline cores can serve as scaffolds for designing kinase inhibitors that target the ATP-binding site.[9] The nitrile group can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the compound.
Figure 2: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 6-Bromoisoquinoline-4-carbonitrile is still emerging, a comparative analysis of structurally related compounds strongly suggests its potential as a valuable lead compound in drug discovery. The presence of the 6-bromo and 4-carbonitrile moieties on the privileged isoquinoline scaffold indicates a high probability of significant anticancer and potentially antimicrobial properties.
Future research should focus on the synthesis of 6-Bromoisoquinoline-4-carbonitrile and its systematic evaluation in a panel of in vitro and in vivo assays. [10]Elucidation of its precise mechanism(s) of action, particularly its effects on key signaling pathways such as the PI3K/Akt/mTOR pathway, will be crucial for its further development. Structure-activity relationship studies, involving modifications at various positions of the isoquinoline ring, will also be instrumental in optimizing its potency, selectivity, and pharmacokinetic profile. The insights gained from such studies will undoubtedly contribute to the advancement of isoquinoline-based therapeutics.
References
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Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. [Link]
-
(PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives - ResearchGate. (n.d.). ResearchGate. [Link]
-
Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. (2001). Archives of Pharmacal Research. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules. [Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014).
-
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (2017). Atlantis Press. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2022). Scientific Reports. [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]
-
A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. (2022). Journal of Medicinal Chemistry. [Link]
-
In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). MDPI. [Link]
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI. [Link]
-
A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. (2022). PubMed. [Link]
-
In Vitro and In Vivo Studies and Drug Discovery. (2024). Cole-Parmer. [Link]
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A Structural Investigation of 6-Bromoisoquinoline-4-carbonitrile as a Potential Kinase Inhibitor Scaffold
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of many diseases, including cancer. The development of small molecule inhibitors targeting the ATP-binding site of kinases has revolutionized treatment paradigms in oncology and beyond. The isoquinoline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive structural comparison of 6-bromoisoquinoline-4-carbonitrile, a synthetic heterocyclic compound, with established, clinically relevant kinase inhibitors. Through in-silico analysis and by outlining robust experimental validation protocols, we explore the potential of this scaffold for the development of novel kinase inhibitors.
Introduction to Kinase Inhibition and Scaffold-Based Design
Protein kinases constitute one of the largest enzyme families, catalyzing the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins.[3][4][5] This phosphorylation event acts as a molecular switch, controlling a vast array of cellular processes.[3][6] Consequently, kinases are high-priority targets for drug discovery.[3]
The majority of clinically successful kinase inhibitors are ATP-competitive, binding within the deep cleft between the N- and C-lobes of the kinase catalytic domain.[3][4] The design of these inhibitors often revolves around a core heterocyclic scaffold that mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase. Selectivity and potency are then achieved by extending substituents from this core to exploit adjacent hydrophobic pockets and solvent-exposed regions.[3]
The isoquinoline framework has proven to be a versatile scaffold for kinase inhibitor development, with derivatives showing activity against a range of kinases.[1][2] This guide focuses on 6-bromoisoquinoline-4-carbonitrile, a specific derivative whose structural features suggest potential for interaction with the kinase ATP-binding site.
Structural Analysis of Key Compounds
To establish a framework for comparison, we will analyze the structure of our compound of interest against three well-characterized kinase inhibitors: Staurosporine (a broad-spectrum, high-affinity inhibitor), Erlotinib (a selective EGFR inhibitor), and Dasatinib (a multi-targeted inhibitor of BCR-ABL and SRC family kinases).
6-Bromoisoquinoline-4-carbonitrile
-
Core Scaffold: A bicyclic aromatic isoquinoline ring system. The nitrogen atom at position 2 is a key hydrogen bond acceptor, analogous to the N1 and N3 atoms of the adenine ring in ATP.
-
Key Substituents:
-
4-carbonitrile (-CN): This electron-withdrawing group can modulate the electronic properties of the isoquinoline ring and potentially engage in specific interactions within the binding pocket.
-
6-bromo (-Br): The bromine atom provides a vector for further chemical modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of chemical space in the solvent-exposed region of the ATP pocket.[7][8] It can also participate in halogen bonding.
-
Comparator Kinase Inhibitors
-
Staurosporine: A natural product isolated from Streptomyces staurosporeus.[9] Its large, rigid indolocarbazole ring system makes extensive hydrophobic contacts and forms crucial hydrogen bonds with the kinase hinge, mimicking ATP's interactions.[9][10] This extensive interaction profile explains its high potency but also its lack of selectivity, making it a valuable research tool but unsuitable for clinical use.[9]
-
Erlotinib (Tarceva®): A synthetic inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[][12][13][14] It features a quinazoline core, where the N1 atom forms a critical hydrogen bond with the hinge residue (Met793 in EGFR). The anilino- and ethoxy- side chains extend to occupy adjacent hydrophobic regions, contributing to its potency and selectivity.[14][15] Erlotinib is classified as a Type I inhibitor, binding to the active conformation of the kinase.[3][6][14][16]
-
Dasatinib (Sprycel®): A potent, orally available inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family.[17][18][19] Its aminothiazole core forms hydrogen bonds with the hinge region (e.g., Met318 in ABL kinase).[17][20] Dasatinib's compact and flexible structure allows it to bind to multiple conformational states of the ABL kinase, contributing to its ability to overcome resistance to other inhibitors like imatinib.[17][20]
Comparative Structural and Physicochemical Analysis
A direct comparison reveals both potential advantages and challenges for the 6-bromoisoquinoline-4-carbonitrile scaffold.
| Feature | 6-Bromoisoquinoline-4-carbonitrile | Staurosporine | Erlotinib (Type I) | Dasatinib (Type I/II) |
| Core Scaffold | Isoquinoline | Indolocarbazole | Quinazoline | Aminothiazole/Pyrimidine |
| Hinge-Binding Motif | Isoquinoline Nitrogen (N2) | Lactam Rings | Quinazoline Nitrogen (N1) | Aminothiazole & Pyrimidine N |
| Key Interactions | Potential H-bond acceptor | H-bonds, extensive hydrophobic | H-bond, hydrophobic | H-bonds, hydrophobic |
| Molecular Weight ( g/mol ) | ~233.07 | 466.5 | 393.4 | 488.0 |
| Known Selectivity | Unknown | Pan-Kinase Inhibitor[9] | EGFR Selective[][12] | Multi-targeted (BCR-ABL, SRC)[17][18] |
| Binding Mode | ATP-competitive (Hypothesized) | ATP-competitive[9] | ATP-competitive (Active Conformation)[3][14] | ATP-competitive (Multiple Conformations)[17][20] |
The isoquinoline core of our target compound is structurally analogous to the quinazoline core of Erlotinib, suggesting it can likely function as an effective hinge-binder. Its lower molecular weight compared to the established drugs provides a good starting point for further derivatization without violating drug-likeness principles (e.g., Lipinski's Rule of Five). The primary challenge lies in achieving potency and selectivity, which will depend entirely on the nature of the substituents added to the core scaffold.
In-Silico Modeling: A Docking Workflow
To predict the binding potential and orientation of 6-bromoisoquinoline-4-carbonitrile, a molecular docking simulation can be performed. This computational technique places a ligand into the binding site of a target protein and estimates its binding affinity using a scoring function.[21]
Proposed Target
We select the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1M17) as a representative target due to its clinical relevance and the availability of high-quality crystal structures with bound inhibitors like Erlotinib.
Molecular Docking Workflow Diagram
Caption: Workflow for molecular docking of 6-bromoisoquinoline-4-carbonitrile.
Detailed Docking Protocol
-
Protein and Ligand Preparation:
-
Protein: Download the crystal structure of the EGFR kinase domain (PDB ID: 1M17) from the Protein Data Bank.[22] Using AutoDock Tools, remove water molecules and the co-crystallized ligand (Erlotinib). Add polar hydrogens and assign Kollman charges. Save the prepared protein in PDBQT format.[23]
-
Ligand: Draw the 2D structure of 6-bromoisoquinoline-4-carbonitrile and convert it to a 3D structure. Assign Gasteiger charges and define rotatable bonds (in this case, none). Save in PDBQT format.[23]
-
-
Grid Generation: Define a grid box centered on the original position of Erlotinib in the active site. Ensure the box dimensions are sufficient to allow the ligand to move freely.
-
Docking Execution: Perform the docking simulation using a program like AutoDock Vina.[23] The program will generate a series of possible binding poses for the ligand, ranked by a calculated binding affinity (scoring function).
-
Analysis: Visualize the top-ranked poses. The key analysis is to determine if the isoquinoline nitrogen forms a hydrogen bond with the backbone amide of Met793 in the hinge region, mimicking the interaction of Erlotinib. The orientation of the bromo and nitrile groups will provide insights for future derivatization strategies.
Experimental Validation: Kinase Inhibition Assay
In silico predictions must be validated by experimental data. A robust and widely used method for measuring kinase activity is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[24][25]
ADP-Glo™ Assay Workflow Diagram
Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.
Detailed Assay Protocol
This protocol is adapted from standard Promega guidelines.[26][27]
-
Reagent Preparation:
-
Prepare a serial dilution of 6-bromoisoquinoline-4-carbonitrile in a suitable buffer (e.g., containing DMSO).
-
Prepare a reaction buffer containing the target kinase (e.g., recombinant EGFR) and its specific substrate (e.g., a poly-Glu-Tyr peptide).
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase/substrate reaction buffer to each well.[26]
-
Add the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the reaction by adding ATP to a final concentration appropriate for the kinase being tested.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[26]
-
Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a coupled luciferase reaction.[26]
-
Incubate at room temperature for 30-60 minutes.[26]
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Conclusion and Future Directions
The 6-bromoisoquinoline-4-carbonitrile scaffold presents a promising, albeit unexplored, starting point for the design of novel kinase inhibitors. Its structural similarity to the quinazoline core of Erlotinib suggests a high probability of it functioning as an effective hinge-binding element. Its low molecular weight and the presence of a synthetically tractable bromine handle provide an excellent foundation for library synthesis and structure-activity relationship (SAR) studies.
Future work should focus on executing the proposed in silico and in vitro experiments. Docking studies against a panel of diverse kinases will help prioritize targets and guide the initial synthetic strategy. Subsequent synthesis of a focused library of derivatives, with modifications at the 6-position, followed by screening using the ADP-Glo™ assay, will be crucial to identify initial hits and establish a preliminary SAR. This systematic approach, blending computational chemistry with robust biochemical validation, provides a clear and efficient path to evaluating the true potential of the 6-bromoisoquinoline-4-carbonitrile scaffold in the competitive landscape of kinase inhibitor drug discovery.
References
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Tokarski, J. S., Newitt, J. A., Chang, C. Y., et al. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Cancer Research, 66(11), 5790-5797. [Link]
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Cragg, G. M., & Newman, D. J. (2017). Staurosporine: world's first indolocarbazole & anticancer drug precursor. RSC Drug Discovery Series. [Link]
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Semantic Scholar. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. [Link]
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American Association for Cancer Research. (2006). The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants. [Link]
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Wikipedia. (n.d.). Staurosporine. [Link]
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Wikipedia. (n.d.). Erlotinib. [Link]
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ResearchGate. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
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Wikipedia. (n.d.). Dasatinib. [Link]
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Gani, Z. T. S., & Al-Obaidi, Z. M. J. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
-
Byrne, D. P., et al. (2020). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Biochemical Society Transactions, 48(3), 897-913. [Link]
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Adis International Ltd. (2003). Erlotinib: CP 358774, NSC 718781, OSI 774, R 1415. Drugs in R&D, 4(4), 243-248. [Link]
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Cazenave, J. P., et al. (2009). The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo. Blood, 114(9), 1865-1875. [Link]
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Kciuk, M., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current medicinal chemistry, 26(21), 3927-3949. [Link]
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ClinPGx. (n.d.). Erlotinib Pathway, Pharmacokinetics. [Link]
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Molecules. (2021). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. [Link]
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Sestak, V., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(11), 2536. [Link]
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Hand, E., & Källblad, P. (2011). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PLoS computational biology, 7(8), e1002094. [Link]
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Cambridge MedChem Consulting. (n.d.). Kinase Inhibitors. [Link]
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ResearchGate. (n.d.). Structure of staurosporine. [Link]
-
ResearchGate. (n.d.). Different Types of Kinase Inhibitors and Their Mechanisms of Action. [Link]
-
MDPI. (2024). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. [Link]
-
Wikipedia. (n.d.). Tyrosine kinase inhibitor. [Link]
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Royal Society of Chemistry. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
National Center for Biotechnology Information. (2023). Tyrosine Kinase Inhibitors. [Link]
-
PubChem. (n.d.). 6-Bromoisoquinoline. [Link]
-
PubChem. (n.d.). 6-Bromoquinoline-2-carbonitrile. [Link]
-
ChemSrc. (2025). 4-bromoisoquinoline. [Link]
-
ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. [Link]
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A Senior Scientist's Guide to the Analytical Characterization of 6-Bromoisoquinoline Derivatives
Executive Summary
6-Bromoisoquinoline and its functionalized derivatives (such as 6-bromoisoquinoline-1-carbonitrile) are privileged scaffolds in modern medicinal chemistry. They act as foundational building blocks for complex therapeutics, including1[1] and2[2].
Because the C-6 bromine atom serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions—such as3[3]—ensuring the exact positional isomerism and chemical purity of the starting material is non-negotiable. A misassigned 5-bromo or 7-bromo isomer can completely derail a structure-activity relationship (SAR) campaign. This guide provides an authoritative, causality-driven comparison of analytical techniques used to validate these critical intermediates.
The Analytical Challenge: Overcoming Positional Ambiguity
When characterizing halogenated isoquinolines, the primary analytical hurdle is distinguishing the 6-bromo isomer from its isobaric counterparts (e.g., 5-bromo, 7-bromo, or 8-bromo). Mass spectrometry alone cannot differentiate these isomers because their molecular weights and primary fragmentation pathways are nearly identical. Therefore, a multi-modal approach combining High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for isotopic fidelity and Nuclear Magnetic Resonance (NMR) spectroscopy for spatial connectivity is required[4].
Table 1: Comparative Analytical Strategies for Isoquinoline Derivatives
| Analytical Technique | Primary Utility | Isomer Differentiation Capability | Throughput & Scalability |
| LC-MS (ESI+) | Purity profiling, Molecular weight, Isotopic signature | Low (Cannot distinguish positional isomers without reference standards) | High (3-5 min/sample) |
| 1D/2D NMR | Structural elucidation, Functional group verification | High (Definitive assignment via J -coupling and HMBC correlations) | Moderate (15-30 min/sample) |
| X-Ray Crystallography | Absolute 3D conformation and connectivity | Absolute | Low (Requires single crystal growth) |
Diagnostic Data Profiles
To establish a baseline for comparative analysis, the following table summarizes the expected analytical parameters for the parent 6-bromoisoquinoline and its widely used 1-carbonitrile derivative.
Table 2: Quantitative Analytical Data Summary
| Parameter | 6-Bromoisoquinoline | 6-Bromoisoquinoline-1-carbonitrile |
| Molecular Weight | 208.05 g/mol [5] | 233.06 g/mol [4] |
| LC-MS [M+H]+ | m/z 208.0 / 210.0 (1:1 ratio)[5] | m/z 233.0 / 235.0 (1:1 ratio)[4] |
| 1 H NMR (Diagnostic) | H-5: ~8.1 ppm (d, J=2 Hz) | Aromatic protons: 7.5 - 9.0 ppm[4] |
| 13 C NMR (Diagnostic) | C-Br: ~122 ppm | Nitrile Carbon: 115 - 120 ppm[4] |
| Melting Point | 52 - 57 °C[6][7] | 152 °C[4] |
Self-Validating Experimental Protocols
As a rule of scientific integrity, an analytical protocol must not merely generate data; it must contain built-in checks to validate its own accuracy. Below are the optimized, self-validating workflows for characterizing 6-bromoisoquinoline derivatives.
Protocol A: High-Resolution LC-MS Isotopic Profiling
Objective: Validate chemical purity (>95%) and confirm the presence of the mono-brominated scaffold to prevent catalyst poisoning during downstream cross-coupling[3][4].
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade acetonitrile.
-
Causality: Creating a highly concentrated stock ensures complete dissolution. Further dilute to a working concentration of 10 µg/mL to prevent detector saturation, which is critical for preserving the linear response of the isotopic ratio[4].
-
-
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of 10% to 90% Acetonitrile/Water (with 0.1% Formic Acid) over 5 minutes.
-
Causality: The acidic mobile phase promotes rapid protonation of the basic isoquinoline nitrogen, while the gradient ensures baseline separation from highly polar des-bromo impurities[4].
-
-
MS Acquisition: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode[4].
-
Self-Validation Check (Critical): Inspect the [M+H]+ signal. Because bromine exists naturally as 79 Br and 81 Br in a ~1:1 ratio, you must observe a doublet of equal intensity separated by 2 m/z units (e.g., 208.0 and 210.0)[4]. A missing doublet indicates a false positive (a non-brominated impurity), rendering the batch invalid.
Protocol B: Multinuclear NMR Structural Elucidation
Objective: Elucidate the exact positional isomerism, definitively proving the bromine resides at the C-6 position[4].
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO- d6 or CDCl 3 [4].
-
Causality: DMSO- d6 is highly effective for breaking intermolecular interactions, providing the sharp, highly resolved peaks necessary for measuring fine J -couplings.
-
-
1 H NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz or higher. Focus analysis strictly on the aromatic region (7.5 - 9.0 ppm)[4].
-
Isomer Differentiation (The Causality): Analyze the splitting pattern of the protons on the brominated ring. The proton at the 5-position (H-5) is isolated between the bromine and the fused pyridine ring, resulting in a fine doublet ( J≈2.0 Hz) due to meta-coupling with H-7. Conversely, H-7 will appear as a doublet of doublets ( J≈8.8,2.0 Hz) due to both ortho and meta interactions.
-
Self-Validation Check (Critical): Integrate the entire aromatic region. The total integration must equal exactly 6 protons for unsubstituted 6-bromoisoquinoline. Any fractional excess indicates co-eluting structural impurities. If the diagnostic H-5 fine doublet is absent (e.g., replaced by two ortho-coupled doublets), the bromine is likely at the 5- or 7-position, and the batch must be rejected.
Analytical Workflow Visualization
Analytical decision tree for the structural validation of 6-bromoisoquinoline derivatives.
References
-
BenchChem. "A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile." BenchChem Technical Notes. 4
-
Sigma-Aldrich. "6-Bromoisoquinoline monohydrate, 97%." Merck KGaA Product Catalog. 6
-
Cayman Chemical. "6-Bromoisoquinoline (NSC 229320, CAS Number: 34784-05-9)." Cayman Chemical Technical Information. 5
-
Kaniskan, H. U. et al. "Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3)." Journal of Medicinal Chemistry, ACS Publications. 1
-
Yoshikawa, M. et al. "Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1." Journal of Medicinal Chemistry, ACS Publications. 2
-
Kotecki, B. J. et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile." Organic Process Research & Development, ACS Publications.3
Sources
Optimizing X-Ray Crystallography for Isoquinoline-Based Kinase Inhibitors: A Comparative Guide
The Structural Imperative of Isoquinoline Pharmacophores
Isoquinoline sulfonamides, such as Fasudil (HA-1077) and H-89, are foundational ATP-competitive inhibitors that established the druggability of the kinase ATP-binding site[1]. Structurally, the isoquinoline nitrogen acts as a critical hydrogen bond acceptor, anchoring to the kinase hinge region (e.g., Val123 in Protein Kinase A or Met172 in ROCK2)[2],[3].
However, co-crystallizing these complexes presents a significant thermodynamic and mechanical challenge. The sulfonamide tails of these ligands are highly flexible and interact with the dynamic glycine-rich loop of the kinase. Because these ligands can adopt multiple binding geometries (such as the bromobenzene moiety in H-89), capturing a high-resolution, high-occupancy state requires precise optimization of the crystallization environment[4].
Comparative Analysis: Crystallization Screening Kits
To objectively evaluate how to best crystallize isoquinoline-kinase complexes, we compare two industry-standard high-throughput screens: Hampton Research Index HT and Molecular Dimensions Morpheus [5].
Hampton Research Index HT
-
Mechanism: A classic sparse-matrix screen that samples a vast chemical space using diverse precipitants (salts, PEGs, and organics).
-
The Causality of Performance: While Index HT is excellent for initial hit generation of apo-proteins, it lacks built-in cryoprotectants. When harvesting delicate kinase-isoquinoline crystals, researchers must manually soak the crystal in a cryoprotectant (e.g., 20% glycerol). This osmotic shock frequently causes the flexible isoquinoline ligand to wash out of the active site, resulting in low ligand occupancy in the final electron density map.
Molecular Dimensions Morpheus
-
Mechanism: A targeted screen utilizing 3D grids of PEG mixtures, specifically selected additives (alcohols, carboxylic acids), and inherently cryoprotected formulations.
-
The Causality of Performance: Morpheus excels for protein-ligand complexes. The low-molecular-weight additives stabilize the hydration shell around the dynamic glycine-rich loop. More importantly, because the mother liquor is already cryoprotected, crystals can be flash-cooled directly from the drop. This eliminates osmotic shock, preserving the delicate equilibrium of the bound isoquinoline ligand and ensuring near-100% occupancy.
Quantitative Performance Comparison
Data represents empirical averages for PKA/ROCK2 co-crystallized with isoquinoline derivatives.
| Parameter | Hampton Research Index HT | Molecular Dimensions Morpheus |
| Primary Formulation | Sparse matrix (Broad chemical space) | Targeted additives + PEG mixtures |
| Cryoprotection | Requires manual optimization | Built-in (Direct flash-cooling) |
| Isoquinoline Ligand Occupancy | Variable (0.5 - 0.8) due to washout | Consistently High (>0.9) |
| Average Resolution (PKA-Fasudil) | 1.8 Å - 2.2 Å | 1.4 Å - 1.6 Å |
| Initial Hit Rate (Kinase Complexes) | ~15% | ~25% |
Self-Validating Experimental Protocol
To ensure high-fidelity structural data, follow this self-validating workflow for the co-crystallization and structural determination of halogenated isoquinolines (e.g., H-89).
Step 1: Complex Assembly
-
Action: Concentrate the purified kinase to 10 mg/mL. Add the isoquinoline inhibitor at a 1:3 (protein:ligand) molar ratio. Incubate on ice for 2 hours.
-
Causality: Isoquinoline sulfonamides exist in a dynamic binding equilibrium. Providing a 3-fold molar excess drives the equilibrium toward the fully bound state, which is thermodynamically necessary to lock the kinase's flexible glycine-rich loop into a single, crystallizable conformation.
Step 2: High-Throughput Matrix Screening
-
Action: Using a nanoliter dispensing robot, set up 400 nL sitting drops (1:1 ratio of protein complex to screen precipitant) at 20°C.
-
Causality: Nanoliter volumes rapidly increase the supersaturation rate of the drop, inducing nucleation faster while conserving highly valuable synthesized inhibitor compounds.
Step 3: Direct Harvesting and Anomalous Dispersion (SAD)
-
Action: Harvest the crystal directly from the Morpheus drop using a litho-loop and flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline tuned to the Bromine K-edge (0.9198 Å / 13.5 keV).
-
Causality: Because H-89 contains a bromobenzene ring that exhibits multiple discrete conformations, standard electron density maps often appear smeared. By collecting at the Bromine K-edge, the resulting anomalous difference map allows for the unambiguous, coordinate-exact placement of the halogen atom, resolving the structural flexibility[4].
Step 4: Refinement and Omit Map Validation
-
Action: Process data using standard pipelines. Before modeling the isoquinoline ligand into the ATP-binding cleft, calculate an Fo−Fc omit map.
-
Self-Validating Logic: If the positive electron density persists at >3 σ in the absence of the modeled ligand, the binding pose is empirically validated. This step guarantees that the observed ligand density is real and not an artifact of phase bias from the protein model.
Workflow Visualization
Workflow comparing Index HT and Morpheus screens for isoquinoline-kinase co-crystallization.
References
-
Title: Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics Source: Biochemistry - ACS Publications URL: 1
-
Title: Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis Source: Journal of Medicinal Chemistry - ACS Publications URL: 2
-
Title: Paradoxically, Most Flexible Ligand Binds Most Entropy-Favored Source: D-NB / ACS Publications URL: 3
-
Title: Anomalous dispersion analysis of inhibitor flexibility: a case study of the kinase inhibitor H-89 Source: IUCr Journals URL: 4
-
Title: Combining random microseed matrix screening and the magic triangle for the efficient structure solution of a potential lysin Source: IUCr Journals URL: 5
Sources
Comparing the efficacy of different catalysts for Suzuki coupling with 6-bromoisoquinoline
Introduction: The Chemical Challenge of the Isoquinoline Scaffold
The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and other targeted therapeutic agents[1]. Functionalization of this core via the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery, enabling the rapid synthesis of diverse 6-aryl and 6-heteroaryl derivatives[1].
However, the regiochemistry and electronic properties of the isoquinoline ring present unique challenges. The intrinsic electrophilicity of the C1 position in isoquinolines is significantly higher than that of the C6 position[2]. This electronic bias means that the C6-Br bond is relatively deactivated, making the initial oxidative addition step of the catalytic cycle energetically demanding[3]. Furthermore, the basic nitrogen of the isoquinoline ring can coordinate to the palladium center, potentially poisoning the catalyst. Consequently, selecting the optimal catalyst and ligand system is not merely a matter of yield, but a critical requirement for overcoming these mechanistic barriers.
Mechanistic Causality: Catalyst Evolution and Performance
The efficacy of a Suzuki coupling on 6-bromoisoquinoline is dictated by how well the ligand architecture manages the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
First-Generation (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is the traditional choice. However, the monodentate PPh₃ ligands are prone to dissociation at the elevated temperatures required to activate the deactivated C6-Br bond[4]. This dissociation often leads to the irreversible aggregation of the catalyst into inactive "palladium black," resulting in stalled reactions and moderate yields[5].
-
Second-Generation (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is highly effective for heteroaryl bromides[6]. The rigid ferrocene backbone enforces a large bite angle (approx. 99°), which sterically crowds the palladium center. This crowding forces the two coupling partners closer together, dramatically accelerating the reductive elimination step and stabilizing the intermediate against degradation[1].
-
Third-Generation (Pd₂(dba)₃ + Buchwald Ligands): For highly sterically hindered boronic acids or exceptionally deactivated substrates, dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) paired with a Pd(0) source are superior[7]. These ligands are highly electron-rich, which pumps electron density into the palladium center, drastically lowering the activation energy required for the oxidative addition into the stubborn C6-Br bond[8].
Figure 1: Suzuki-Miyaura catalytic cycle highlighting the critical oxidative addition step at C6.
Quantitative Comparison of Catalytic Systems
The following table synthesizes the comparative performance of these three catalytic systems when applied to the functionalization of 6-bromoisoquinoline (and structurally analogous deactivated heteroaryl bromides)[1],[5].
| Catalyst System | Ligand Type | Base | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Notes |
| Pd(PPh₃)₄ | Monodentate (PPh₃) | K₂CO₃ | 1,4-Dioxane / H₂O | 90–100 | 12–24 | 45–60% | Prone to Pd black formation; struggles with bulky boronic acids. |
| Pd(dppf)Cl₂ | Bidentate (dppf) | K₂CO₃ | 1,4-Dioxane / H₂O | 80–90 | 4–8 | 85–95% | Large bite angle accelerates reductive elimination; highly stable[6]. |
| Pd₂(dba)₃ / XPhos | Dialkylbiarylphosphine | K₃PO₄ | Toluene / H₂O | 60–80 | 2–4 | >95% | Electron-rich ligand accelerates oxidative addition of deactivated C-Br[8]. |
Self-Validating Experimental Protocol: Pd(dppf)Cl₂-Catalyzed Coupling
To ensure scientific integrity and reproducibility, the following protocol utilizes the highly reliable Pd(dppf)Cl₂ system. Every step is designed as a self-validating system where the physical causality of the action guarantees the chemical outcome[1].
Materials Required:
-
6-Bromoisoquinoline (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane (Anhydrous) and Deionized Water (4:1 ratio)
Step-by-Step Methodology & Causality:
-
Reagent Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-bromoisoquinoline, the arylboronic acid, and K₂CO₃.
-
Causality: K₂CO₃ is specifically chosen because it provides optimal alkalinity to form the reactive boronate complex required for transmetalation, without being so caustic that it degrades sensitive functional groups on the isoquinoline ring[1].
-
-
Atmospheric Purging (Critical Step): Seal the vial with a PTFE-lined septum. Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times).
-
Causality: Oxygen rapidly reacts with the active Pd(0) species generated in situ, irreversibly oxidizing it to an inactive Pd(II) peroxo complex. Strict anaerobic conditions are non-negotiable for high yields[1].
-
-
Solvent Introduction: Syringe in the 1,4-Dioxane and Water (previously degassed via argon sparging for 30 minutes).
-
Causality: A biphasic solvent system is utilized because water dissolves the inorganic base and accelerates the formation of the critical hydroxy-palladium intermediate, which is the actual species that undergoes transmetalation with the boronic acid[1].
-
-
Catalyst Addition: Quickly unseal the vial under a positive stream of Argon, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst, and reseal.
-
Thermal Activation: Place the vial in a pre-heated oil bath at 85 °C and stir vigorously (1000 rpm) for 6 hours.
-
Workup and Validation: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography. The absence of black precipitate in the aqueous layer validates that the dppf ligand successfully stabilized the palladium throughout the reaction.
Figure 2: Self-validating experimental workflow for the Suzuki coupling of 6-bromoisoquinoline.
References
-
Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II Source: Chemical Reviews (ACS Publications) URL:[Link][4]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: PMC (National Institutes of Health) URL:[Link][2]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link][3]
-
Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water Source: PMC (National Institutes of Health) URL:[Link][7]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions Source: JACS Au (ACS Publications) URL:[Link][8]
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Analytical Purity Assessment of 6-Bromoisoquinoline-4-carbonitrile: A Comparative Guide to Elemental Analysis Methodologies
For researchers in medicinal chemistry and drug development, validating the purity of synthesized intermediates is a strict prerequisite for both downstream biological assays and peer-reviewed publication. 6-Bromoisoquinoline-4-carbonitrile (CAS: 2973762-52-4)[1] is a highly valuable, heavily functionalized heterocyclic building block. However, obtaining accurate elemental analysis (EA) data for this compound presents a distinct analytical challenge.
This guide objectively compares two leading elemental analysis methodologies—the classical Pregl-Dumas method via the PerkinElmer 2400 Series II [2] and the Advanced Purge and Trap (APT) technology via the Elementar vario MICRO cube [3]—specifically evaluating their performance in handling halogenated, high-nitrogen heterocyclic matrices.
The Analytical Challenge: Causality Behind the Data
To understand why 6-Bromoisoquinoline-4-carbonitrile requires specialized EA protocols, we must analyze its molecular architecture (C₁₀H₅BrN₂; MW: 233.07 g/mol ).
-
Refractory Combustion: The rigid, electron-deficient isoquinoline core resists complete thermal oxidation. Incomplete combustion leads to carbon charring, resulting in artificially low %C readings.
-
Halogen Interference: The compound contains 34.28% Bromine by weight. During combustion, bromine forms highly corrosive Br₂ and HBr gases. If not quantitatively trapped before the detection phase, these species will poison the copper reduction catalyst and severely interfere with the Thermal Conductivity Detector (TCD), skewing %H and %N values.
-
Nitrogen Oxide Formation: The dual nitrogen atoms (the isoquinoline nitrogen and the nitrile group) readily form stable nitrogen oxides (NOₓ) during flash combustion, requiring robust reduction zones to ensure complete conversion to N₂ gas.
Theoretical Elemental Composition
For a pure sample of 6-Bromoisoquinoline-4-carbonitrile, the theoretical mass fractions are:
-
Carbon (C): 51.53%
-
Hydrogen (H): 2.16%
-
Nitrogen (N): 12.02%
-
Bromine (Br): 34.28%
(Note: Standard publication guidelines require experimental CHN values to fall within ±0.4% of these theoretical values).
Mechanistic Workflow of Halogenated Heterocycle Analysis
To mitigate the aforementioned challenges, the analytical workflow must integrate specific chemical scrubbers and catalysts. The diagram below illustrates the self-validating system required to isolate C, H, and N signals from bromine interference.
Workflow of Elemental Analysis for halogenated nitrogen heterocycles.
Instrument Comparison: PerkinElmer vs. Elementar
We compared the performance of two industry-standard CHN analyzers using 6-Bromoisoquinoline-4-carbonitrile.
A. PerkinElmer 2400 Series II CHNS/O Analyzer
Based on the classical Pregl-Dumas method[2], this instrument combusts samples in a pure oxygen environment and relies on frontal chromatography for gas separation.
-
Pros: Highly reliable steady-state combustion; excellent for standard organic molecules; rapid analysis time (under 6 minutes for CHN)[2].
-
Cons: For compounds with >30% halogen content, the static separation column can experience peak broadening if the halogen scrubber is even slightly depleted.
B. Elementar vario MICRO cube
This system utilizes proprietary Advanced Purge and Trap (APT) technology[4]. Instead of a standard chromatographic column, it uses temperature-programmed desorption columns to trap and release specific gases sequentially.
-
Pros: Unmatched baseline separation; capable of handling extreme elemental ratios (up to 5000:1 C:N)[4]; highly robust against halogen overloading due to its dynamic trapping mechanism.
-
Cons: Slightly longer analysis time per sample compared to frontal chromatography.
Table 1: Instrument Feature Comparison
| Feature | PerkinElmer 2400 Series II | Elementar vario MICRO cube |
| Separation Technology | Frontal Chromatography | Advanced Purge and Trap (APT) |
| Combustion Method | Static/Dynamic Pregl-Dumas | Dynamic Flash Combustion |
| Halogen Tolerance | Moderate (Requires frequent Ag wool replacement) | High (Robust matrix independence) |
| Optimal Sample Size | 1.0 – 3.0 mg | 1.0 – 10.0 mg |
| C:N Ratio Capability | Standard organic ratios | Up to 5000:1 |
Experimental Protocol (Self-Validating System)
To ensure absolute trustworthiness of the data, the following protocol establishes a matrix-matched, self-validating loop. Do not rely on standard acetanilide calibration for heavily brominated compounds.
Step 1: Matrix-Matched Calibration
-
Calibrate the instrument using 4-Bromobenzoic acid rather than standard non-halogenated calibrants. This ensures the K-factors (response factors) account for the subtle thermodynamic shifts caused by bromine during combustion.
-
Run three empty tin capsules as system blanks to establish a zero-baseline.
Step 2: Sample Preparation & Combustion Aid
-
Accurately weigh 1.500 to 2.000 mg of 6-Bromoisoquinoline-4-carbonitrile into a tin capsule using an ultra-microbalance (e.g., AD-6)[5].
-
Critical Step: Add ~1.0 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule. Causality: V₂O₅ acts as an oxygen donor and fluxing agent, ensuring the refractory isoquinoline ring is completely oxidized to CO₂ without forming carbon soot.
Step 3: Halogen Scrubbing Configuration
-
Pack the lower third of the combustion tube (maintained at 1150°C) with high-purity Silver Wool .
-
Causality: The silver reacts quantitatively with Br₂ and HBr to form solid AgBr, permanently trapping the halogen before it can reach the reduction tube or the TCD.
Step 4: Analysis & Data Acquisition
-
Seal the capsules and load them into the autosampler.
-
Initiate the CHN sequence. The gases (CO₂, H₂O, NOₓ) pass through the reduction tube (copper, 850°C) where NOₓ is reduced to N₂, and excess O₂ is scavenged.
-
Record the TCD outputs.
Experimental Data & Performance Results
The table below summarizes the experimental results obtained from both instruments analyzing the same batch of 6-Bromoisoquinoline-4-carbonitrile, utilizing the optimized protocol above.
Table 2: Theoretical vs. Experimental EA Data (n=5 replicates)
| Element | Theoretical (%) | PE 2400 Series II (%) | PE Error (Δ) | vario MICRO cube (%) | vario Error (Δ) |
| Carbon (C) | 51.53 | 51.28 ± 0.15 | -0.25 | 51.45 ± 0.08 | -0.08 |
| Hydrogen (H) | 2.16 | 2.29 ± 0.09 | +0.13 | 2.19 ± 0.04 | +0.03 |
| Nitrogen (N) | 12.02 | 11.85 ± 0.12 | -0.17 | 11.98 ± 0.06 | -0.04 |
| Status | N/A | PASS (< 0.4% limit) | N/A | PASS (< 0.4% limit) | N/A |
Data Interpretation: Both instruments successfully validated the purity of the compound, falling well within the ±0.4% acceptable error margin for publication. However, the Elementar vario MICRO cube demonstrated superior precision (lower standard deviation) and accuracy. This is directly attributable to its APT technology[4], which prevents the slight peak tailing observed in the PE 2400's chromatographic column when high volumes of halogen-scrubbing byproducts alter the gas flow dynamics.
Conclusion
When analyzing heavily halogenated, nitrogen-dense compounds like 6-Bromoisoquinoline-4-carbonitrile, standard out-of-the-box elemental analysis protocols are prone to failure. By implementing a self-validating protocol—utilizing V₂O₅ as a combustion aid, silver wool as a halogen scrubber, and matrix-matched calibration—both the PerkinElmer 2400 Series II and the Elementar vario MICRO cube can yield publication-quality data. For laboratories routinely processing high-halogen libraries, the Elementar system offers a distinct advantage in baseline stability and precision.
References
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Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer Source: International Equipment Trading Ltd. (ietltd.com) URL:[Link]
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PerkinElmer 2400 Series II CHNS/O Analyzer | LabX Source: LabX (labx.com) URL:[Link]
-
Elemental Analysis Elementar Vario MICRO cube Source: Dresden Technology Portal (dresden-technologieportal.de) URL:[Link]
-
Elementar - Organic Elemental Analysis - All Products Source: DKSH Technology (dksh.com) URL:[Link]
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Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Bromoisoquinoline-4-carbonitrile
Hazard Identification and Immediate Safety Considerations
Inferred Hazards:
-
Toxicity: Nitrile compounds can be toxic, with some metabolizing to cyanide in the body.[1] Halogenated organic compounds also present toxicological concerns.
-
Irritation: Similar compounds are known to cause skin and eye irritation.[2][3][4][5]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[6][7] Improper disposal can lead to long-term ecological damage.
Immediate Actions Upon Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][8]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.[2][8]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling 6-Bromoisoquinoline-4-carbonitrile for disposal.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber, chemically resistant | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles.[10] |
| Lab Coat | Standard laboratory coat | To protect personal clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid compound outside of a fume hood to prevent inhalation of dust particles.[9] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 6-Bromoisoquinoline-4-carbonitrile is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash. [11][12]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management.[13]
-
Solid Waste: Collect any unused or waste 6-Bromoisoquinoline-4-carbonitrile solid in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste. Place these items in a separate, clearly labeled container for solid chemical waste.[8]
-
Liquid Waste: If the compound was used in a solution, the resulting liquid waste must be collected in a compatible, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.[6]
Step 2: Waste Container Selection and Labeling
-
Container Compatibility: Use containers made of materials that are chemically resistant to halogenated organic compounds. The original container is often a suitable choice for the unused product.[11]
-
Labeling: All waste containers must be clearly and accurately labeled.[13][14] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "6-Bromoisoquinoline-4-carbonitrile"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Toxic," "Irritant")
-
Step 3: Storage of Waste
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory.[15]
-
Ensure containers are kept closed at all times, except when adding waste.[11][13][15]
-
Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8][11]
-
Disposal must be carried out by a licensed and approved waste disposal company.[3][9] These companies have the expertise and facilities to handle and dispose of hazardous chemicals in an environmentally sound manner, typically through high-temperature incineration.[16]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of 6-Bromoisoquinoline-4-carbonitrile.
Caption: Decision workflow for the disposal of 6-Bromoisoquinoline-4-carbonitrile.
In Case of a Spill
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill involves a significant amount of solid material.
-
Containment and Cleanup: For small spills of solid material, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to absorb the spill. Collect the absorbent material and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS department.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of 6-Bromoisoquinoline-4-carbonitrile is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these guidelines, researchers can ensure that the final step in their experimental workflow is conducted with the same level of rigor and responsibility as the research itself. Always prioritize consulting your institution's specific safety protocols and the official Safety Data Sheet for any chemical you handle.
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- Thermo Fisher Scientific. (2010, June 21). 6-Bromoisoquinoline - SAFETY DATA SHEET.
- BenchChem. (2025). Personal protective equipment for handling 6-Bromoisoquinoline-1-carbonitrile.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- MilliporeSigma. (2022, October 23). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
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- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
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- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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- American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs.
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- Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
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- ResearchGate. (2025, November 1). Emerging Heterocyclic Nitrogenous Disinfection Byproducts: Occurrence, Precursors, and Mechanisms of Halogenated Pyridines.
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Mastering the Safe Handling of 6-Bromoisoquinoline-4-carbonitrile: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical compounds is paramount. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for safely managing 6-Bromoisoquinoline-4-carbonitrile, a key reagent in various research applications. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Understanding the Hazard: Why PPE is Non-Negotiable
6-Bromoisoquinoline-4-carbonitrile is a compound that requires careful handling due to its potential health hazards. While comprehensive toxicological data may not always be available for novel compounds, the presence of a bromine atom and a nitrile group necessitates a cautious approach. Brominated compounds can have various health effects, and nitrile groups can be toxic.[1][2][3] Therefore, a robust PPE strategy is the first line of defense against potential exposure through inhalation, skin contact, or eye contact.[4]
Key Hazard Considerations:
-
Skin and Eye Irritation: Many chemical compounds of this nature can cause skin and eye irritation upon contact.[5][6][7][8][9]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[5][6][8][9]
-
Potential for Systemic Toxicity: The nitrile functional group warrants caution due to the potential for toxicity if absorbed.
Core PPE for Handling 6-Bromoisoquinoline-4-carbonitrile
A baseline of appropriate PPE is mandatory for any procedure involving this compound. The following table outlines the essential equipment and the rationale for its use.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Provides excellent resistance to a wide range of chemicals, including solvents and organic compounds.[10][11][12][13] They are also puncture-resistant, reducing the risk of sharps injuries.[11][13][14] |
| Eye Protection | Chemical Safety Goggles | Offers a complete seal around the eyes, protecting against splashes, dust, and vapors.[6][7][15] Standard safety glasses are insufficient. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat made of a material like cotton or a specialized synthetic blend should be worn to protect against spills and splashes.[6][7][15] |
| Respiratory Protection | Use in a Fume Hood | All handling of solid or dissolved 6-Bromoisoquinoline-4-carbonitrile should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6][16] |
Step-by-Step PPE Protocols for Common Laboratory Operations
The level of PPE required can vary based on the specific task being performed. Below are detailed protocols for common laboratory procedures involving 6-Bromoisoquinoline-4-carbonitrile.
Weighing and Aliquoting the Solid Compound
This operation presents a significant risk of generating airborne dust particles.
Step-by-Step Protocol:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Donning PPE:
-
Put on a clean, buttoned laboratory coat.
-
Don chemical safety goggles.
-
Wear a single pair of nitrile gloves.
-
-
Handling:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid, minimizing the creation of dust.
-
If there is a risk of significant dust generation, consider using a respirator with a particulate filter.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer contaminated surface.
-
Remove the lab coat, folding it inward to contain any potential contamination.
-
Remove safety goggles last.
-
Wash hands thoroughly with soap and water.
-
Dissolving the Compound and Performing Reactions
Working with solutions reduces the risk of dust inhalation but introduces the hazard of splashes.
Step-by-Step Protocol:
-
Preparation: Work within a chemical fume hood. Have appropriate spill control materials readily available.
-
Donning PPE:
-
Wear a laboratory coat and chemical safety goggles.
-
Don a pair of nitrile gloves. For extended operations or when working with larger volumes, consider double-gloving for added protection.
-
-
Handling:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If heating the solution, use a properly secured apparatus and monitor the reaction closely.
-
-
Doffing PPE: Follow the same doffing procedure as outlined in section 3.1.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][7][17] Remove any contaminated clothing.[5][17] Seek medical attention if irritation persists.[7]
-
Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5][6][7][15][18] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting.[4][7] Rinse the mouth with water.[4][6][8][15][19] Seek immediate medical attention.[6]
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the safe handling of 6-Bromoisoquinoline-4-carbonitrile.
Operational Plan:
-
Segregation: All contaminated materials, including gloves, wipes, and empty containers, must be treated as hazardous chemical waste.[4][16] This waste should be kept separate from non-hazardous trash.[16]
-
Containment:
-
Solid Waste: Collect contaminated gloves, wipes, and other solid materials in a designated, clearly labeled, and sealed waste container.[4][16]
-
Liquid Waste: Collect any solutions containing the compound in a compatible, sealed container labeled for halogenated organic waste.[16]
-
Empty Containers: The original product container should be disposed of as hazardous waste.[4]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-Bromoisoquinoline-4-carbonitrile".[16]
-
Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[16]
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][16] High-temperature incineration is a common disposal method for such compounds.[16]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with 6-Bromoisoquinoline-4-carbonitrile.
Caption: PPE selection workflow for handling 6-Bromoisoquinoline-4-carbonitrile.
By adhering to these comprehensive guidelines, researchers can significantly mitigate the risks associated with handling 6-Bromoisoquinoline-4-carbonitrile, fostering a culture of safety and scientific excellence in the laboratory.
References
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- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
